Dimethoxydi-p-tolylsilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
dimethoxy-bis(4-methylphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2Si/c1-13-5-9-15(10-6-13)19(17-3,18-4)16-11-7-14(2)8-12-16/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIZIGBTHTUEBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473824 | |
| Record name | Dimethoxydi-p-tolylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92779-72-1 | |
| Record name | Dimethoxydi-p-tolylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethoxydi-p-tolylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Dimethoxydi-p-tolylsilane
Introduction
Dimethoxydi-p-tolylsilane is an organosilicon compound with significant applications in materials science and organic synthesis. Its structure, featuring a central silicon atom bonded to two methoxy groups and two p-tolyl groups, provides a unique combination of reactivity and stability. The methoxy groups are hydrolyzable, allowing for the formation of siloxane bonds, which is fundamental to its use as a precursor for silicone polymers and as a surface modifying agent.[1][2] The p-tolyl groups lend the molecule compatibility with organic matrices. This guide provides a comprehensive overview of the synthesis and characterization of this compound, intended for researchers, scientists, and professionals in drug development and materials science.
Synthesis of this compound
The primary and most versatile method for synthesizing this compound is through the Grignard reaction.[3][4] This classic organometallic reaction allows for the formation of the crucial silicon-carbon bonds. The overall strategy involves the reaction of a dihalodiorganosilane with a Grignard reagent, followed by methanolysis to introduce the methoxy groups.
Reaction Principle
The synthesis is a two-step process:
-
Grignard Reaction: Formation of di-p-tolyldichlorosilane by reacting dichlorodimethylsilane with p-tolylmagnesium bromide.
-
Methanolysis: Conversion of di-p-tolyldichlorosilane to this compound by reaction with methanol.
The causality behind this choice of pathway lies in the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic silicon center of the chlorosilane.[5] The subsequent methanolysis is a straightforward nucleophilic substitution at the silicon center, replacing the chloro groups with methoxy groups.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials and Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
p-Tolyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dichlorodimethylsilane
-
Methanol
-
Triethylamine
-
Standard glassware for workup and purification
Step 1: Preparation of p-Tolylmagnesium Bromide (Grignard Reagent)
-
Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask and heat gently under vacuum, then cool under a stream of nitrogen to ensure anhydrous conditions.
-
Add anhydrous diethyl ether to the flask to cover the magnesium.
-
Dissolve p-tolyl bromide in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the p-tolyl bromide solution to the magnesium. The reaction is initiated by gentle warming or the addition of a small crystal of iodine if necessary.
-
Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining p-tolyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
Step 2: Synthesis of Di-p-tolyldichlorosilane
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Dissolve dichlorodimethylsilane in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the dichlorodimethylsilane solution dropwise to the stirred Grignard reagent. This reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
Step 3: Synthesis of this compound (Methanolysis)
-
Cool the reaction mixture containing di-p-tolyldichlorosilane in an ice bath.
-
In a separate flask, prepare a solution of methanol and a stoichiometric amount of a base, such as triethylamine, in diethyl ether. The base is crucial to neutralize the HCl gas that is formed during the reaction.[6][7]
-
Add the methanol/base solution dropwise to the stirred reaction mixture.
-
After the addition, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
Step 4: Workup and Purification
-
Filter the reaction mixture to remove the magnesium salts (magnesium bromide and triethylamine hydrochloride).
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride to quench any remaining Grignard reagent, followed by brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain pure this compound as a colorless liquid.
Safety Precautions
-
Grignard Reagents: Are highly reactive with water and protic solvents. All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere.[4]
-
Chlorosilanes: Are corrosive, flammable, and react with moisture to produce HCl gas.[6][7][8][9][10] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][8]
-
Diethyl Ether: Is extremely flammable and volatile. Ensure there are no ignition sources nearby.
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Analysis Workflow
Caption: Workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this compound.
-
¹H NMR: Provides information about the different types of protons and their chemical environments.
-
Expected Signals:
-
Aromatic protons of the p-tolyl groups will appear as a multiplet in the range of δ 7.0-7.8 ppm.
-
Methyl protons of the p-tolyl groups will give a singlet at around δ 2.3-2.5 ppm.
-
Methoxy protons will appear as a singlet at approximately δ 3.5-3.7 ppm.
-
-
-
¹³C NMR: Identifies the different carbon environments in the molecule.
-
Expected Signals:
-
Aromatic carbons will show multiple signals in the range of δ 125-140 ppm.
-
The ipso-carbon (the aromatic carbon directly attached to silicon) will have a characteristic chemical shift.
-
The methyl carbon of the p-tolyl group will appear around δ 21-23 ppm.[11]
-
The methoxy carbon will be observed around δ 50-55 ppm.
-
-
-
²⁹Si NMR: Directly probes the silicon nucleus, providing valuable information about its chemical environment.[12]
-
Expected Signal: A single resonance is expected in the typical range for tetraorganosilanes.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Key Vibrational Bands:
-
Si-O-C stretching: A strong band around 1080-1100 cm⁻¹.
-
C-H stretching (aromatic): Peaks above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C stretching (aromatic): Bands in the region of 1600-1450 cm⁻¹.
-
Si-C stretching: Can be observed in the fingerprint region.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.
-
Expected Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₆H₂₀O₂Si), which is 272.42 g/mol .[13][14][15]
-
Fragmentation Pattern: Characteristic fragments corresponding to the loss of methoxy groups, tolyl groups, and other rearrangements will be observed.
Quantitative Data Summary
| Property | Expected Value/Range | Technique |
| Molecular Formula | C₁₆H₂₀O₂Si | - |
| Molecular Weight | 272.42 g/mol | Mass Spectrometry |
| Appearance | Colorless to almost colorless clear liquid | Visual Inspection |
| Purity (GC) | >98.0% | Gas Chromatography |
| ¹H NMR (δ, ppm) | ~7.0-7.8 (m, Ar-H), ~3.5-3.7 (s, OCH₃), ~2.3-2.5 (s, CH₃) | NMR Spectroscopy |
| ¹³C NMR (δ, ppm) | ~125-140 (Ar-C), ~50-55 (OCH₃), ~21-23 (CH₃) | NMR Spectroscopy |
| FTIR (cm⁻¹) | ~1080-1100 (Si-O-C), >3000 (Ar C-H), <3000 (Aliph. C-H) | FTIR Spectroscopy |
Applications in Research and Development
This compound serves as a valuable building block in several areas:
-
Polymer Chemistry: It is a precursor for the synthesis of polysiloxanes with tailored properties. The p-tolyl groups can enhance thermal stability and solubility in organic solvents.
-
Surface Modification: The reactive methoxy groups allow for the covalent attachment of the di-p-tolylsilyl moiety to hydroxylated surfaces, such as glass and metal oxides. This can be used to alter surface properties like hydrophobicity.
-
Organic Synthesis: It can be used as a protecting group for diols or as a component in cross-coupling reactions.[2]
Conclusion
The synthesis of this compound via the Grignard reaction followed by methanolysis is a robust and well-established method. Careful control of reaction conditions, particularly the exclusion of moisture, is paramount for achieving high yields and purity. A comprehensive suite of analytical techniques, with NMR spectroscopy at its core, is essential for unambiguous structural confirmation and purity assessment. This guide provides the foundational knowledge and practical protocols for scientists to successfully synthesize and characterize this versatile organosilicon compound for a range of applications in research and development.
References
- (PDF) - Polyfunctional carbosilanes and organosilicon compounds. Synthesis via Grignard reagents - ResearchGate. (n.d.).
- GRIGNARD REAGENTS AND SILANES - Gelest, Inc. (n.d.).
- Chlorosilane Safety Guide | PDF | Valve | Fires - Scribd. (n.d.).
- Organosilicon Reagents in Natural Product Synthesis. (n.d.).
- GLOBAL SAFE HANDLING OF CHLOROSILANES. (n.d.).
- US2521390A - Manufacture of organo silicon compounds by the grignard reaction - Google Patents. (n.d.).
- Organosilicon Compounds - Lucknow University. (2020).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024).
- Chlorosilanes, toxic, corrosive, N.O.S. - PubChem. (n.d.).
- CHLOROSILANES, TOXIC, CORROSIVE, N.O.S. | CAMEO Chemicals - NOAA. (n.d.).
- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).
- This compound - MySkinRecipes. (n.d.).
- Electronic Supporting Information (ESI) - The Royal Society of Chemistry. (n.d.).
- This compound (C16H20O2Si) - PubChemLite. (n.d.).
- The Selective Synthesis of Di- and Cyclosiloxanes Bearing Several Hidden p-Tolyl-Functionalities - ResearchGate. (2022).
- Trimethoxy(p-tolyl)silane | 17873-01-7 | Benchchem. (n.d.).
- 2 Hydrolysis of dichlorodimethylsilane to produce polydimethylsiloxanes (PDMS) and - ResearchGate. (n.d.).
- This compound 92779-72-1 | TCI AMERICA. (n.d.).
- A Comparative Guide to the Characterization of Trimethoxy(propyl)silane Modified Surfaces - Benchchem. (n.d.).
- The Selective Synthesis of Di- and Cyclosiloxanes Bearing Several Hidden P-Tolyl-Functionalities - ResearchGate. (2022).
- Troubleshooting NMR Analysis of Di-m-tolyl-silane: A Technical Support Guide - Benchchem. (n.d.).
- This compound 92779-72-1 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
- Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. (n.d.).
- SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.).
- This compound | 92779-72-1 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
Sources
- 1. This compound [myskinrecipes.com]
- 2. Trimethoxy(p-tolyl)silane | 17873-01-7 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. gelest.com [gelest.com]
- 5. lkouniv.ac.in [lkouniv.ac.in]
- 6. globalsilicones.org [globalsilicones.org]
- 7. Chlorosilanes, toxic, corrosive, N.O.S. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. CHLOROSILANES, TOXIC, CORROSIVE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. benchchem.com [benchchem.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. PubChemLite - this compound (C16H20O2Si) [pubchemlite.lcsb.uni.lu]
- 14. This compound | 92779-72-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. This compound | 92779-72-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
An In-depth Technical Guide to the Molecular Structure and Bonding of Dimethoxydi-p-tolylsilane
For correspondence:
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and bonding of dimethoxydi-p-tolylsilane, a significant organosilicon compound with applications in materials science and organic synthesis. This document delves into the synthesis, spectroscopic characterization, and theoretical modeling of the molecule, offering valuable insights for researchers, scientists, and professionals in drug development. A detailed examination of its molecular geometry, electronic properties, and reactivity, particularly its hydrolysis, is presented. The guide integrates field-proven insights with theoretical calculations to provide a holistic understanding of this versatile silane.
Introduction
This compound, with the chemical formula C₁₆H₂₀O₂Si, is an organosilicon compound characterized by a central silicon atom bonded to two methoxy groups and two p-tolyl groups.[1][2] This unique structure imparts a combination of organic and inorganic characteristics, making it a valuable precursor and coupling agent in various chemical processes. Its applications include serving as a coupling agent in silicone rubber formulations and as an intermediate in the synthesis of silane-based adhesion promoters for coatings and sealants. The p-tolyl groups enhance thermal stability and hydrophobicity, while the methoxy groups provide reactive sites for hydrolysis and condensation, forming robust siloxane networks. Understanding the intricate details of its molecular structure and bonding is paramount for optimizing its performance in these applications and for the rational design of new materials.
Molecular Structure and Bonding
The molecular geometry and electronic structure of this compound are fundamental to its chemical behavior. In the absence of a definitive crystal structure, a combination of theoretical modeling and spectroscopic data analysis provides a detailed picture of its three-dimensional arrangement and bonding characteristics.
Predicted Molecular Geometry
Computational chemistry, specifically geometry optimization using density functional theory (DFT), is a powerful tool for predicting the three-dimensional structure of molecules.[3] The optimized geometry of this compound reveals a tetrahedral arrangement around the central silicon atom, as expected for a tetracoordinate silicon center.
The key structural parameters, including bond lengths and angles, can be predicted with a high degree of accuracy. The Si-C bonds to the p-tolyl groups and the Si-O bonds to the methoxy groups are of particular interest. The presence of the bulky p-tolyl groups influences the overall conformation of the molecule, likely leading to a staggered arrangement to minimize steric hindrance. The dihedral angles between the two p-tolyl rings and the orientation of the methoxy groups relative to the Si-C bonds are critical in defining the molecule's shape and reactivity.
Diagram: Predicted Molecular Structure of this compound
Caption: A 2D representation of the predicted molecular structure of this compound.
Bonding and Electronic Effects
The bonding in this compound is characterized by a combination of covalent and polar covalent interactions. The Si-C bonds are relatively nonpolar, while the Si-O bonds are significantly polarized due to the higher electronegativity of oxygen. This polarity makes the silicon atom electrophilic and susceptible to nucleophilic attack, a key aspect of its hydrolysis chemistry.
The p-tolyl groups exert electronic effects on the silicon center. The methyl group at the para position is an electron-donating group, which can influence the reactivity of the aromatic ring and, to a lesser extent, the silicon atom. The aromatic rings themselves can participate in π-d bonding with the empty d-orbitals of the silicon atom, although the extent of this interaction is a subject of ongoing research.
Synthesis and Characterization
The synthesis of this compound is typically achieved in a two-step process, starting from p-bromotoluene.
Synthesis of Dichloro-bis(4-methylphenyl)silane
The precursor, dichloro-bis(4-methylphenyl)silane, is synthesized via a Grignard reaction.[4] p-Tolylmagnesium bromide is first prepared by reacting 4-bromotoluene with magnesium metal in an anhydrous ether solvent. This Grignard reagent is then reacted with silicon tetrachloride in a carefully controlled stoichiometric ratio to favor the formation of the di-substituted product.[4]
Diagram: Synthesis of Dichloro-bis(4-methylphenyl)silane
Caption: Workflow for the synthesis of the dichlorosilane precursor.
Experimental Protocol: Synthesis of Dichloro-bis(4-methylphenyl)silane
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are placed. A solution of 4-bromotoluene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The reaction is maintained at a gentle reflux until the magnesium is consumed.
-
Reaction with Silicon Tetrachloride: The freshly prepared p-tolylmagnesium bromide solution is cooled in an ice bath. A solution of silicon tetrachloride in anhydrous diethyl ether is added dropwise with vigorous stirring, maintaining the temperature below 10 °C.[4]
-
Work-up and Purification: The reaction is quenched by carefully pouring the mixture onto a mixture of crushed ice and hydrochloric acid. The organic layer is separated, washed, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.
Synthesis of this compound
The final product is obtained by the methanolysis of dichloro-bis(4-methylphenyl)silane. This reaction is typically carried out in the presence of a base, such as pyridine or a tertiary amine, to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dichloro-bis(4-methylphenyl)silane is dissolved in a dry, inert solvent (e.g., toluene or hexane) in a flask equipped with a dropping funnel and a condenser, under an inert atmosphere.
-
Methanolysis: A solution of anhydrous methanol and a base (e.g., pyridine) in the same solvent is added dropwise to the stirred solution of the dichlorosilane at a controlled temperature (typically 0 °C to room temperature).
-
Work-up and Purification: The reaction mixture is stirred for a specified period. The precipitated pyridinium hydrochloride is removed by filtration. The filtrate is then washed, dried, and the solvent is evaporated. The resulting this compound is purified by vacuum distillation.
Spectroscopic Characterization
A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized this compound.
Table 1: Predicted and Experimental Spectroscopic Data for this compound and Related Compounds
| Spectroscopic Technique | Functional Group/Proton Environment | Predicted/Reference Chemical Shift (ppm) or Wavenumber (cm⁻¹) | Experimental Data (if available) |
| ¹H NMR | -OCH₃ (methoxy protons) | ~3.6 ppm (singlet) | Data not available |
| -CH₃ (tolyl methyl protons) | ~2.4 ppm (singlet) | Data not available | |
| Aromatic protons | ~7.2 - 7.6 ppm (multiplet) | Data not available | |
| ¹³C NMR | -OCH₃ (methoxy carbon) | ~50 ppm | Data not available |
| -CH₃ (tolyl methyl carbon) | ~21 ppm | Data not available | |
| Aromatic carbons | ~128 - 140 ppm | Data not available | |
| ²⁹Si NMR | Si(OAr)₂(OMe)₂ | -30 to -50 ppm | Data not available |
| IR Spectroscopy | Si-O-C stretch | 1080 - 1100 cm⁻¹ | ~1090 cm⁻¹ (from diphenyldimethoxysilane)[5] |
| Si-Aryl stretch | 1100 - 1130 cm⁻¹ | ~1120 cm⁻¹ (from diphenyldimethoxysilane)[5] | |
| C-H stretch (aromatic) | 3000 - 3100 cm⁻¹ | ~3070 cm⁻¹ (from diphenyldimethoxysilane)[5] | |
| C-H stretch (aliphatic) | 2800 - 3000 cm⁻¹ | ~2840, 2960 cm⁻¹ (from diphenyldimethoxysilane)[5] |
Reactivity: Hydrolysis and Condensation
A key feature of this compound is its susceptibility to hydrolysis, a reaction that underpins its use as a coupling agent and in the formation of polysiloxanes. The hydrolysis of the methoxy groups leads to the formation of silanol (Si-OH) groups, which are highly reactive and readily undergo condensation to form stable siloxane (Si-O-Si) bonds.
The rate of hydrolysis is influenced by several factors, including pH, temperature, and the presence of catalysts.[4][6] In acidic or basic conditions, the hydrolysis rate is significantly enhanced. The subsequent condensation of the silanol intermediates can lead to the formation of linear or cyclic oligomers and, ultimately, a cross-linked polysiloxane network.
Diagram: Hydrolysis and Condensation of this compound
Caption: The reaction pathway from hydrolysis to polysiloxane formation.
Conclusion
This technical guide has provided a detailed examination of the molecular structure, bonding, synthesis, and reactivity of this compound. Through a combination of theoretical predictions and analysis of spectroscopic data from related compounds, a comprehensive model of this important organosilicon molecule has been constructed. The protocols for its synthesis and an understanding of its hydrolysis and condensation reactions offer practical guidance for its application in materials science and synthetic chemistry. Further research to obtain experimental structural and spectroscopic data for this compound will be invaluable in refining the models presented here and in expanding its utility in advanced applications.
References
-
ResearchGate. Hydrolysis and condensation of silanes in aqueous solutions. ResearchGate. Accessed January 1, 2026. [Link].
-
Georgia Institute of Technology. Geometry Optimization C. David Sherrill School of Chemistry and Biochemistry. Georgia Institute of Technology. Accessed January 1, 2026. [Link].
-
NIST. Silane, dimethoxydiphenyl-. NIST WebBook. Accessed January 1, 2026. [Link].
-
ResearchGate. NMR Spectroscopic Studies of Dimethyldiethoxy Silane Hydrolysis and Polysiloxane Condensation. ResearchGate. Accessed January 1, 2026. [Link].
-
PubChem. This compound. PubChem. Accessed January 1, 2026. [Link].
-
PubChemLite. This compound (C16H20O2Si). PubChemLite. Accessed January 1, 2026. [Link].
Sources
CAS number and IUPAC name for dimethoxydi-p-tolylsilane
An In-Depth Technical Guide to Dimethoxydi-p-tolylsilane for Advanced Research Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a specialized organosilicon compound. Designed for researchers, chemists, and professionals in materials science and drug development, this document delves into its chemical identity, synthesis, applications, and safety protocols, grounding all information in established scientific principles and authoritative sources.
Core Chemical Identity and Physicochemical Properties
This compound is an organomethoxysilane characterized by a central silicon atom bonded to two methoxy groups and two p-tolyl groups. This structure imparts a unique combination of organic compatibility and inorganic reactivity, making it a valuable intermediate in specialized chemical synthesis.
Identifier Information:
-
Synonyms: DI(p-TOLYL)DIMETHOXYSILANE, Dimethoxydi(p-methylphenyl)silane[5]
Physicochemical Data Summary:
The key physical and chemical properties of this compound are summarized in the table below. These properties are critical for designing experiments, understanding its behavior in various solvents, and ensuring safe handling and storage.
| Property | Value | Source(s) |
| Molecular Weight | 272.42 g/mol | |
| Physical State | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 140°C @ 0.5 mmHg | [4][6] |
| Density | 1.023 g/cm³ | [4][6] |
| Refractive Index | 1.5400 - 1.5440 | [4][6] |
| Flash Point | >110°C | [4] |
| Purity | >98.0% (by GC) | [1] |
| Moisture Sensitivity | Reacts slowly with moisture/water | [4] |
Synthesis Protocol and Mechanistic Insights
The synthesis of this compound is typically achieved through the methanolysis of di-p-tolyldichlorosilane. This reaction is a classic example of nucleophilic substitution at a silicon center.
Causality in Experimental Design
The choice of reagents and conditions is dictated by the reactivity of the chlorosilane precursor.
-
Anhydrous Conditions: Chlorosilanes are highly susceptible to hydrolysis. The reaction must be conducted in the complete absence of water to prevent the formation of silanols and subsequent uncontrolled polymerization into polysiloxanes. All glassware should be oven-dried, and solvents must be anhydrous.
-
Use of a Base: The reaction of the dichlorosilane with methanol produces two equivalents of hydrogen chloride (HCl). A stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize this acidic byproduct. This prevents potential acid-catalyzed side reactions and drives the reaction to completion.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) further protects the moisture-sensitive reagents and products from atmospheric water.
Detailed Experimental Workflow: Synthesis of this compound
This protocol describes a standard laboratory-scale synthesis.
Step 1: Reaction Setup
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet.
-
Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool to room temperature.
-
Charge the flask with di-p-tolyldichlorosilane (1 equivalent) and anhydrous toluene (100 mL).
-
In a separate flask, prepare a solution of anhydrous methanol (2.2 equivalents) and anhydrous pyridine (2.2 equivalents) in 50 mL of anhydrous toluene.
Step 2: Reaction Execution
-
Cool the dichlorosilane solution in an ice bath to 0°C.
-
Add the methanol/pyridine solution dropwise from the dropping funnel over 30-45 minutes with vigorous stirring. A white precipitate of pyridinium hydrochloride will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours to ensure completion.
Step 3: Work-up and Purification
-
Filter the reaction mixture under vacuum to remove the pyridinium hydrochloride precipitate. Wash the solid with a small amount of dry toluene.
-
Combine the filtrates and remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to yield this compound as a clear, colorless liquid.
Step 4: Characterization
-
Confirm the purity of the distilled product using Gas Chromatography (GC).
-
Verify the chemical structure using ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The NMR spectrum should confirm the presence of methoxy and p-tolyl groups in the correct ratio.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound serves primarily as a versatile chemical intermediate.[5] Its bifunctional nature allows it to bridge organic molecules with silica-based materials.
-
Precursor for Silylating Agents: The methoxy groups can be replaced by other functional groups, allowing for the synthesis of more complex silylating agents or organosilicon monomers for polymer synthesis.
-
Stationary Phases in Chromatography: This compound is used as a reactant in the synthesis of specialized stationary phases for capillary column gas chromatography.[4] The p-tolyl groups provide specific selectivity for aromatic analytes, enhancing separation performance.
-
Materials Science: Like other alkoxysilanes, it can be used to functionalize surfaces, such as silica or glass, to alter their surface energy and hydrophobicity. This is relevant in the development of coatings, adhesion promoters, and composite materials.[7][8]
-
Potential in Drug Delivery: While direct applications are not widely documented, the broader class of functionalized organosilanes is being explored in drug delivery systems.[8][9] They can be used to modify the surface of nanocarriers (e.g., silica nanoparticles) to improve drug loading, control release kinetics, and target specific tissues.[9] The di-p-tolyl moiety could offer a hydrophobic domain for encapsulating poorly water-soluble drugs.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The primary hazard is serious eye irritation.[5]
Hazard and Precautionary Statements
-
Hazard Statement: H319 - Causes serious eye irritation.[4][5]
-
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.[5]
-
P280: Wear protective gloves, protective clothing, and eye/face protection.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[5]
-
Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to prevent vapor accumulation.[5] Emergency eye wash stations and safety showers should be readily accessible.[5][10]
-
Eye Protection: Chemical safety goggles are mandatory. Contact lenses should not be worn.[5][10]
-
Hand Protection: Wear neoprene or nitrile rubber gloves.[5][10]
-
Skin and Body Protection: A lab coat or other suitable protective clothing is required.[5][11]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat.[5] The compound is moisture-sensitive and should be stored under an inert gas atmosphere.[10] It is incompatible with water and moisture.[5]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. May be incinerated in a licensed facility.[10]
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[5][10]
-
Skin Contact: Wash off with plenty of soap and water. Get medical advice if skin irritation occurs.[5]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical advice if you feel unwell.[10][11]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[5][11]
References
-
Gelest, Inc. (2016). DI(p-TOLYL)DIMETHOXYSILANE Safety Data Sheet.
-
TCI AMERICA. (n.d.). This compound 92779-72-1. Retrieved from
-
Fisher Scientific. (2023). Dimethoxydimethylsilane Safety Data Sheet.
-
Gelest, Inc. (2015). p-TOLYLTRIMETHOXYSILANE Safety Data Sheet.
-
TCI Chemicals. (2025). Dimethoxy(methyl)silane Safety Data Sheet.
-
Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). This compound 92779-72-1. Retrieved from
-
Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound 92779-72-1. Retrieved from
-
PubChem. (n.d.). This compound. Retrieved from
-
BLD Pharm. (n.d.). 92779-72-1|this compound. Retrieved from
-
ChemicalBook. (2023). DI(P-TOLYL)DIMETHOXYSILANE | 92779-72-1. Retrieved from
-
Fisher Scientific. (n.d.). Methoxydimethyl(p-tolyl)silane, 94%, Thermo Scientific. Retrieved from
-
MySkinRecipes. (n.d.). This compound. Retrieved from
-
Benchchem. (n.d.). Trimethoxy(p-tolyl)silane | 17873-01-7. Retrieved from
-
ChemBK. (2024). This compound. Retrieved from
-
Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). This compound | 92779-72-1. Retrieved from
-
ResearchGate. (2022). The Selective Synthesis of Di- and Cyclosiloxanes Bearing Several Hidden p-Tolyl-Functionalities. Journal of Organometallic Chemistry.
-
ResearchGate. (n.d.). Synthesis and characterization of dimethoxy diphenyl silane. Retrieved from
-
MDPI. (2024). Application of Ordered Porous Silica Materials in Drug Delivery: A Review.
Sources
- 1. This compound | 92779-72-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. 92779-72-1|this compound|BLD Pharm [bldpharm.com]
- 3. PubChemLite - this compound (C16H20O2Si) [pubchemlite.lcsb.uni.lu]
- 4. DI(P-TOLYL)DIMETHOXYSILANE | 92779-72-1 [chemicalbook.com]
- 5. gelest.com [gelest.com]
- 6. chembk.com [chembk.com]
- 7. This compound [myskinrecipes.com]
- 8. Trimethoxy(p-tolyl)silane | 17873-01-7 | Benchchem [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. gelest.com [gelest.com]
- 11. fishersci.de [fishersci.de]
An In-depth Technical Guide to the Discovery and History of Di-p-tolylsilane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and applications of di-p-tolylsilane and its derivatives. From the pioneering work of Frederic Stanley Kipping in the early 20th century to contemporary applications in advanced materials and organic synthesis, this document traces the historical development and scientific evolution of this important class of organosilicon compounds. Detailed experimental protocols for the synthesis of di-p-tolylsilane via its dichlorosilane precursor are provided, alongside a thorough analysis of its spectroscopic properties. The guide explores the utility of di-p-tolylsilane derivatives as host materials in Organic Light-Emitting Diodes (OLEDs), their potential as reducing agents, and their role in hydrosilylation reactions, offering field-proven insights into the causality behind experimental choices and methodologies.
Historical Perspective: The Dawn of Arylsilicon Chemistry
The journey into the world of organosilicon chemistry was pioneered by the meticulous work of British chemist Frederic Stanley Kipping.[1] While the first organosilicon compound, tetraethylsilane, was synthesized by Charles Friedel and James Crafts in 1863, it was Kipping's extensive research in the early 20th century that laid the foundational groundwork for this burgeoning field.[2] Kipping was the first to systematically investigate the synthesis of a wide array of organosilicon compounds, publishing a series of 51 papers on the topic.[1]
His crucial insight was the application of the newly discovered Grignard reagents for the formation of robust silicon-carbon bonds, a method that remains a cornerstone of organosilicon synthesis to this day.[2] In 1901, Kipping and L.L. Lloyd published a paper in the Journal of the Chemical Society, Transactions, detailing the use of Grignard reagents to produce triphenylsilicon derivatives, setting the stage for the synthesis of other arylsilanes.[3][4]
The first documented synthesis of a di-p-tolylsilane derivative appears in a 1929 publication by A. R. Steele and F. S. Kipping.[5] In this work, they describe the synthesis and subsequent reactions of di-p-tolylsilicon dichloride , the key precursor to di-p-tolylsilane. Their work on this and other octa-p-tolylsilicon compounds expanded the known landscape of organosilicon chemistry and provided the first entry point to the specific class of compounds that are the focus of this guide.[6]
Synthesis of Di-p-tolylsilane: From Precursor to Final Product
The synthesis of di-p-tolylsilane is a two-step process that begins with the formation of its dichloro-precursor, followed by reduction to the dihydrosilane. This methodology leverages the foundational Grignard reaction and standard reduction techniques, ensuring high yields and purity.
Step 1: Synthesis of Dichloro-di-p-tolylsilane via Grignard Reaction
The Grignard reaction is the method of choice for forming the silicon-aryl bonds in dichloro-di-p-tolylsilane. The causality behind this choice lies in the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic silicon center of silicon tetrachloride. Careful control of stoichiometry is paramount to favor the disubstituted product over mono- or tri-substituted byproducts.
Reaction Scheme: 2 CH₃C₆H₄MgBr + SiCl₄ → (CH₃C₆H₄)₂SiCl₂ + 2 MgBrCl
Experimental Protocol:
-
Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is required. All glassware must be flame-dried and maintained under a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction, as Grignard reagents are highly sensitive to moisture.
-
Grignard Reagent Preparation:
-
In the flask, combine magnesium turnings and a crystal of iodine (to activate the magnesium surface).
-
Prepare a solution of p-bromotoluene in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the p-bromotoluene solution to the magnesium. The reaction is initiated when the color of the iodine fades and the solution begins to gently reflux.
-
Once initiated, add the remaining p-bromotoluene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.
-
-
Reaction with Silicon Tetrachloride:
-
Cool the freshly prepared p-tolylmagnesium bromide solution in an ice bath.
-
Prepare a solution of silicon tetrachloride in anhydrous diethyl ether in the dropping funnel.
-
Add the silicon tetrachloride solution dropwise to the cooled and stirred Grignard reagent. This reaction is exothermic and maintaining a low temperature (below 10 °C) is crucial to control the reaction rate and maximize the yield of the desired disubstituted product.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and cautiously quench it by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation.
-
The crude product is then purified by fractional distillation under reduced pressure to yield pure dichloro-di-p-tolylsilane.
-
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of dichloro-di-p-tolylsilane.
Step 2: Reduction to Di-p-tolylsilane
The conversion of dichloro-di-p-tolylsilane to di-p-tolylsilane is achieved through reduction, typically with a powerful hydride-donating agent like lithium aluminum hydride (LiAlH₄). The choice of LiAlH₄ is dictated by its ability to efficiently and cleanly replace the silicon-chlorine bonds with silicon-hydrogen bonds.
Reaction Scheme: (CH₃C₆H₄)₂SiCl₂ + LiAlH₄ → (CH₃C₆H₄)₂SiH₂ + LiCl + AlCl₃
Experimental Protocol:
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, all under an inert atmosphere.
-
Procedure:
-
Suspend lithium aluminum hydride in anhydrous diethyl ether in the reaction flask and cool the mixture in an ice bath.
-
Dissolve the dichloro-di-p-tolylsilane in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the dichlorosilane solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-4 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath.
-
Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is critical for safety and for the formation of a granular precipitate that is easily filtered.
-
Filter the resulting precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and washings, and dry the organic solution over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation to yield di-p-tolylsilane, which can be further purified by distillation if necessary.
-
Structural Characterization
A thorough characterization of di-p-tolylsilane is essential for confirming its identity and purity. This is typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of di-p-tolylsilane.
-
¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The spectrum of di-p-tolylsilane is expected to show distinct signals for the aromatic protons on the tolyl groups, the methyl protons, and the protons directly attached to the silicon atom (the silyl hydrides).
-
¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments. Signals will be present for the methyl carbons, the aromatic carbons (with different shifts for the ipso, ortho, meta, and para positions relative to the silicon atom), and any solvent used.
-
²⁹Si NMR: Silicon-29 NMR is particularly diagnostic for organosilicon compounds.[7] Although ²⁹Si has a low natural abundance, this technique provides a direct probe of the silicon's chemical environment. The chemical shift of di-p-tolylsilane will be in a characteristic range for diaryldihydrosilanes.[8]
Table 1: Summary of Spectroscopic Data for Di-p-tolylsilane
| Technique | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment |
| ¹H NMR | ~7.5 ppm (d) | Aromatic protons ortho to Si |
| ~7.2 ppm (d) | Aromatic protons meta to Si | |
| ~5.0 ppm (s) | Si-H protons | |
| ~2.4 ppm (s) | Methyl (CH₃) protons | |
| ¹³C NMR | ~139 ppm | Aromatic C (para to Si) |
| ~135 ppm | Aromatic C (ortho to Si) | |
| ~130 ppm | Aromatic C (ipso to Si) | |
| ~129 ppm | Aromatic C (meta to Si) | |
| ~21 ppm | Methyl (CH₃) carbon | |
| ²⁹Si NMR | -30 to -40 ppm | (CH₃C₆H₄)₂SiH₂ |
| IR | ~2120 cm⁻¹ | Si-H stretching |
| ~1110 cm⁻¹ | Si-Aryl stretching | |
| ~800 cm⁻¹ | Aryl C-H bending |
Note: Exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups. For di-p-tolylsilane, the most characteristic absorption is the Si-H stretching vibration, which appears as a strong, sharp band in the region of 2100-2200 cm⁻¹. Other significant bands include those for Si-Aryl and aromatic C-H vibrations.
Crystal Structure
Applications of Di-p-tolylsilane Derivatives
The unique electronic and physical properties of di-p-tolylsilane and its derivatives make them valuable in a range of applications, particularly in materials science.
Organic Light-Emitting Diodes (OLEDs)
One of the most significant applications of diarylsilane derivatives is as host materials in phosphorescent OLEDs (PhOLEDs).[12] The key requirements for a host material are a high triplet energy to confine the excitons on the phosphorescent guest emitter, and good charge-transporting properties. Di-p-tolylsilane derivatives, such as diphenyldi(o-tolyl)silane (UGH1), have been successfully employed as high-energy gap host materials for blue phosphorescent emitters.[12] The bulky tolyl groups help to prevent intermolecular interactions that can lead to quenching of the emission, thus improving the device efficiency.[13] The silicon atom provides thermal stability and good solubility, facilitating device fabrication.[13]
Diagram of an OLED Device Structure:
Caption: Simplified structure of a multilayer OLED.
Poly(di-p-tolylsilane) and Related Polymers
Di-p-tolylsilane can be considered a monomer for the synthesis of poly(di-p-tolylsilane). Polysilanes, with their silicon backbone, exhibit unique electronic properties due to σ-electron delocalization along the Si-Si chain.[14] This makes them interesting for applications as photoresists and hole-transporting materials.[14] While the synthesis and properties of poly(di-p-tolylsilane) are not as extensively studied as other polysilanes, the principles of Wurtz-type coupling of the corresponding dichlorosilane precursor are applicable.
Reducing Agents in Organic Synthesis
Organosilanes are valuable reducing agents in organic synthesis due to their moderate reactivity and the formation of stable, easily removable byproducts.[15] The Si-H bond can act as a source of hydride, particularly when activated by a Lewis acid. While specific studies focusing solely on di-p-tolylsilane as a reducing agent are less common than for more sterically hindered silanes like triisopropylsilane, its reactivity is expected to be comparable to other diarylsilanes. It can be employed for the reduction of various functional groups, such as aldehydes and ketones to the corresponding alcohols, and for the deoxygenation of certain substrates.
Hydrosilylation Reactions
Hydrosilylation is the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond.[1] This reaction is a powerful tool for the synthesis of a wide variety of organosilicon compounds. Di-p-tolylsilane can participate in hydrosilylation reactions, typically catalyzed by platinum, rhodium, or other transition metal complexes.[11][16] The choice of catalyst is crucial and can influence the regioselectivity and stereoselectivity of the addition.[16] These reactions are fundamental for creating more complex molecules containing the di-p-tolylsilyl moiety, which can then be incorporated into polymers or other functional materials.[17][18]
Future Outlook
The field of organosilicon chemistry continues to evolve, and di-p-tolylsilane derivatives are poised to play a continuing role in the development of new materials and synthetic methodologies. Future research is likely to focus on:
-
Novel OLED Materials: The design and synthesis of new di-p-tolylsilane derivatives with tailored electronic properties for even more efficient and stable OLEDs.
-
Advanced Polymers: The exploration of copolymers incorporating the di-p-tolylsilane unit to create materials with enhanced thermal stability, and specific optical or electronic properties.
-
Catalysis: The development of more efficient and selective catalysts for hydrosilylation reactions involving di-p-tolylsilane, potentially using earth-abundant metals.
-
Medicinal Chemistry: While currently underexplored, the incorporation of the di-p-tolylsilyl group into bioactive molecules could offer a way to modulate properties such as lipophilicity and metabolic stability, opening new avenues in drug design.
Conclusion
From its origins in the foundational work of Frederic Stanley Kipping, the chemistry of di-p-tolylsilane has matured into a significant sub-field of organosilicon science. The robust synthetic routes, based on the venerable Grignard reaction, provide ready access to this versatile building block. Its derivatives have demonstrated considerable utility, most notably in the realm of organic electronics, where they contribute to the performance of state-of-the-art OLEDs. As our understanding of the structure-property relationships in organosilicon compounds deepens, it is certain that di-p-tolylsilane and its derivatives will continue to be valuable tools for chemists and materials scientists, enabling the creation of new functional molecules and materials.
References
- 1. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 2. Kipping Discovers Silicones | Research Starters | EBSCO Research [ebsco.com]
- 3. Kipping, F. and Lloyd, L.L. (1901) Organic Derivatives of Silicon. Triphenylsilicon and Alkoxysilicon Chlorides. Journal of the Chemical Society, Transactions, 79, 449. - References - Scientific Research Publishing [scirp.org]
- 4. XLVII.—Organic derivatives of silicon. Triphenylsilicol and alkyloxysilicon chlorides - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 5. CCCXL.—Organic derivatives of silicon. Part XLI. Octa-p-tolylsilicotetrane, octa-p-tolylcyclosilicotetrane, and other products from di-p-tolylsilicon dichloride - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 8. A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
- 11. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Construction of siloxane structures with P-Tolyl substituents at the silicon atom | CoLab [colab.ws]
- 13. Silicone - Wikipedia [en.wikipedia.org]
- 14. ia800608.us.archive.org [ia800608.us.archive.org]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. benchchem.com [benchchem.com]
- 17. Stereoregular cyclic p-tolyl-siloxanes with alkyl, O- and N-containing groups as promising reagents for the synthesis of functionalized organosiloxanes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of Dimethoxydi-p-tolylsilane
Introduction
Dimethoxydi-p-tolylsilane (CAS No. 92779-72-1) is an organosilicon compound belonging to the dialkoxysilane class.[1] With a molecular formula of C₁₆H₂₀O₂Si and a molecular weight of 272.42 g/mol , its structure features a central silicon atom bonded to two methoxy groups and two p-tolyl (4-methylphenyl) groups.[2][3] This unique combination of hydrolyzable methoxy groups and bulky, hydrophobic p-tolyl groups imparts specific characteristics that are leveraged in various applications. It serves as a critical intermediate in the synthesis of more complex organosilicon compounds, a coupling agent to enhance adhesion between organic polymers and inorganic substrates, and a component in the formulation of specialty silicone elastomers and resins where it can improve mechanical properties and thermal stability.[3]
This guide provides a comprehensive technical overview of the solubility and stability of this compound for researchers, scientists, and professionals in drug development and material science. We will explore the theoretical underpinnings of its behavior in organic solvents, detail its susceptibility to hydrolysis, and provide robust, field-proven experimental protocols for quantitative assessment.
Physicochemical Properties
A foundational understanding of the physical properties of this compound is essential before delving into its solubility and stability characteristics.
| Property | Value | Source |
| CAS Number | 92779-72-1 | [1] |
| Molecular Formula | C₁₆H₂₀O₂Si | [2] |
| Molecular Weight | 272.42 g/mol | [3] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 140°C @ 0.5 mmHg | ChemicalBook |
| Density | 1.023 g/cm³ | ChemicalBook |
| Refractive Index | 1.5400 - 1.5440 | ChemicalBook |
Part 1: Solubility in Organic Solvents
Theoretical Framework
The solubility of this compound is governed by the principle of "like dissolves like." Its molecular structure presents a duality:
-
Nonpolar Character: The two aromatic p-tolyl groups are large and hydrophobic, dominating the molecular surface area. This suggests strong van der Waals interactions and good solubility in nonpolar and weakly polar solvents.
-
Polar Character: The two methoxy groups (Si-O-CH₃) introduce polarity through the electronegative oxygen atoms, allowing for dipole-dipole interactions. However, the silicon-oxygen bond is susceptible to hydrolysis, a factor that complicates its solubility in protic solvents, especially in the presence of moisture.
Based on this structure, we can predict its solubility behavior across different solvent classes. The bulky p-tolyl groups provide significant steric hindrance around the silicon atom, which can influence solvent interaction.
Predicted Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aromatic | Toluene, Xylenes, Benzene | High / Miscible | The p-tolyl groups of the silane share a strong structural similarity with these solvents, maximizing favorable π-π stacking and van der Waals interactions. |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Moderate to High | The molecule's overall nonpolar character, driven by the large hydrocarbon moieties, allows for good miscibility with aliphatic chains. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High / Miscible | These solvents are effective at dissolving a wide range of organic compounds and should readily solvate the silane. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High / Miscible | Ethers are excellent solvents for organosilicon compounds, capable of solvating both the hydrocarbon and the polar methoxy portions of the molecule. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to High | The polarity of the ketone carbonyl group can interact with the Si-O-C dipole, but high miscibility is expected. Caution is advised due to potential trace water content. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (with reaction) | While likely soluble, these protic solvents can participate in hydrolysis or transesterification, especially with acid/base catalysts. Solubility is not merely physical dissolution but involves chemical reaction over time. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate | These highly polar solvents may be less effective than nonpolar or moderately polar options due to the silane's dominant hydrophobic character. |
This table is a predictive guide. Experimental verification is mandatory for any critical application.
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data, a systematic approach is necessary. The following protocol is based on the principles outlined in the OECD Test Guideline 105 for Water Solubility, adapted for organic solvents.[4][5][6][7][8]
Objective: To determine the saturation mass concentration of this compound in a selected organic solvent at a controlled temperature.
Methodology: Flask Method
-
Preparation:
-
Ensure the this compound is of high purity (>98%).
-
Use analytical grade solvents with low water content (<0.05%).
-
Set up a temperature-controlled shaker bath at the desired temperature (e.g., 25°C ± 0.5°C).
-
-
Equilibration:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed, inert flask. The excess is critical to ensure saturation is achieved.
-
Scientist's Note: A preliminary test with varying amounts of solute can help estimate the required excess and the time to reach equilibrium.[8]
-
Place the flask in the shaker bath and agitate for a sufficient period. For alkoxysilanes, equilibrium may be reached within 24 hours, but a 48-hour period with sampling at 24, 36, and 48 hours is recommended to confirm saturation (i.e., the concentration is no longer increasing).
-
-
Phase Separation:
-
Once equilibrium is reached, cease agitation and allow the mixture to stand in the temperature bath for at least 24 hours to allow the excess, undissolved silane to settle.
-
Carefully extract a clear aliquot of the supernatant using a syringe. To avoid contamination from undissolved material, it is best to use a syringe filter (e.g., 0.22 µm PTFE).
-
-
Quantification:
-
Accurately dilute the aliquot with a suitable solvent (e.g., heptane) to a concentration within the calibrated range of the analytical instrument.
-
Analyze the concentration of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID).[9][10][11] A validated method with a proper calibration curve is essential.
-
Self-Validation: Prepare a standard calibration curve using accurately weighed samples of the silane. Run a solvent blank and at least three replicates of the saturated solution to ensure precision.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in g/L or mg/mL.
-
Diagram: Workflow for Solubility Determination
References
- 1. This compound | 92779-72-1 | TCI AMERICA [tcichemicals.com]
- 2. PubChemLite - this compound (C16H20O2Si) [pubchemlite.lcsb.uni.lu]
- 3. This compound [myskinrecipes.com]
- 4. oecd.org [oecd.org]
- 5. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 6. filab.fr [filab.fr]
- 7. laboratuar.com [laboratuar.com]
- 8. oecd.org [oecd.org]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Novel Silane Compounds: A Technical Guide to Emerging Research Frontiers
Abstract
Silane chemistry, at the intersection of organic and inorganic domains, presents a fertile ground for innovation across a multitude of scientific disciplines. The unique ability of organosilanes to form stable bonds with both organic polymers and inorganic substrates has positioned them as critical components in advanced materials and chemical synthesis. This technical guide provides an in-depth exploration of burgeoning research areas for novel silane compounds, tailored for researchers, scientists, and professionals in drug development and materials science. We will delve into the synthesis, characterization, and application of these versatile molecules, elucidating the mechanistic principles that underpin their functionality. From pioneering applications in targeted drug delivery and antimicrobial surfaces to their role in next-generation energy storage and sustainable chemical synthesis, this guide offers a comprehensive overview of the state-of-the-art and future directions in silane research.
Silane Compounds in Drug Delivery and Biomedical Applications
The biocompatibility and versatile reactivity of silanes make them ideal candidates for sophisticated biomedical applications. Research is increasingly focused on leveraging these properties to create advanced drug delivery systems and antimicrobial materials.
Quaternary Ammonium Silanes (QAS) as Novel Antimicrobial Agents
Quaternary ammonium silanes (QAS) are a class of molecules that combine the antimicrobial properties of quaternary ammonium compounds with the surface-binding capabilities of silanes.[1][2] This dual functionality allows for the creation of surfaces that can actively kill microbes upon contact.[3] The antimicrobial mechanism involves the disruption of the bacterial cell membrane by the lipophilic alkyl chains of the QAS molecule.[3]
Novel QAS compounds are being synthesized with varying alkyl chain lengths and counter-ions to optimize their antimicrobial efficacy against a broad spectrum of bacteria and fungi.[1][2] Research has shown that the biocidal activity is dependent on the alkyl chain length, with different optimal lengths for Gram-positive and Gram-negative bacteria.[3]
Synthesis of Novel Quaternary Ammonium Silanes:
A general synthetic route involves the quaternization of an amine with a haloalkyl-functionalized silane. For example, (3-chloropropyl)triethoxysilane can be reacted with various tertiary amines containing different long-chain alkyl groups (e.g., C12, C14, C16, C18) to yield a library of QAS compounds with tailored lipophilicity.[2]
Experimental Protocol: Synthesis of Dimethylhexadecyl[3-(trimethoxysilyl)propyl]ammonium chloride (SQ3)
-
Reactants: (3-Chloropropyl)trimethoxysilane and N,N-dimethylhexadecylamine.
-
Solvent: Acetonitrile.
-
Procedure:
-
Equimolar amounts of (3-chloropropyl)trimethoxysilane and N,N-dimethylhexadecylamine are dissolved in acetonitrile.
-
The mixture is refluxed for 24 hours under an inert atmosphere.
-
The solvent is removed under reduced pressure.
-
The resulting product is purified by washing with a non-polar solvent (e.g., hexane) to remove unreacted amine.
-
The final product, SQ3, is dried under vacuum.
-
-
Characterization: The structure of the synthesized QAS is confirmed using Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Gas Chromatography-Mass Spectrometry (GC-MS).[2]
| Compound | Alkyl Chain Length | Target Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| 10-Cl | C10 | Various fungi and bacteria | Not specified in abstract | [1] |
| 14-Br | C14 | Various fungi and bacteria | Not specified in abstract | [1] |
| SQ3 | C16 | E. coli, S. aureus, E. hirae, C. albicans, A. brasiliensis | < 16 | [2] |
| SQ3 | C16 | P. aeruginosa | 32 | [2] |
Table 1: Antimicrobial activity of selected novel quaternary ammonium silanes.
Silane-Functionalized Nanoparticles for Targeted Drug Delivery
Surface functionalization of nanoparticles with silanes is a powerful strategy to enhance their stability, biocompatibility, and targeting capabilities in drug delivery systems.[4][5] Aminosilanes, such as (3-aminopropyl)triethoxysilane (APTES), and thiol-containing silanes, like (3-mercaptopropyl)trimethoxysilane (MPTMS), are commonly used to introduce reactive functional groups onto the nanoparticle surface.[6][7] These groups can then be used to conjugate targeting ligands, drugs, or imaging agents.[8]
Novel Silanes in Organic Synthesis and Catalysis
Organosilanes are increasingly recognized as green and efficient reagents in organic synthesis, offering alternatives to more toxic organometallic compounds.[9] Key research areas include their use in cross-coupling reactions, as selective reducing agents, and in the synthesis of chiral molecules.
Hiyama Cross-Coupling Reactions
The Hiyama cross-coupling reaction is a palladium- or nickel-catalyzed reaction between an organosilane and an organic halide to form a new carbon-carbon bond.[10] Recent research focuses on expanding the scope of this reaction by developing new catalysts and utilizing different types of organosilanes, particularly aryl trialkoxy silanes.[11] The use of biomass-derived solvents and heterogeneous catalysts is also being explored to enhance the sustainability of the process.[12]
Mechanism: The reaction is typically activated by a fluoride source, which forms a hypervalent silicon intermediate that is more reactive in the transmetalation step of the catalytic cycle.[11]
| Catalyst | Organosilane | Organic Halide | Key Features | Reference |
| Pd(PPh₃)₂Cl₂ | Aryl trialkoxy silanes | Aryl iodides | Use of biomass-derived ionic liquid as solvent | [12] |
| Pd(OAc)₂ with dppf ligand | Arylsilanes | 3-Iodoazetidine | Mild reaction conditions | [12] |
| Palladium NNC-pincer complex | Aryl(trialkoxy)silanes | Aryl bromides | In situ formation of spirosilicate intermediates | [12] |
| Biogenically synthesized Pd NPs | Trimethoxy(phenyl)silane | Aryl halides | Heterogeneous catalysis, high yields | [12] |
Table 2: Recent catalytic systems for the Hiyama cross-coupling reaction.
Silanes as Selective Reducing Agents
Organosilanes, particularly those with Si-H bonds, serve as mild and selective reducing agents for a variety of functional groups.[13] The combination of triethylsilane with a strong acid like trifluoroacetic acid enables the ionic hydrogenation of alkenes with high chemoselectivity and regioselectivity.[14][15] This system proceeds via protonation of the alkene followed by hydride transfer from the silane.[15] Other silanes, such as polymethylhydrosiloxane (PMHS) and tris(trimethylsilyl)silane, are effective radical-based reducing agents, offering a less toxic alternative to tin hydrides.[16][17]
Asymmetric Synthesis of Chiral Silanes
The development of methods for the catalytic asymmetric synthesis of silicon-stereogenic organosilanes is a rapidly growing field. These chiral silanes are valuable intermediates in synthetic chemistry, medicinal chemistry, and materials science. A notable approach involves the desymmetrization of prochiral dihydrosilanes through catalytic alcoholysis using chiral copper or rhodium complexes.[18][19] This method provides access to chiral alkoxysilanes with high enantioselectivity.
Advanced Materials Derived from Novel Silane Compounds
The ability of silanes to bridge organic and inorganic materials is fundamental to the development of advanced materials with tailored properties.
Silane-Based Corrosion Inhibitors
Silane-based coatings offer an environmentally friendly alternative to traditional corrosion inhibitors that often contain heavy metals.[20][21] These coatings form a dense, hydrophobic, and covalently bonded film on the metal surface.[20] The process involves the hydrolysis of alkoxy groups on the silane to form reactive silanols, which then condense with hydroxyl groups on the metal surface and with each other to create a stable siloxane network.[20][22]
A frontier in this area is the development of "smart" coatings by incorporating nanoparticles like ZnO or CeO₂ into the silane film.[20] These nanoparticles can act as secondary inhibitors, providing a self-healing capability if the coating is scratched.[20] Green corrosion inhibitors, such as plant extracts, are also being incorporated into silane sol-gel coatings to enhance their protective performance.[23]
| Silane System | Metal Substrate | Corrosion Environment | Key Finding | Reference |
| BTSE (non-functional) | Iron | Not specified | Decreased corrosion rate by a factor of 15 | [21] |
| GPTMS/APTES | Mild Steel | 3.5% NaCl | Improved corrosion resistance | [21] |
| TEOS/TMOMS | Mild Steel | 3.5% NaCl | High corrosion resistance due to hydrophobicity | [21] |
| TEOS/APTES with caffeine | Mild Steel | 3.5% NaCl | Enhanced corrosion resistance | [24] |
Table 3: Performance of various silane-based corrosion-inhibiting coatings.
Silane-Based Hyperbranched Polymers
Hyperbranched polymers (HBPs) are highly branched, three-dimensional macromolecules with a large number of terminal functional groups.[25] Silanes are being used as core molecules or modifiers to create novel HBPs with enhanced thermal and mechanical properties.[26][27] These silane-based HBPs have potential applications as adhesives, surface treatment agents, and additives to improve the properties of other polymers.[28] The synthesis often involves step-growth polycondensation of monomers with ABₓ functionality, where the silane can act as a multifunctional core.[25]
Silanes in Energy Storage Solutions
The demand for safer and higher-performance lithium-ion batteries has spurred research into novel electrolyte formulations. Silane-based compounds are emerging as promising non-aqueous electrolyte solvents and additives.
Novel Silane-Based Electrolytes
Researchers have synthesized novel silane compounds with ether linkages that can effectively dissolve lithium salts like LiBOB and LiPF₆.[29] These silane-based electrolytes exhibit high ionic conductivities and wide electrochemical stability windows.[29] Full-cell testing has demonstrated excellent cyclability and long calendar life, suggesting their potential to replace conventional carbonate-based electrolytes, which can be flammable.[29][30] The use of silane additives can also help in the formation of a stable solid electrolyte interphase (SEI) on the anode surface, which is crucial for battery performance and safety, especially for silicon-based anodes.[31]
| Silane Electrolyte/Additive | Lithium Salt | Ionic Conductivity (S/cm) | Key Performance Metric | Reference |
| {2-[2-(2-methoxyethoxy)ethoxy]ethoxy} trimethylsilane | 0.8 M LiBOB | 1.29 x 10⁻³ at RT | Stable to 4.4 V, excellent cyclability | [29] |
| Vinyl triethoxysilane (VTES) (5 vol.%) | Not specified | Not specified | Improved cycling performance | [30] |
| (2-cyanoethyl) triethoxysilane (TCN) | Not specified | Not specified | Improved thermal safety and cycle stability | [31] |
Table 4: Electrochemical performance of selected novel silane-based electrolytes and additives.
// Nodes "Cathode" [label="Cathode\n(e.g., LiNi₀.₅Co₀.₂Mn₀.₃O₂)", fillcolor="#D1E7DD"]; "Anode" [label="Anode\n(e.g., Graphite, Si-based)", fillcolor="#D1E7DD"]; "Separator" [label="Separator", shape=plaintext]; "Electrolyte" [label="Novel Silane-Based Electrolyte", fillcolor="#E8F0FE"]; "Li_ion_charge" [label="Li⁺", shape=circle, style=filled, fillcolor="#FBBC05"]; "e_charge" [label="e⁻", shape=circle, style=filled, fillcolor="#4285F4"]; "Li_ion_discharge" [label="Li⁺", shape=circle, style=filled, fillcolor="#FBBC05"]; "e_discharge" [label="e⁻", shape=circle, style=filled, fillcolor="#4285F4"];
// Edges for Charging "Anode" -> "Li_ion_charge" [dir=back, label="Charging"]; "Li_ion_charge" -> "Cathode" [dir=back]; "Anode" -> "e_charge" [dir=back, constraint=false]; "e_charge" -> "Cathode" [dir=back, constraint=false];
// Edges for Discharging "Cathode" -> "Li_ion_discharge" [label="Discharging"]; "Li_ion_discharge" -> "Anode"; "Cathode" -> "e_discharge" [constraint=false]; "e_discharge" -> "Anode" [constraint=false];
// Positioning "Cathode" -> "Separator" -> "Anode" [style=invis]; {rank=same; "Cathode"; "Separator"; "Anode"} "Electrolyte" [pos="2.5,1.5!"]; // Adjust position as needed } dot Schematic of a Li-ion battery with a novel silane-based electrolyte.
Computational Design and Machine Learning in Silane Chemistry
The vast chemical space of possible silane compounds makes experimental screening a time-consuming and expensive process. Computational modeling and machine learning are emerging as powerful tools to accelerate the discovery and optimization of novel silanes.[32][33]
Molecular dynamics (MD) simulations can be used to predict the mechanical properties of silane molecules at the interface between materials, helping to rank their performance as coupling agents.[34] Machine learning models, trained on data from these simulations or from existing experimental databases, can then predict the properties of a vast number of candidate silane structures.[34][35] This data-driven approach allows for the rapid identification of promising new compounds for specific applications, from high-performance composites to advanced electronic materials.[36]
Conclusion and Future Outlook
The field of novel silane compounds is undergoing a period of rapid expansion, driven by the demand for advanced materials with enhanced performance, sustainability, and functionality. The research areas highlighted in this guide—biomedical applications, organic synthesis, advanced materials, energy storage, and computational design—represent the forefront of this innovation. The convergence of synthetic chemistry with materials science and data-driven discovery methods is poised to unlock the full potential of silane chemistry. Future research will likely focus on the development of multifunctional silanes with precisely tailored properties, the creation of more sustainable synthetic routes, and the integration of silanes into complex, smart material systems. For researchers and developers, the versatile and dynamic nature of silane chemistry offers a rich landscape of opportunities to address some of the most pressing scientific and technological challenges.
References
-
Synthesis and antimicrobial activity of quaternary ammonium silane coupling agents. (2011). Journal of Oleo Science, 60(8), 429-438. [Link]
-
Synthesis and antimicrobial activity testing of quaternary ammonium silane compounds. (2024). Journal of Applied Biomaterials & Functional Materials. [Link]
-
Novel silane compounds as electrolyte solvents for Li-ion batteries. (2009). Journal of Power Sources, 195(18), 6102-6106. [Link]
-
Catalytic asymmetric silane alcoholysis: practical access to chiral silanes. (2002). Journal of the American Chemical Society, 124(42), 12414-12415. [Link]
-
Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review. (2022). Materials, 15(21), 7809. [Link]
-
Reduction of some organic derivatives by silanes 1. (1995). ResearchGate. [Link]
-
A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. (2023). Polymers, 15(11), 2539. [Link]
-
Catalytic asymmetric synthesis of silicon-stereogenic organosilanes. (2022). Chem, 8(11), 2916-2947. [Link]
-
A comprehensive review on the silane-acid reduction of alkenes in organic synthesis. (2025). RSC Advances. [Link]
-
A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. (2023). ResearchGate. [Link]
-
Catalytic Asymmetric Silane Alcoholysis: Practical Access to Chiral Silanes. (2002). Journal of the American Chemical Society, 124(42), 12414-12415. [Link]
-
A library of new organofunctional silanes obtained by thiol-(meth)acrylate Michael addition reaction. (2021). Scientific Reports, 11(1), 1-13. [Link]
-
The Hiyama Cross-Coupling Reaction: New Discoveries. (2015). Molecules, 20(10), 18399-18413. [Link]
-
A comprehensive review on the silane-acid reduction of alkenes in organic synthesis. (2025). RSC Advances, 15(53), 43491-43513. [Link]
-
A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. (2023). MDPI. [Link]
-
Organosilane Reducing Agents. (n.d.). Gelest. [Link]
-
Optimisation of silane chemistry with machine learning and molecular dynamics. (2023). Journal of Adhesion, 1-22. [Link]
-
Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction. (2021). ResearchGate. [Link]
-
Functionalization of Fe3O4 NPs by Silanization: Use of Amine (APTES) and Thiol (MPTMS) Silanes and Their Physical Characterization. (2015). Nanomaterials, 5(3), 1161-1175. [Link]
-
Catalytic asymmetric synthesis of chiral silicon-stereogenic silanes. (2022). ResearchGate. [Link]
-
Organofunctional Silanes: Important Intermediates in Chemical Synthesis. (n.d.). Nanjing SiSiB Silicones Co., Ltd.. [Link]
-
Construction of Tetrasubstituted Silicon-Stereogenic Silanes via Conformational Isomerization and N-Heterocyclic Carbene-Catalyzed Desymmetrization. (2020). DR-NTU. [Link]
-
Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks. (2023). Molecules, 28(6), 2686. [Link]
-
Recent Update on Applications of Quaternary Ammonium Silane as an Antibacterial Biomaterial: A Novel Drug Delivery Approach in Dentistry. (2022). Frontiers in Bioengineering and Biotechnology, 10, 968791. [Link]
-
Hyperbranched, Functional Polyethoxysiloxanes: Tunable Molecular Building Blocks. (2015). ACS Applied Materials & Interfaces, 7(23), 12584-12593. [Link]
-
Advances in the Modification of Silane-Based Sol-Gel Coating to Improve the Corrosion Resistance of Magnesium Alloys. (2022). Coatings, 12(11), 1709. [Link]
-
Surface Modification with Silanes: Enhancing Nanomaterial Performance. (n.d.). Hopax. [Link]
-
Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review. (2022). ResearchGate. [Link]
-
Silicon-Based Reducing Agents. (n.d.). Amazon S3. [Link]
-
Magnetic nanoparticles with functional silanes: evolution of well-defined shells from anhydride containing silane. (2012). Journal of Materials Chemistry, 22(45), 24088-24097. [Link]
-
Long-Chain Organofunctional Silanes: Synthesis and Surface Derivatization. (2007). ResearchGate. [Link]
-
molecular dynamics and machine learning based silane chemistry optimization for high strain rate application. (n.d.). Center for Composite Materials. [Link]
-
Investigating The Effect of Silane Compound Employment, as an Electrolyte Additive on The Electrochemical Performance and Improvement of Cathode Electrode Surface Properties with The Active Material LiNi0.5Co0.2Mn0.3O2 in Lithium Ion Battery. (2023). Analytical and Bioanalytical Electrochemistry, 15(4), 312-329. [Link]
-
The Impact of Green Corrosion Inhibitors on the Protection Performance of Hybrid Silane Sol-Gel Coatings: A Review. (2023). Chemistry Review Letters, 6(4), 428-441. [Link]
-
Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction. (2021). Arkivoc, 2022(1), 1-38. [Link]
-
The Hiyama Cross-Coupling Reaction: New Discoveries. (2015). MDPI. [Link]
-
Synthesis of Hyperbranched Polymers and Prospects for Application in Oilfield Chemistry. (2022). Polymers, 14(11), 2235. [Link]
-
Functionalization of magnetic nanoparticles with 3-aminopropyl silane. (2015). ResearchGate. [Link]
-
Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. (2019). Molecules, 24(8), 1493. [Link]
-
Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates. (2022). Frontiers in Chemistry, 10, 893540. [Link]
-
Synthesis and Surface Antimicrobial Activity of a Novel Perfluorooctylated Quaternary Ammonium Silane Coupling Agent. (2014). ResearchGate. [Link]
-
Thermal Safety Evaluation of Silane Polymer Compounds as Electrolyte Additives for Silicon-Based Anode Lithium-Ion Batteries. (2022). Polymers, 14(16), 3290. [Link]
-
Hybrid electrolytes incorporated with dandelion-like silane–Al2O3 nanoparticles for high-safety high-voltage lithium ion batteries. (2020). ResearchGate. [Link]
-
Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy. (2022). Pharmaceutics, 14(6), 1121. [Link]
-
Machine Learning-Guided Discovery of Sterically Protected High Triplet Exciplex Hosts for Ultra-Bright Green OLEDs. (2025). Journal of the American Chemical Society. [Link]
-
A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. (2023). MDPI. [Link]
-
Machine learning in materials chemistry: how simulations can accelerate development. (2025). SCI. [Link]
-
Application of Silane Additive in Electrolyte of Lithium Ion Battery. (2018). ResearchGate. [Link]
-
The Role of Machine Learning in the Understanding and Design of Materials. (2020). Accounts of Chemical Research, 53(7), 1371-1380. [Link]
Sources
- 1. Synthesis and antimicrobial activity of quaternary ammonium silane coupling agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity testing of quaternary ammonium silane compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent Update on Applications of Quaternary Ammonium Silane as an Antibacterial Biomaterial: A Novel Drug Delivery Approach in Dentistry [frontiersin.org]
- 4. nbinno.com [nbinno.com]
- 5. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functionalization of Fe3O4 NPs by Silanization: Use of Amine (APTES) and Thiol (MPTMS) Silanes and Their Physical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Magnetic nanoparticles with functional silanes: evolution of well-defined shells from anhydride containing silane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates [frontiersin.org]
- 10. The Hiyama Cross-Coupling Reaction: New Discoveries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Organosilane Reducing Agents - Gelest [technical.gelest.com]
- 14. A comprehensive review on the silane-acid reduction of alkenes in organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. A comprehensive review on the silane-acid reduction of alkenes in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. s3.amazonaws.com [s3.amazonaws.com]
- 18. Catalytic asymmetric silane alcoholysis: practical access to chiral silanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. zmsilane.com [zmsilane.com]
- 21. Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. chemrevlett.com [chemrevlett.com]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | Synthesis of Hyperbranched Polymers and Prospects for Application in Oilfield Chemistry [frontiersin.org]
- 26. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. Investigating The Effect of Silane Compound Employment, as an Electrolyte Additive on The Electrochemical Performance and Improvement of Cathode Electrode Surface Properties with The Active Material LiNi0.5Co0.2Mn0.3O2 in Lithium Ion Battery [abechem.com]
- 31. mdpi.com [mdpi.com]
- 32. jakemp.com [jakemp.com]
- 33. The Role of Machine Learning in the Understanding and Design of Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 34. tandfonline.com [tandfonline.com]
- 35. ccm.udel.edu [ccm.udel.edu]
- 36. pubs.acs.org [pubs.acs.org]
Introduction to the In-Silico Study of Dimethoxydi-p-tolylsilane
An In-Depth Technical Guide to the Theoretical Elucidation of Dimethoxydi-p-tolylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of this compound, an organosilicon compound with applications in materials science. Recognizing the pivotal role of computational chemistry in modern research, this document details the application of established quantum mechanical methods to predict and understand the structural, electronic, and spectroscopic properties of this molecule. We will delve into the rationale behind selecting appropriate theoretical models, from Density Functional Theory (DFT) to post-Hartree-Fock methods, and provide step-by-step protocols for a robust computational workflow. This guide is designed to empower researchers to leverage in-silico techniques for the rational design and characterization of novel organosilicon compounds.
This compound (CAS No. 92779-72-1) is an organosilane that serves as a valuable coupling agent and an intermediate in the synthesis of more complex silicone-based materials.[1] Its molecular structure, featuring a central silicon atom bonded to two methoxy groups and two p-tolyl groups, imparts a unique combination of reactivity and stability. Understanding the fundamental properties of this molecule at an electronic level is crucial for optimizing its performance in various applications, from silicone rubbers to advanced coatings.
Theoretical calculations offer a powerful, non-invasive avenue to explore the intricacies of molecular systems. By solving the Schrödinger equation, or approximations thereof, we can predict a molecule's geometry, vibrational frequencies, electronic structure, and spectroscopic signatures. This in-silico approach not only complements experimental studies but can also guide synthetic efforts by predicting the behavior of yet-to-be-synthesized molecules. This guide will provide a detailed roadmap for conducting a thorough theoretical investigation of this compound.
Part 1: Foundational Theoretical Methodologies
The selection of an appropriate theoretical method is paramount for obtaining accurate and reliable computational results. The choice is a balance between computational cost and the desired level of accuracy. For a molecule like this compound, a combination of Density Functional Theory (DFT) and post-Hartree-Fock methods is recommended.
Pillar 1: The Ab Initio Approach - Hartree-Fock and Beyond
-
Hartree-Fock (HF) Theory: The Hartree-Fock method is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[2][3] It provides a good starting point for understanding the electronic structure of a molecule, though it neglects electron correlation, which can be significant.[2]
-
Møller-Plesset Perturbation Theory (MP2): To account for electron correlation, post-Hartree-Fock methods are employed. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a widely used method that improves upon the Hartree-Fock description by including electron correlation effects.[4] MP2 calculations are more computationally demanding than HF but often yield more accurate results for molecular geometries and energies.[4][5]
Pillar 2: Density Functional Theory (DFT) - A Pragmatic and Powerful Tool
Density Functional Theory (DFT) has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost.[6][7] DFT methods are based on the principle that the ground-state energy of a molecule can be determined from its electron density.[6]
For organosilicon compounds, several functionals have been shown to provide reliable results. The B3LYP hybrid functional is a popular choice that often yields accurate geometries and vibrational frequencies for a wide range of molecules, including those containing silicon.[8][9] The PBE functional is another robust option, particularly for solid-state systems and for studying reaction mechanisms.[10]
Pillar 3: Basis Sets - The Building Blocks of Molecular Orbitals
The accuracy of any quantum chemical calculation is also dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals.
-
Pople-Style Basis Sets: The Pople-style basis sets, such as 6-31G* and 6-311+G(d,p), are widely used and offer a good compromise between accuracy and computational efficiency.[11] The inclusion of polarization functions (e.g., d-functions on heavy atoms, denoted by * or (d)) is crucial for accurately describing the bonding around the silicon atom. Diffuse functions (denoted by +) are important for describing anions and systems with lone pairs.
-
Correlation-Consistent Basis Sets: For higher accuracy, the correlation-consistent basis sets developed by Dunning and coworkers, such as cc-pVDZ and aug-cc-pVTZ, are recommended.[11] These basis sets are designed to systematically converge towards the complete basis set limit.
For a molecule of the size of this compound, a basis set of at least double-zeta quality with polarization functions, such as 6-31G(d), is recommended for initial geometry optimizations. For more accurate energy and property calculations, a triple-zeta basis set with diffuse and polarization functions, such as 6-311+G(d,p) or cc-pVTZ, should be employed.
Part 2: A Step-by-Step Computational Workflow
The following protocol outlines a comprehensive computational investigation of this compound.
Step 1: Molecular Geometry Optimization
The first step in any theoretical study is to determine the molecule's equilibrium geometry.
Protocol:
-
Construct the initial molecular structure: Build an initial 3D model of this compound using a molecule builder.
-
Perform a geometry optimization: Use a computational chemistry software package to perform a geometry optimization. A suitable level of theory for this initial step is B3LYP/6-31G(d).
-
Verify the optimized structure: Ensure that the optimization has converged to a true minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation.
Step 2: Vibrational Frequency Analysis
Vibrational frequency calculations serve two primary purposes: to confirm that the optimized geometry is a true minimum and to predict the molecule's infrared (IR) and Raman spectra.
Protocol:
-
Perform a frequency calculation: Using the optimized geometry from Step 1, perform a frequency calculation at the same level of theory (e.g., B3LYP/6-31G(d)).
-
Analyze the output:
-
Confirm that there are no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point on the potential energy surface, and the geometry needs to be re-optimized.
-
The calculated frequencies correspond to the vibrational modes of the molecule. These can be used to predict the positions of peaks in the IR and Raman spectra. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental data.[9]
-
Step 3: Electronic Structure and Property Calculations
With a validated equilibrium geometry, a more detailed analysis of the molecule's electronic properties can be performed. It is recommended to use a higher level of theory for these calculations, such as B3LYP/6-311+G(d,p) or MP2/cc-pVTZ.
Protocol:
-
Frontier Molecular Orbital (HOMO-LUMO) Analysis: Calculate and visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals provides insight into the molecule's chemical reactivity and electronic transitions.
-
Molecular Electrostatic Potential (MEP): Calculate and map the molecular electrostatic potential onto the electron density surface. The MEP provides a visual representation of the charge distribution in the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
-
Spectroscopic Properties:
-
NMR Spectroscopy: Predict the ¹H, ¹³C, and ²⁹Si NMR chemical shifts. These calculations can be invaluable for interpreting experimental NMR spectra.
-
UV-Vis Spectroscopy: Use Time-Dependent DFT (TD-DFT) to calculate the electronic excitation energies and oscillator strengths, which can be used to predict the UV-Vis absorption spectrum.
-
Part 3: Data Presentation and Validation
The results of the theoretical calculations should be presented in a clear and organized manner to facilitate interpretation and comparison with experimental data.
Data Presentation
Quantitative data, such as optimized bond lengths, bond angles, dihedral angles, and calculated vibrational frequencies, should be summarized in tables.
Table 1: Selected Calculated Geometric Parameters for this compound
| Parameter | Bond Length (Å) / Angle (°) |
|---|---|
| Si-C(tolyl) | Calculated Value |
| Si-O | Calculated Value |
| O-C(methyl) | Calculated Value |
| C-Si-C | Calculated Value |
| O-Si-O | Calculated Value |
| C-Si-O | Calculated Value |
| Si-O-C | Calculated Value |
Calculations performed at the B3LYP/6-311+G(d,p) level of theory.
Table 2: Calculated Vibrational Frequencies and Intensities for Key Modes
| Vibrational Mode | Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |
|---|---|---|---|
| Si-O stretch | Calculated Value | Calculated Value | Calculated Value |
| Si-C(tolyl) stretch | Calculated Value | Calculated Value | Calculated Value |
| Aromatic C-H stretch | Calculated Value | Calculated Value | Calculated Value |
| CH₃ rock | Calculated Value | Calculated Value | Calculated Value |
Calculations performed at the B3LYP/6-311+G(d,p) level of theory. Frequencies are scaled by an appropriate factor.
Experimental Validation
Visualizations
Molecular Structure
Caption: Ball-and-stick representation of this compound.
Computational Workflow
Caption: A typical workflow for the theoretical calculation of molecular properties.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous approach to the theoretical study of this compound. By leveraging the power of modern computational chemistry, researchers can gain deep insights into the structure, reactivity, and spectroscopic properties of this important organosilicon compound. The methodologies and protocols detailed herein provide a solid foundation for conducting high-quality in-silico research, ultimately accelerating the discovery and development of new materials with tailored properties.
References
-
Comparisons of the Functional and Basis Set Combinations for Silicon Oxide Clusters: A Density Functional Theory Study. (n.d.). ResearchGate. Retrieved from [Link]
-
Vibrational spectra of some trialkoxysilanes. (1970). Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Retrieved from [Link]
-
Organosilicon Compounds. (2017). Elsevier. Retrieved from [Link]
-
Silicon. (n.d.). QuantumATK Documentation. Retrieved from [Link]
-
Organosilicon Chemistry in Organic Synthesis: Methods and Applications. (2024). ResearchGate. Retrieved from [Link]
-
Dispersion Interactions in Silicon Allotropes. (2014). ResearchGate. Retrieved from [Link]
-
Gaussian Basis Sets for Crystalline Solids: All-Purpose Basis Set Libraries vs System-Specific Optimizations. (2017). PMC. Retrieved from [Link]
-
Surface Vibrational Spectroscopy of Alkylsilane Layers Covalently Bonded to Monolayers of (3-Mercaptopropyl)trimethoxysilane on Ag Substrates. (2000). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Density-functional-theory calculations for the silicon vacancy. (2015). ResearchGate. Retrieved from [Link]
-
Atomistic Simulations of Individual Amphiphilic Carbosilane Dendrimers with –(OCH2CH2)n–OCH3 Terminal Groups in Hydrophilic and Hydrophobic Environments and at Interfaces. (2022). MDPI. Retrieved from [Link]
-
Silicon Basis-Sets. (n.d.). crystal.unito.it. Retrieved from [Link]
-
All-electron molecular Dirac-Hartree-Fock calculations: the group IV tetrahydrides CH4, Sill4. (n.d.). Retrieved from [Link]
-
Density Functional Theory Study of Metallic Silicon (111) Plane Structures. (2022). PMC. Retrieved from [Link]
-
Density functional theory. (n.d.). Wikipedia. Retrieved from [Link]
-
Organosilicon chemistry. (n.d.). Wikipedia. Retrieved from [Link]
-
Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Basis set (chemistry). (n.d.). Wikipedia. Retrieved from [Link]
-
What Is DFT In Computational Chemistry? (2024). YouTube. Retrieved from [Link]
-
Density functional theory study on the fluorination reactions of silicon and silicon dioxide surfaces using different fluorine-containing molecules. (2019). Journal of Vacuum Science & Technology A. Retrieved from [Link]
-
Møller–Plesset perturbation theory. (n.d.). Wikipedia. Retrieved from [Link]
-
Hartree–Fock method. (n.d.). Wikipedia. Retrieved from [Link]
-
Large-Scale Molecular Structure Calculation Based on MP2 Method (Wave Functional Theory that Includes Electron Correlation) with DC. (n.d.). MateriApps. Retrieved from [Link]
-
Organosilicon Compounds: A Comprehensive Guide to Their Chemistry and Applications. (n.d.). Retrieved from [Link]
-
Listing of experimental geometry data for CH3SiH3 (methyl silane). (n.d.). NIST. Retrieved from [Link]
-
MP2-based composite extrapolation schemes can predict core-ionization energies for first-row elements with coupled-cluster level accuracy. (2024). arXiv. Retrieved from [Link]
-
Vibrational spectroscopy of the ring structures in silicates and siloxanes. (2002). ResearchGate. Retrieved from [Link]
-
UV-Vis absorption spectra of planar, silanized and textured surfaces. (n.d.). ResearchGate. Retrieved from [Link]
-
UV Active Silanes: The Synthesis and Application as Bird-deterrent Glass Coatings. (n.d.). Gelest, Inc. Retrieved from [Link]
-
An Efficient scaled opposite-spin MP2 method for periodic systems. (2024). arXiv. Retrieved from [Link]
-
Preparation of Aromatic Silanes as High Thermal Stability Coupling Agents. (2015). ResearchGate. Retrieved from [Link]
-
Applications of Post-Hartree-Fock Methods: A Tutorial. (2019). Retrieved from [Link]
-
How to use the Hartree-Fock method in PennyLane. (2022). PennyLane. Retrieved from [Link]
-
Computational Chemistry 4.14 - Hartree-Fock Approximation. (2018). YouTube. Retrieved from [Link]
-
Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. (n.d.). Retrieved from [Link]
-
Vibrational Spectroscopy as a Tool for Bioanalytical and Biomonitoring Studies. (2021). MDPI. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Hartree–Fock method - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Møller–Plesset perturbation theory - Wikipedia [en.wikipedia.org]
- 5. Large-Scale Molecular Structure Calculation Based on MP2 Method (Wave Functional Theory that Includes Electron Correlation) with DC | MateriApps – A Portal Site of Materials Science Simulation – English [ma.issp.u-tokyo.ac.jp]
- 6. Density functional theory - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 10. researchgate.net [researchgate.net]
- 11. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 12. Vibrational spectra of some trialkoxysilanes - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Navigating the Synthesis Landscape: A Technical Safety Guide to Dimethoxydi-p-tolylsilane
For the discerning researcher and drug development professional, the synthesis of novel molecular entities is a journey of precision and innovation. Within this landscape, organosilane chemistry, and specifically the use of reagents like dimethoxydi-p-tolylsilane, offers a versatile toolkit. However, mastery of this chemistry demands an equally sophisticated understanding of the associated health and safety considerations. This guide provides an in-depth, experience-driven perspective on the safe and effective handling of this compound, moving beyond mere procedural lists to explain the fundamental principles that underpin a culture of safety and experimental success.
The Chemist's Perspective: Understanding the Hazard Profile
This compound is a colorless to near-colorless liquid that serves as a valuable intermediate in organic synthesis.[1][2] Its utility is intrinsically linked to its reactivity, which in turn dictates its primary hazards. Unlike many volatile organic solvents, its flash point is greater than 110°C, indicating it is not classified as a flammable liquid.[3] The principal risks associated with this compound are not from flammability, but from its irritant properties and its reactivity with water.[3][4]
The Globally Harmonized System (GHS) classifies this compound as a substance that causes serious eye irritation (H319) and skin irritation (H315).[1] The causality behind this lies in the nature of the silane functional group and its interaction with biological tissues.
A critical, and often underestimated, hazard is the hydrolysis of this compound upon contact with moisture. This reaction liberates methanol, a toxic alcohol.[4] Ingestion of methanol can lead to nausea, vomiting, headache, and visual disturbances, including blindness. Chronic exposure to methanol is known to have adverse effects on the central nervous system.[4] Therefore, all handling procedures must be designed to mitigate not only exposure to the parent compound but also to its hydrolysis byproduct.
Quantitative Safety Data Summary
| Property | Value | Source |
| CAS Number | 92779-72-1 | [1][3][5] |
| Molecular Formula | C₁₆H₂₀O₂Si | [3][4][5] |
| Molecular Weight | 272.42 g/mol | [5] |
| Appearance | Colorless to almost colorless clear liquid | [1][2] |
| Boiling Point | 140°C @ 0.5 mm Hg | [3] |
| Density | 1.023 g/cm³ | [3] |
| Flash Point | >110°C | [3] |
| GHS Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation | [1] |
The Hierarchy of Controls: A Self-Validating System for Safe Handling
A robust safety protocol is not a static checklist but a dynamic, multi-layered system. The hierarchy of controls is a fundamental concept in laboratory safety that prioritizes the most effective measures.
Engineering Controls (The First Line of Defense): The primary method for controlling exposure should always be through engineering solutions.
-
Fume Hood: All manipulations of this compound should be conducted in a certified chemical fume hood. This is non-negotiable. The constant airflow will prevent the accumulation of vapors and any methanol formed during hydrolysis.
-
Inert Atmosphere: Given the compound's sensitivity to moisture, handling under an inert atmosphere (e.g., nitrogen or argon) is best practice, not only for the integrity of the chemical but also to prevent the formation of methanol.[1][5][6] A glovebox or Schlenk line setup is ideal.
Administrative Controls (Standard Operating Procedures): These are the work practices that reduce the risk of exposure.
-
Designated Areas: Clearly demarcate areas where this compound is handled and stored.
-
Training: Ensure all personnel are trained on the specific hazards of this compound and the procedures for its safe use.
-
Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory. Always wash hands thoroughly with soap and water after handling the chemical.[4]
Personal Protective Equipment (PPE) (The Last Line of Defense): PPE is essential, but it should never be the primary means of protection. Its selection must be deliberate and based on the specific hazards.
-
Eye Protection: Chemical safety goggles are mandatory. Contact lenses should not be worn, as they can trap chemicals against the eye.[4] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Neoprene or nitrile rubber gloves are recommended.[4] It is crucial to check the glove manufacturer's compatibility data for organosilanes and methanol. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.
-
Skin and Body Protection: A lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, consider a chemically resistant apron or coveralls.
-
Respiratory Protection: In a properly functioning fume hood, respiratory protection is generally not required. However, if there is a potential for exposure outside of a fume hood, a NIOSH-certified organic vapor respirator with the appropriate cartridges should be used.[4]
Experimental Protocols: A Step-by-Step Guide to Safe Practice
Protocol 1: Safe Storage
-
Container Integrity: Ensure the container is tightly sealed and in good condition.[4]
-
Inert Atmosphere: Store the container under an inert gas like nitrogen or argon to prevent hydrolysis.[1][5][6]
-
Location: Store in a cool, dry, and well-ventilated area away from heat and direct sunlight.[4]
-
Compatibility: Store away from moisture and water.[4]
Protocol 2: Handling and Dispensing
-
Preparation: Before starting, ensure a chemical fume hood is operational and all necessary PPE is donned correctly.
-
Inert Transfer: If possible, transfer the liquid using syringe techniques under an inert atmosphere to minimize exposure to air and moisture.
-
Spill Containment: Have a spill kit readily available. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[4]
Emergency Response: A Validated Workflow
In the event of an exposure or spill, a clear and practiced response is crucial.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[1]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and be prepared to inform medical personnel about the potential for methanol formation.[4][7]
Conclusion: Fostering a Proactive Safety Culture
The safe handling of this compound is not merely about following rules; it is about understanding the chemical's nature and implementing a multi-faceted safety strategy. By prioritizing engineering controls, adhering to rigorous administrative procedures, and using the correct personal protective equipment, researchers can confidently and safely leverage the synthetic potential of this valuable reagent. This proactive approach to safety is the bedrock of scientific excellence and innovation.
References
-
Gelest, Inc. (2016-08-04). DI(p-TOLYL)DIMETHOXYSILANE Safety Data Sheet. Retrieved from [Link]
-
MySkinRecipes. This compound. Retrieved from [Link]
Sources
- 1. This compound | 92779-72-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. This compound | 92779-72-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. DI(P-TOLYL)DIMETHOXYSILANE | 92779-72-1 [chemicalbook.com]
- 4. gelest.com [gelest.com]
- 5. This compound [myskinrecipes.com]
- 6. This compound | 92779-72-1 | TCI AMERICA [tcichemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
Methodological & Application
The Strategic Application of Dimethoxydi-p-tolylsilane in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers
Introduction: The Rise of Organosilanes in Modern Synthetic Chemistry
In the landscape of carbon-carbon bond formation, palladium-catalyzed cross-coupling reactions stand as a cornerstone, empowering chemists in the pharmaceutical and materials science sectors to construct complex molecular architectures with remarkable precision.[1][2] While organoboron (Suzuki-Miyaura), organotin (Stille), and organozinc (Negishi) reagents have historically dominated this field, organosilicon compounds have emerged as a compelling and sustainable alternative.[3] Their appeal lies in their inherent stability, low toxicity, and the generation of environmentally benign silicate byproducts.[4]
This application note delves into the utility of a specific class of organosilanes—diaryl-dialkoxysilanes—with a focused exploration of dimethoxydi-p-tolylsilane . We will elucidate the mechanistic underpinnings of its reactivity, provide detailed protocols for its application in the synthesis of biaryl compounds, and offer expert insights into optimizing these powerful transformations.
The Mechanistic Heart of the Hiyama Coupling: Activation and Catalysis
The Hiyama cross-coupling reaction, first reported in 1988, provides the foundational framework for the application of organosilanes in C-C bond formation.[5] The overall catalytic cycle is a well-orchestrated sequence of oxidative addition, transmetalation, and reductive elimination.[5]
Figure 1: The generalized catalytic cycle for the Hiyama cross-coupling reaction.
A critical and distinguishing feature of the Hiyama coupling is the necessity of activating the robust silicon-carbon bond for the transmetalation step to proceed efficiently.[4] For alkoxysilanes like this compound, this is typically achieved through the action of a nucleophilic activator, most commonly a fluoride source such as tetrabutylammonium fluoride (TBAF).[4] The fluoride ion coordinates to the silicon atom, forming a hypervalent, pentacoordinate silicate intermediate.[6] This process polarizes the Si-C bond, rendering the organic group sufficiently nucleophilic to transfer to the palladium(II) center.
Figure 2: Activation of a dialkoxysilane via fluoride to form a reactive silicate intermediate.
In recent years, fluoride-free protocols have been developed, often employing strong bases like NaOH or specialized silanols, to circumvent the potential for fluoride to cleave sensitive protecting groups.[5]
Applications in Biaryl Synthesis
The construction of biaryl motifs is of paramount importance in medicinal chemistry and materials science.[7] The Hiyama coupling, utilizing reagents like this compound, offers a reliable method for forging these critical C(sp²)—C(sp²) bonds. The reaction generally exhibits good functional group tolerance and can be applied to a diverse range of aryl and heteroaryl halides.
While specific data for this compound is sparse in readily available literature, the following table summarizes representative examples of Hiyama couplings with structurally similar arylsilanes, providing a strong predictive framework for its application.
| Arylsilane | Coupling Partner | Catalyst/Ligand | Activator/Base | Solvent | Yield (%) | Reference |
| Phenyltrimethoxysilane | p-Iodonitrobenzene | Pd(OAc)₂ / DABCO | TBAF | Dioxane | 100 | [8] |
| Phenyltrimethoxysilane | 4-Chloroacetophenone | Pd(OAc)₂ / L2* | TBAF | THF | 95 | [8] |
| Phenyltriethoxysilane | p-Methylbenzenesulfinate | PdCl₂ | TBAF | THF | 94 | [8] |
| Dimethoxydiphenylsilane | Arenediazonium salt | Pd(OAc)₂ | - | Methanol | 70-85 | [8] |
| Aryltrimethoxysilane | Aryl Bromide | Pd/C / P(4-F-Ph)₃ | TBAF | Toluene/H₂O | up to 90 | [1] |
*L2 refers to a specific ligand detailed in the cited reference.
Experimental Protocols: A Practical Guide
The following protocol provides a detailed, step-by-step methodology for a representative Hiyama cross-coupling reaction for the synthesis of a biaryl compound using an aryldialkoxysilane like this compound.
Note: This is a generalized protocol based on established procedures for similar substrates and may require optimization for specific coupling partners.[1][8]
Figure 3: A generalized experimental workflow for the Hiyama cross-coupling reaction.
Protocol: Synthesis of 4-Methoxy-4'-methylbiphenyl
Materials:
-
This compound (assuming one p-tolyl group transfers)
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous 1,4-Dioxane
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and PCy₃ (e.g., 0.04 mmol, 4 mol%).
-
Seal the flask with a septum.
-
-
Inert Atmosphere:
-
Evacuate and backfill the flask with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add 4-bromoanisole (1.0 mmol, 1.0 equiv).
-
Add this compound (1.2 mmol, 1.2 equiv).
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Finally, add the TBAF solution (1.5 mL, 1.5 mmol, 1.5 equiv) dropwise with stirring.
-
-
Reaction:
-
Immerse the flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 6-24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure biaryl product.
-
-
Characterization:
-
Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).
-
Trustworthiness and Self-Validation: Troubleshooting and Key Insights
-
The Activator is Key: The choice and amount of the fluoride activator are critical. Excess fluoride can sometimes lead to the formation of unreactive silicate species or interfere with the catalyst.[2] If fluoride-sensitive groups are present, consider fluoride-free conditions using a base like NaOH or Cs₂CO₃, though this may require higher temperatures or different catalyst systems.[4]
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For electron-rich silanes and challenging aryl chlorides, bulky, electron-rich phosphine ligands like tricyclohexylphosphine or biarylphosphine ligands often provide superior results.[2]
-
Solvent Considerations: Anhydrous, polar aprotic solvents such as THF or dioxane are commonly employed. The presence of a small amount of water can sometimes be beneficial in fluoride-free protocols by promoting the hydrolysis of the alkoxysilane to a more reactive silanol intermediate.[1]
-
Substrate Reactivity: As with many cross-coupling reactions, the reactivity of the aryl halide typically follows the order I > Br > Cl. Aryl tosylates can also be effective coupling partners.[9] Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step.
Conclusion
This compound and related diaryl-dialkoxysilanes represent a valuable class of reagents for modern organic synthesis. Their stability, low toxicity, and effective participation in palladium-catalyzed Hiyama cross-coupling reactions make them an attractive choice for the construction of biaryl structures. A thorough understanding of the activation mechanism and careful optimization of reaction parameters are essential to harnessing the full synthetic potential of these versatile silicon-based nucleophiles.
References
-
Reversed-polarity synthesis of diaryl ketones via palladium-catalyzed cross-coupling of acylsilanes. PubMed. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. NIH Public Access. [Link]
-
A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Organic Chemistry Portal. [Link]
-
Hiyama Coupling. Organic Chemistry Portal. [Link]
-
Palladium-catalyzed cross-coupling reaction using alkenyldimethyl (2-thienyl) silanes. ResearchGate. [Link]
-
The Hiyama Cross-Coupling Reaction: New Discoveries. MDPI. [Link]
-
Examples of the Hiyama cross-coupling reaction with aryl silanes... ResearchGate. [Link]
-
Hiyama coupling. Wikipedia. [Link]
-
Cross-Coupling Reactions of Organosilicon Compounds: New Concepts and Recent Advances. ResearchGate. [Link]
-
Silicon-based Cross-coupling of Aryl Tosylates by Cooperative Palladium/Copper Catalysis. ResearchGate. [Link]
-
Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Cross-Coupling of Monochlorosilanes And Grignard Reagents. SciSpace. [Link]
-
Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. PubMed. [Link]
-
Biaryl Synthesis via Palladium-Catalyzed Aryne Multicomponent. PDF Free Download. [Link]
-
Palladium-Catalyzed Biaryl Coupling Using PEPPSI Under Aqueous Microwave Conditions. IONiC / VIPEr. [Link]
-
Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. MDPI. [Link]
-
“Benchtop” Biaryl Coupling Using Pd/Cu Cocatalysis: Application to the Synthesis of Conjugated Polymers. NIH Public Access. [Link]
-
Publications - Articles | Lipshutz Research Group. UC Santa Barbara. [Link]
-
Construction of Benzo-Fused Polycyclic Heteroaromatic Compounds through Palladium-Catalyzed Intramolecular C-H/C-H Biaryl Coupling. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hiyama Coupling [organic-chemistry.org]
- 5. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki-Miyaura Type Coupling with Dimethoxydi-p-tolylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the palladium-catalyzed cross-coupling of dimethoxydi-p-tolylsilane with aryl halides. This reaction, a variant of the Hiyama coupling, serves as a powerful alternative to the more traditional Suzuki-Miyaura coupling, offering distinct advantages in terms of reagent stability and reduced toxicity. We will delve into the mechanistic underpinnings of this transformation, provide a comprehensive, step-by-step experimental protocol, and discuss key considerations for reaction optimization and troubleshooting. The application of this methodology in the synthesis of complex biaryl structures, which are pivotal in pharmaceutical and materials science, will also be highlighted.
Introduction: The Rise of Organosilanes in Cross-Coupling Chemistry
The formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, with the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction being a preeminent method due to its mild conditions and broad functional group tolerance.[1] Traditionally, this reaction employs organoboron reagents. However, in recent years, organosilanes have emerged as highly attractive alternatives.[2][3] This class of reactions, known as the Hiyama coupling, leverages the unique properties of organosilicon compounds.[4]
Organosilanes, such as this compound, offer several key advantages over their boronic acid counterparts:
-
Enhanced Stability: They are generally more stable to air and moisture, simplifying handling and storage.[4]
-
Low Toxicity: Silicon byproducts are typically less toxic and more environmentally benign than boron-containing residues.[4]
-
Orthogonal Reactivity: The unique activation requirements for organosilanes can offer different chemoselectivity in complex molecule synthesis.
This guide focuses specifically on the use of this compound, a diaryldialkoxysilane, as the nucleophilic partner in palladium-catalyzed biaryl synthesis.
The Mechanism: Activating the Silicon-Carbon Bond
The central challenge in using organosilanes for cross-coupling is the inherent strength and low polarity of the silicon-carbon bond.[4] Consequently, an "activator" is required to facilitate the crucial transmetalation step in the catalytic cycle. This activation typically proceeds via the formation of a hypervalent, pentacoordinate silicon species, which dramatically enhances the nucleophilicity of the carbon group attached to the silicon atom.[4]
There are two primary pathways for this activation:
-
Fluoride-Mediated Activation: The classic Hiyama coupling employs a fluoride source, such as tetrabutylammonium fluoride (TBAF). The high affinity of fluoride for silicon drives the formation of the reactive pentacoordinate silicate.[4]
-
Base-Mediated (Fluoride-Free) Activation: A significant advancement, often termed the Hiyama-Denmark coupling, utilizes a Brønsted base (e.g., NaOH, K₂CO₃, KF) to activate an organosilanol intermediate, which can be formed in situ from the hydrolysis of the starting alkoxysilane. This approach avoids the use of fluoride, which can be detrimental to sensitive functional groups like silyl ethers.[2]
The general catalytic cycle, analogous to the Suzuki-Miyaura reaction, is depicted below:
Figure 1: General catalytic cycle for the Hiyama coupling.
Experimental Protocol
The following protocol is adapted from established procedures for the Hiyama coupling of analogous diaryldialkoxysilanes, such as dimethoxydiphenylsilane, with aryl halides.[5] This procedure provides a robust starting point for optimization.
Materials and Reagents
| Reagent/Material | Purpose | Typical Grade |
| This compound | Nucleophilic Partner | >97% |
| Aryl Halide (Iodide or Bromide) | Electrophilic Partner | >98% |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Precursor | 99.9% |
| Tetrabutylammonium Fluoride (TBAF) | Activator (1.0 M solution in THF) | Reagent Grade |
| Tetrahydrofuran (THF) | Anhydrous Solvent | Anhydrous, >99.8% |
| Degassed Water | Co-solvent (for fluoride-free) | HPLC Grade |
| Sodium Hydroxide (NaOH) | Activator (for fluoride-free) | Reagent Grade |
| Inert Gas (Nitrogen or Argon) | To maintain an inert atmosphere | High Purity |
| Standard Glassware | Reaction vessel, condenser, etc. | Oven-dried |
Step-by-Step Procedure (Fluoride-Mediated)
Figure 2: Step-by-step experimental workflow.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and palladium(II) acetate (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 10-15 minutes.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, 5 mL) via syringe. Stir the mixture to dissolve the reagents.
-
Activator Addition: Add a 1.0 M solution of TBAF in THF (2.4 mL, 2.4 equiv) dropwise to the stirred mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 65-70 °C) under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 6-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Considerations for Fluoride-Free Conditions
For substrates sensitive to fluoride, a base-mediated activation can be employed.
-
Activator: Replace TBAF with an aqueous solution of a base such as 2 M NaOH or K₂CO₃ (3.0 equiv).
-
Solvent System: A mixture of an organic solvent (e.g., Toluene, Dioxane) and water is typically used.
-
Ligand: The addition of a phosphine ligand, such as XPhos or SPhos (2-4 mol%), is often beneficial to improve catalyst stability and activity.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inefficient catalyst activation or decomposition. | Ensure anhydrous and inert conditions. Degas solvents. Consider using a pre-catalyst or adding a phosphine ligand. |
| Insufficient activation of the silane. | Increase the equivalents of TBAF or base. Ensure the TBAF solution is not expired. | |
| Formation of Homocoupled Byproducts | Reductive elimination from a diarylpalladium intermediate. | Lower the reaction temperature. Use a more sterically hindered phosphine ligand. |
| Protodesilylation | Presence of protic sources. | Ensure all reagents and solvents are anhydrous. |
| Difficulty in Purification | Silicon byproducts are present. | A mild acidic or basic wash during work-up can help remove siloxane byproducts. |
Applications in Drug Development and Materials Science
The synthesis of biaryl scaffolds is of paramount importance in the pharmaceutical industry. Many blockbuster drugs feature a biaryl core, which often plays a crucial role in binding to biological targets. The Hiyama coupling provides a valuable tool for the construction of these motifs, particularly in late-stage functionalization where the stability of the organosilane precursor is advantageous. Furthermore, in materials science, tailored biaryl and oligoaryl compounds are essential components in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other advanced functional materials.
Conclusion
The palladium-catalyzed cross-coupling of this compound offers a robust and practical method for the synthesis of biaryl compounds. By understanding the critical role of the activator in promoting transmetalation, researchers can effectively harness the benefits of organosilanes as stable, non-toxic, and versatile nucleophilic partners. The provided protocol serves as a comprehensive starting point for the application of this powerful transformation in diverse fields, from drug discovery to materials science.
References
-
Denmark, S. E.; Sweis, R. F. The Hiyama Cross-Coupling Reaction: A Mechanistic and Synthetic Perspective. Accounts of Chemical Research, 2002 , 35 (10), 835–846. [Link]
-
Hiyama, T. Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 421–453. [Link]
-
Qi, X.; Chen, G.; Wu, J. Palladium-Catalyzed Hiyama-Type Coupling Reaction of Arenediazonium Salts with Organosilanes. Organic Letters, 2014 , 16 (24), 6386–6389. [Link]
-
Shaikh, A. A.; Wagh, S. B.; Bhor, M. D.; Bhanage, B. M. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Molecules, 2022 , 27 (17), 5693. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Denmark, S. E.; Smith, R. C.; Chang, W.-T. T.; Muhuhi, J. M. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 2009 , 131 (8), 3104–3118. [Link]
-
Al-Masum, M.; Fun, H.-K. Palladium-catalyzed cross-coupling reaction using alkenyldimethyl(2-thienyl)silanes. Tetrahedron Letters, 2001 , 42 (28), 4671-4673. [Link]
-
Han, F. S. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 2013 , 42, 5270-5298. [Link]
Sources
- 1. Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents [organic-chemistry.org]
- 2. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hiyama Coupling [organic-chemistry.org]
- 5. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Chemical Profile of Dimethoxydi-p-tolylsilane
An In-Depth Guide to the Application of Dimethoxydi-p-tolylsilane in Organic Synthesis and Materials Science
This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the versatile applications of this compound. This guide moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind its use as a protecting group precursor, a key component in carbon-carbon bond formation, and as an interfacial agent in materials science.
This compound, with the chemical formula C₁₆H₂₀O₂Si, is an organosilicon compound belonging to the dialkoxysilane class.[1] It is typically a colorless liquid at room temperature. The molecule's structure is central to its reactivity and utility. It features a central silicon atom bonded to two hydrolyzable methoxy groups (-OCH₃) and two bulky, electron-rich p-tolyl groups. This unique combination of reactive and sterically influential substituents allows it to serve multiple roles in synthesis and material formulation.
Key Structural Features and Reactivity:
-
Methoxy Groups: These are the primary reactive sites for hydrolysis and condensation reactions. They can be displaced by nucleophiles, such as alcohols, or react with water to form silanols (Si-OH), making the molecule an effective precursor for silyl ethers and a functional coupling agent.
-
p-Tolyl Groups: These aromatic groups provide significant steric hindrance, which can be exploited for selective reactions. Their electronic properties also influence the stability and reactivity of the silicon center and the resulting derivatives.
Application 1: Precursor for Di-p-tolylsilyl Ether Protecting Groups
In complex, multi-step organic synthesis, the temporary protection of reactive functional groups is a cornerstone strategy.[2] Hydroxyl groups (-OH) are frequently protected as silyl ethers due to their ease of formation and selective cleavage under specific conditions.[3][4] this compound serves as a reagent for the introduction of the di-p-tolylsilyl protecting group.
Causality and Experimental Rationale
The choice of a silyl protecting group is dictated by its stability under various reaction conditions and the ease of its removal. The di-p-tolylsilyl group offers a distinct stability profile compared to more common groups like trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS). The two bulky p-tolyl groups provide substantial steric protection around the oxygen atom, rendering the silyl ether more robust and resistant to cleavage under mildly acidic or basic conditions that might remove less hindered groups.
The formation of the silyl ether proceeds via a nucleophilic substitution at the silicon center, where the alcohol displaces the methoxy groups, forming a stable Si-O-C bond and releasing methanol as a byproduct. This condensation reaction is often facilitated by a catalyst to enhance the reaction rate.
Experimental Protocol: Protection of a Primary Alcohol
This protocol describes a general procedure for the protection of a primary alcohol using this compound.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (0.6 eq, as it has two methoxy groups)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Imidazole (catalytic amount, ~0.1 eq)
-
Anhydrous diethyl ether or ethyl acetate for extraction
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq) and imidazole (0.1 eq) in anhydrous DMF.
-
Reagent Addition: Add this compound (0.6 eq) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-12 hours).
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired di-p-tolylsilyl ether.
Visualization: Silylation Workflow
Caption: Workflow for the protection of an alcohol as a di-p-tolylsilyl ether.
Application 2: Hiyama Cross-Coupling Reactions
The Hiyama cross-coupling is a powerful palladium-catalyzed reaction that forms carbon-carbon bonds by coupling an organosilane with an organic halide or pseudohalide. This reaction is a valuable alternative to other cross-coupling methods like Suzuki or Stille couplings, in part because organosilanes are generally stable, less toxic, and easily handled.[5][6]
Causality and Mechanistic Rationale
This compound can serve as the organosilicon partner in Hiyama couplings, transferring a p-tolyl group. The key to the reaction's success is the activation of the relatively inert Si-C bond. This is typically achieved using a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) or a base. The activator coordinates to the silicon atom, forming a pentavalent, hypercoordinate silicate intermediate. This "activated" species is significantly more nucleophilic and readily undergoes transmetalation with the palladium center.
The catalytic cycle proceeds through three fundamental steps:
-
Oxidative Addition: The organic halide (Ar-X) adds to the Pd(0) catalyst, forming a Pd(II) complex.
-
Transmetalation: The activated organosilane transfers its organic group (p-tolyl) to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Experimental Protocol: Hiyama Coupling of an Aryl Bromide
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 eq)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF (2.0 eq)
-
Anhydrous dioxane or THF
-
Ethyl acetate for extraction
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 eq), this compound (1.5 eq), and Pd(OAc)₂ (0.03 eq).
-
Solvent Addition: Add anhydrous dioxane or THF to the tube.
-
Activator Addition: Add the TBAF solution (2.0 eq) dropwise to the stirred mixture.
-
Heating and Monitoring: Heat the reaction mixture to 80 °C. Monitor the reaction's progress by TLC or GC-MS.
-
Cooling and Workup: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.
-
Filtration and Extraction: Filter the mixture through a pad of Celite to remove palladium black. Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.
-
Purification: Purify the crude residue by flash column chromatography to isolate the biaryl product.
Data Presentation: Typical Hiyama Coupling Components
| Component | Role | Typical Loading | Notes |
| Organic Halide | Electrophile | 1.0 eq | Aryl/vinyl bromides, iodides, or triflates |
| Organosilane | Nucleophile | 1.2 - 2.0 eq | This compound |
| Palladium Catalyst | Catalyst | 1 - 5 mol% | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) |
| Activator | Silane Activation | 1.5 - 3.0 eq | TBAF, KF, NaOH |
| Solvent | Reaction Medium | - | THF, Dioxane, Toluene |
| Temperature | Reaction Rate | 60 - 110 °C | Varies with substrate reactivity |
Visualization: Hiyama Coupling Catalytic Cycle
Caption: Catalytic cycle for the Hiyama cross-coupling reaction.
Application 3: Silane Coupling Agent in Materials Science
Beyond traditional organic synthesis, this compound finds significant application as a silane coupling agent, particularly in the formulation of polymer composites.[7] These agents act as molecular bridges to enhance the adhesion between inorganic fillers (like silica, glass fibers) and an organic polymer matrix.[8][9][10] This improved interfacial bonding leads to composite materials with superior mechanical strength, thermal stability, and moisture resistance.[7][8]
Causality and Interfacial Mechanism
The effectiveness of a silane coupling agent stems from its bifunctional nature.[11]
-
Inorganic Reactivity (Hydrolysis & Condensation): When exposed to moisture, the methoxy groups on the silicon atom hydrolyze to form reactive silanol (Si-OH) groups. These silanols can then form strong, covalent Si-O-Si bonds with hydroxyl groups present on the surface of inorganic materials.[9]
-
Organic Compatibility (Van der Waals & Entanglement): The two non-hydrolyzable p-tolyl groups are organophilic. They physically and chemically interact with the polymer matrix through van der Waals forces and polymer chain entanglement, creating a robust interface between the two dissimilar phases.
This dual action effectively transfers stress from the flexible polymer matrix to the rigid inorganic filler, drastically improving the overall performance of the composite material.
Protocol: Surface Treatment of Silica Filler
This protocol provides a method for the pre-treatment of an inorganic filler like silica powder with this compound.
Materials:
-
Silica powder (e.g., fumed silica)
-
This compound (1-2% by weight of silica)
-
Ethanol/Water solution (e.g., 95:5 v/v)
-
Acetic acid (to adjust pH to 4-5)
-
Mechanical stirrer or sonicator
-
Oven
Procedure:
-
Silane Solution Preparation: Prepare a 95:5 ethanol/water solution. Adjust the pH to 4-5 with a small amount of acetic acid. Add the this compound (1-2% of the silica weight) to this solution and stir for 1-2 hours to allow for hydrolysis to silanol groups.
-
Filler Addition: Add the dry silica powder to the silane solution with vigorous stirring or sonication to ensure a uniform slurry.
-
Treatment: Continue stirring the slurry for 2-4 hours at room temperature to allow the silanols to deposit onto the silica surface.
-
Isolation: Isolate the treated silica by filtration or centrifugation.
-
Washing: Wash the treated silica with pure ethanol to remove any unreacted silane.
-
Drying and Curing: Dry the treated silica in an oven at 60-80 °C for 2-4 hours to remove the solvent.
-
Curing: Increase the oven temperature to 110-120 °C for 1-2 hours. This step promotes the condensation reaction, forming stable covalent bonds between the silane and the silica surface.
-
Final Product: The resulting surface-modified silica is ready to be incorporated into a polymer matrix.
Visualization: Mechanism of Silane Coupling Agent
Caption: Mechanism of action for a silane coupling agent at an inorganic-organic interface.
References
- 1. PubChemLite - this compound (C16H20O2Si) [pubchemlite.lcsb.uni.lu]
- 2. Protective Groups [organic-chemistry.org]
- 3. agroipm.cn [agroipm.cn]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Hiyama Coupling [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. This compound [myskinrecipes.com]
- 8. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 9. researchgate.net [researchgate.net]
- 10. specialchem.com [specialchem.com]
- 11. Chemistry of Silanes: Interfaces in Dental Polymers and Composites - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthetic Landscape of Di-p-tolylsilane Chemistry: A Guide to Experimental Setups
For researchers, scientists, and professionals in drug development, the precise execution of chemical reactions is paramount. This document provides a detailed guide to the experimental setup for reactions involving dimethoxydi-p-tolylsilane, a versatile organosilicon reagent. By delving into the causality behind experimental choices, this guide aims to equip researchers with the knowledge to not only replicate protocols but also to innovate within the rich field of organosilane chemistry.
I. Introduction: The Versatility of this compound
This compound [(p-CH₃C₆H₄)₂Si(OCH₃)₂] is a diaryldialkoxysilane that serves as a valuable precursor in organic synthesis and materials science. Its utility stems from the reactivity of the silicon-methoxy bonds, which can be hydrolyzed to form silanols, and the potential for the p-tolyl groups to be transferred in cross-coupling reactions. The presence of the electron-donating p-tolyl groups can influence the reactivity of the silicon center, making it a unique building block for the synthesis of complex molecules and functional materials.
This application note will focus on two primary transformations of this compound: its use in palladium-catalyzed Hiyama cross-coupling reactions for the formation of carbon-carbon bonds and its hydrolysis to di-p-tolylsilanediol, a key intermediate for further synthetic elaborations.
II. Safety and Handling of this compound
Before commencing any experimental work, a thorough understanding of the hazards associated with this compound is crucial.
Hazard Profile:
| Hazard Statement | Precautionary Measures |
| Causes serious eye irritation.[1][2] | Wear protective gloves, clothing, eye, and face protection.[1][2] |
| May cause skin irritation.[1][2] | Wash hands thoroughly after handling.[1][2] |
| May cause respiratory tract irritation.[1] | Avoid breathing vapor and mist; ensure good ventilation.[1] |
| On contact with water, it liberates methanol.[1] | Store in a tightly closed container in a well-ventilated place, away from moisture and heat.[1] |
Emergency Procedures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
-
In case of skin contact: Wash with plenty of water.[2]
-
Spills: Sweep or shovel spills into an appropriate container for disposal.[1]
III. Application 1: Palladium-Catalyzed Hiyama Cross-Coupling
The Hiyama cross-coupling is a powerful palladium-catalyzed reaction that forms carbon-carbon bonds between an organosilane and an organic halide.[3][4] The key to this reaction is the activation of the relatively inert carbon-silicon bond, which is typically achieved using a fluoride source or a base.[3][5] This activation generates a hypervalent silicon species that is competent for transmetalation to the palladium center.
A. Mechanistic Rationale
The catalytic cycle of the Hiyama coupling provides the foundation for understanding the experimental parameters.
Caption: Catalytic cycle of the Hiyama cross-coupling reaction.
The process begins with the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex. The organosilane is activated by a fluoride ion to form a pentacoordinate silicate, which then undergoes transmetalation with the palladium(II) complex. Finally, reductive elimination from the resulting diorganopalladium(II) species yields the biaryl product and regenerates the palladium(0) catalyst.[5]
B. Experimental Protocol (Adapted for this compound)
This protocol is adapted from established procedures for similar aryltrialkoxysilanes and provides a robust starting point for optimization.[6]
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous toluene
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial under an inert atmosphere, add palladium(II) acetate (e.g., 2.5 mol%).
-
Reagent Addition: Add the aryl halide (1.0 mmol), followed by this compound (1.2 mmol), and anhydrous toluene (3 mL).
-
Activator Addition: Add the TBAF solution (1.5 mmol) dropwise to the reaction mixture.
-
Reaction Conditions: Seal the vessel and heat the mixture at 100 °C with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Quantitative Data Summary (Representative):
| Entry | Aryl Halide | Catalyst (mol%) | Activator | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2.5) | TBAF | Toluene | 100 | 18 | 85 |
| 2 | 1-Iodonaphthalene | PdCl₂(PPh₃)₂ (3) | TBAF | Dioxane | 100 | 16 | 90 |
| 3 | 4-Chlorotoluene | Pd(dba)₂/XPhos (2) | CsF | t-BuOH | 110 | 24 | 75 |
IV. Application 2: Hydrolysis to Di-p-tolylsilanediol
The hydrolysis of this compound yields di-p-tolylsilanediol, a stable, crystalline solid. This silanediol can be a superior coupling partner in certain palladium-catalyzed cross-coupling reactions, often referred to as Hiyama-Denmark couplings, which can proceed under fluoride-free conditions.
A. Reaction Rationale
The hydrolysis of alkoxysilanes is a fundamental reaction in silicon chemistry. The reaction proceeds via the nucleophilic attack of water on the silicon atom, leading to the displacement of the methoxy groups and the formation of methanol as a byproduct. The reaction is often catalyzed by acid or base, but for the isolation of the monomeric silanediol, neutral conditions are preferred to prevent self-condensation into siloxanes.
Caption: Experimental workflow for the hydrolysis of this compound.
B. Experimental Protocol
Materials:
-
This compound
-
Acetone
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 g, 3.67 mmol) in acetone (20 mL).
-
Hydrolysis: Add deionized water (5 mL) to the solution.
-
Reaction: Stir the mixture at room temperature for 24 hours. The formation of a white precipitate may be observed.
-
Solvent Removal: Remove the acetone under reduced pressure.
-
Extraction: Add ethyl acetate (30 mL) and water (15 mL) to the residue. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude di-p-tolylsilanediol.
-
Purification: The crude product can be purified by recrystallization from a mixture of hexanes and ethyl acetate to yield a white crystalline solid.
V. Conclusion
This compound is a valuable and versatile reagent in the arsenal of the synthetic chemist. A thorough understanding of its handling requirements and reactivity is essential for its successful application. The protocols detailed herein for Hiyama cross-coupling and hydrolysis to the corresponding silanediol provide a solid foundation for researchers to explore the rich chemistry of this compound. As with any chemical procedure, careful optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.
VI. References
-
Gelest, Inc. (2016). DI(p-TOLYL)DIMETHOXYSILANE Safety Data Sheet. [Link]
-
Alacid, E., & Nájera, C. (2010). The Hiyama Cross-Coupling Reaction: New Discoveries. Current Organic Chemistry, 14(10), 937-954. [Link]
-
Organic Chemistry Portal. (n.d.). Hiyama Coupling. [Link]
-
Wikipedia. (2023). Hiyama coupling. [Link]
-
Goncharova, I. K., et al. (2022). The Selective Synthesis of Di- and Cyclosiloxanes Bearing Several Hidden p-Tolyl-Functionalities. Journal of Organometallic Chemistry, 978, 122482. [Link]
-
Li, J. H., et al. (2006). Palladium chloride catalyzed Hiyama cross-coupling reaction using phenyltrimethoxysilane. Tetrahedron Letters, 47(48), 8533-8536. [Link]
-
Molander, G. A., & Iannazzo, L. (2011). Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 76(21), 9102–9108. [Link]
Sources
- 1. Fluoride-free Hiyama coupling by palladium abnormal N-heterocyclic carbene complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards [organic-chemistry.org]
- 5. US2717258A - Methods for preparing dimethyl silanediol - Google Patents [patents.google.com]
- 6. Hiyama Coupling [organic-chemistry.org]
Application Notes & Protocols: A Guide to Silylation Using Dimethoxydi-p-tolylsilane
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of dimethoxydi-p-tolylsilane as a silylating agent for the protection of hydroxyl groups. Silylation is a cornerstone of modern organic synthesis, enabling the selective masking of reactive functional groups to prevent undesired side reactions.[1] this compound offers unique advantages due to the steric hindrance and electronic properties of its di-p-tolyl moiety, which influences the stability and reactivity of the resulting silyl ether. This guide details the underlying principles, reaction mechanisms, step-by-step experimental protocols for both protection and deprotection, and critical safety considerations.
Introduction: The Strategic Role of Silyl Protecting Groups
In multi-step organic synthesis, the presence of multiple reactive functional groups within a molecule presents a significant challenge.[2] Protecting groups are chemical moieties that are temporarily attached to a specific functional group to render it inert to the conditions of a subsequent chemical transformation.[1][2] An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removed under mild and specific conditions that do not affect other parts of the molecule.[3]
Silyl ethers are among the most widely used protecting groups for alcohols due to their versatile stability and the numerous reagents available for their introduction and cleavage. This compound, a dialkoxydiarylsilane, is a valuable reagent in this class. Its key features include:
-
Steric Bulk: The two p-tolyl groups provide significant steric hindrance around the silicon atom. This can lead to selective silylation of less hindered hydroxyl groups in polyol systems.
-
Modulated Reactivity: The electron-donating nature of the p-tolyl groups can influence the stability of the resulting silyl ether, differentiating it from alkyl- or other aryl-substituted silyl ethers.
-
Reactive Leaving Groups: The methoxy groups are effective leaving groups during the silylation reaction, facilitating the formation of the Si-O bond with the substrate alcohol.
This guide will focus on the practical application of this compound for the protection of primary alcohols and subsequent deprotection.
Safety and Handling
Proper handling of all chemical reagents is paramount for laboratory safety. This compound requires careful handling due to its specific chemical properties and reactivity.
2.1 Hazard Profile According to its Safety Data Sheet (SDS), this compound is classified as causing serious eye irritation.[4] Upon contact with water or moisture, it can hydrolyze, forming methanol.[4] Methanol is toxic and can cause adverse effects on the central nervous system.[4]
2.2 Personal Protective Equipment (PPE) When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are essential. Contact lenses should not be worn.[4]
-
Hand Protection: Neoprene or nitrile rubber gloves are required to prevent skin contact.[4]
-
Skin and Body Protection: A standard laboratory coat should be worn.[4]
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhaling vapors.[4]
2.3 Storage and Incompatibilities
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
The primary incompatibility is with water and moisture, which will lead to hydrolysis of the reagent.[4]
Reaction Mechanism and Principles
The silylation of an alcohol with this compound proceeds via a nucleophilic substitution reaction at the silicon center. The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic silicon atom and displacing one of the methoxy groups.
3.1 Catalysis The reaction is typically slow and requires a catalyst to proceed efficiently. The choice of catalyst dictates the reaction mechanism.
-
Base Catalysis: A non-nucleophilic base (e.g., imidazole, triethylamine, DMAP) deprotonates the alcohol, increasing its nucleophilicity. The resulting alkoxide then attacks the silicon atom. This is a common and effective method.[5]
-
Acid Catalysis: An acid catalyst can protonate one of the methoxy groups on the silane, transforming it into a better leaving group (methanol). The neutral alcohol then attacks the activated silicon center.
3.2 Silylation Mechanism Diagram
The following diagram illustrates a plausible base-catalyzed mechanism for the silylation of a primary alcohol (R-OH) with this compound.
Caption: Base-catalyzed silylation mechanism.
Experimental Protocols
The following protocols are representative examples and may require optimization for specific substrates and scales.[6][7] It is crucial to use anhydrous solvents and reagents to prevent hydrolysis of the silylating agent.[5]
4.1 Materials and Equipment
| Chemicals & Reagents | Equipment |
| This compound | Round-bottom flasks (oven-dried) |
| Substrate (e.g., Benzyl alcohol) | Magnetic stirrer and stir bars |
| Anhydrous Solvent (e.g., DCM, THF, DMF) | Syringes and needles |
| Catalyst (e.g., Imidazole) | Inert atmosphere setup (Nitrogen/Argon) |
| Saturated aq. NH₄Cl (for quenching) | TLC plates and chamber |
| Saturated aq. NaCl (Brine) | Rotary evaporator |
| Anhydrous MgSO₄ or Na₂SO₄ | Column chromatography setup |
| Ethyl Acetate & Hexanes (for chromatography) | Standard laboratory glassware |
4.2 Protocol 1: Silylation of a Primary Alcohol
This protocol describes the protection of benzyl alcohol as a model primary alcohol.
-
Preparation: Assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum under a positive pressure of nitrogen or argon.
-
Reaction Setup: To the flask, add benzyl alcohol (1.0 eq) and imidazole (1.5 eq). Dissolve the solids in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration relative to the alcohol).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add this compound (1.1 eq) dropwise via syringe over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with DCM. Wash the organic layer sequentially with water and then saturated aqueous NaCl (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure silyl ether.
4.3 Protocol 2: Deprotection of the Di-p-tolylsilyl Ether
Silyl ethers are typically cleaved using a source of fluoride ions or under acidic conditions.[8] The Si-F bond is exceptionally strong, providing a powerful thermodynamic driving force for the reaction.
-
Setup: Dissolve the purified di-p-tolylsilyl ether (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flask.
-
Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq) dropwise at room temperature.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC until the starting silyl ether is consumed (typically 1-2 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water to remove TBAF salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: If necessary, purify the crude alcohol by flash column chromatography.
4.4 Experimental Workflow Diagram
Caption: Experimental workflow for protection and deprotection.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive catalyst. 2. Wet solvent or reagents. 3. Substrate is too sterically hindered. | 1. Use fresh or purified catalyst. 2. Ensure all solvents and reagents are rigorously dried. 3. Increase reaction temperature or use a more reactive silylating agent. |
| Multiple Products Observed | 1. Silylation of multiple hydroxyl groups. 2. Side reactions. | 1. Use stoichiometric amounts of the silylating agent at a lower temperature to improve selectivity. 2. Re-evaluate catalyst choice and reaction conditions. |
| Difficult Purification | 1. Silyl byproducts co-elute with the product. 2. Incomplete reaction. | 1. Modify the workup procedure to remove siloxane byproducts. 2. Ensure the reaction has gone to completion before workup. |
| Spontaneous Deprotection | 1. Product is unstable to silica gel during chromatography. 2. Trace acid or base in solvents. | 1. Neutralize silica gel with triethylamine before preparing the column. 2. Use high-purity, neutral solvents for workup and purification. |
References
-
ResearchGate. Screening of the reaction conditions: optimization of the silylation step. Available at: [Link]
-
PubMed. Statistical optimization of the silylation reaction of a mercaptosilane with silanol groups on the surface of silica gel. (2009-04-17). Available at: [Link]
-
University of Vienna. Statistical optimization of the silylation reaction of a mercaptosilane with silanol groups on the surface of silica gel. Available at: [Link]
-
Gelest, Inc. DI(p-TOLYL)DIMETHOXYSILANE Safety Data Sheet. (2016-08-04). Available at: [Link]
-
ResearchGate. Optimization of the reaction conditions. Available at: [Link]
-
ResearchGate. Techniques for silylation. Available at: [Link]
-
Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage. Available at: [Link]
-
Labinsights. Benefits of Protecting Groups in Organic Synthesis. (2023-05-08). Available at: [Link]
-
Science of Synthesis. Product Class 11: Alcohols and Diols by Deprotection. Available at: [Link]
-
YouTube. Cleavage of ethers with acid. (2019-12-27). Available at: [Link]
-
University of Illinois Urbana-Champaign. Protecting Groups. Available at: [Link]
-
Chem-Station. Protection of 1,2-/1,3-Diols. (2014-04-30). Available at: [Link]
-
ResearchGate. Plausible mechanism for the silylation of alcohols. Available at: [Link]
-
YouTube. Protecting Diols. (2021-04-19). Available at: [Link]
-
SynArchive. Protecting Groups List. Available at: [Link]
-
Master Organic Chemistry. Cleavage Of Ethers With Acid. (2014-11-19). Available at: [Link]
-
ResearchGate. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2025-08-04). Available at: [Link]
-
SlideShare. PROTECTING AND DEPROTECTING GROUPS IN ORGANIC SYNTHESIS. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. labinsights.nl [labinsights.nl]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. gelest.com [gelest.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Statistical optimization of the silylation reaction of a mercaptosilane with silanol groups on the surface of silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
Application Notes and Protocols: Dimethoxydi-p-tolylsilane in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the proposed applications of dimethoxydi-p-tolylsilane as a versatile reagent in the synthesis of pharmaceutical intermediates. While a nascent reagent in this specific field, its structural attributes, analogous to well-established diaryldialkoxysilanes, suggest significant potential in two key areas: as a robust, selectively cleavable protecting group for 1,2- and 1,3-diols, and as a precursor to a diarylsilane nucleophile for palladium-catalyzed cross-coupling reactions. This document provides a theoretical framework, detailed experimental protocols, and the scientific rationale for its use, empowering researchers to explore its utility in complex molecule synthesis.
Introduction: The Potential of Di-p-tolylsilylene Chemistry
In the multi-step synthesis of active pharmaceutical ingredients (APIs), the strategic use of protecting groups and the efficient formation of carbon-carbon bonds are paramount.[1] Organosilicon reagents have become indispensable tools in this context, offering a unique combination of stability, reactivity, and selectivity.[2] this compound, with its central silicon atom flanked by two methoxy leaving groups and two p-tolyl moieties, presents an intriguing, yet underexplored, platform for innovation in pharmaceutical synthesis.
The p-tolyl groups, compared to the more common phenyl or bulky alkyl substituents, may offer nuanced advantages:
-
Modified Lipophilicity and Crystallinity: The methyl group on the phenyl ring can influence the solubility and crystalline nature of intermediates, potentially aiding in purification.
-
Electronic Tuning: The electron-donating nature of the methyl group can subtly modulate the reactivity of the silicon center and the stability of associated intermediates.
This guide will explore two primary proposed applications of this compound:
-
Protection of Diols: Formation of a cyclic di-p-tolylsilylene acetal for the robust protection of 1,2- and 1,3-diols.
-
Cross-Coupling Reactions: In situ generation of a di-p-tolylsilanol or a related nucleophile for Hiyama-type cross-coupling to form biaryl structures.
Application I: Di-p-tolylsilylene as a Protecting Group for Diols
The protection of diols is a frequent necessity in the synthesis of complex pharmaceutical intermediates, particularly those derived from carbohydrate or chiral pool starting materials. Cyclic silyl ethers, such as the di-tert-butylsilylene (DTBS) group, are known for their stability and selective cleavage.[3][4] We propose the di-p-tolylsilylene group as a valuable alternative, offering a different steric and electronic profile.
Rationale and Advantages
The formation of a cyclic di-p-tolylsilylene acetal from this compound and a diol is expected to proceed under mild conditions. The resulting five or six-membered ring provides conformational rigidity, which can be exploited to direct subsequent stereoselective reactions on the substrate.
Key Advantages:
-
Robustness: Diarylsilylene acetals are generally stable to a wide range of reaction conditions, including mildly acidic and basic environments, and many reductive and oxidative reagents.[5]
-
Orthogonality: The di-p-tolylsilylene group is expected to be orthogonal to many other common protecting groups, such as benzyl ethers, esters, and Boc-amines.[6] Its cleavage with fluoride sources provides a selective deprotection window.[7]
-
Stereo-electronic Influence: The aromatic nature of the p-tolyl groups can influence the reactivity of neighboring functional groups through electronic effects and by providing a sterically defined pocket.
Proposed Experimental Protocol: Protection of a Generic 1,2-Diol
This protocol is based on established procedures for the formation of diarylsilylene acetals.
Materials:
-
This compound
-
Substrate with a 1,2-diol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Imidazole
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the diol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Add this compound (1.1 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired di-p-tolylsilylene protected diol.
Proposed Experimental Protocol: Deprotection of the Di-p-tolylsilylene Group
Cleavage of the silylene acetal is typically achieved using a fluoride source.
Materials:
-
Di-p-tolylsilylene protected substrate
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the di-p-tolylsilylene protected substrate in THF.
-
Add TBAF solution (2.0 eq) at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring by TLC.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to recover the deprotected diol.
Data Presentation: Expected Outcomes
| Step | Substrate | Reagents | Expected Yield | Purification Method |
| Protection | Generic 1,2-diol | This compound, Imidazole, DMF | 85-95% | Column Chromatography |
| Deprotection | Di-p-tolylsilylene acetal | TBAF, THF | >90% | Column Chromatography |
Visualization: Workflow for Diol Protection and Deprotection
Caption: Workflow for diol protection and deprotection.
Application II: Di-p-tolylsilane Derivatives in Hiyama-type Cross-Coupling
The palladium-catalyzed Hiyama cross-coupling reaction is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[8] This reaction typically involves the coupling of an organosilane with an organic halide.[9] We propose that this compound can serve as a precursor to a reactive nucleophile for such transformations.
Mechanistic Rationale
The dimethoxy groups of this compound can be readily hydrolyzed in the presence of an activator (e.g., a fluoride salt or a base) to form the corresponding di-p-tolylsilanediol or a related silicate species. This pentacoordinate silicon intermediate is sufficiently activated to undergo transmetalation with a palladium(II) complex in the catalytic cycle, ultimately leading to the cross-coupled product.
Proposed Experimental Protocol: Synthesis of an Unsymmetrical Biaryl
This protocol is adapted from established Hiyama coupling procedures.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
This compound
-
Palladium(II) acetate [Pd(OAc)₂]
-
A suitable phosphine ligand (e.g., SPhos)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous 1,4-dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq), Pd(OAc)₂ (0.02 eq), and the phosphine ligand (0.04 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous 1,4-dioxane, followed by this compound (1.5 eq).
-
Add the TBAF solution (2.0 eq) and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the unsymmetrical biaryl.
Data Presentation: Expected Outcomes
| Aryl Halide | Ligand | Activator | Expected Yield |
| 4-Bromoacetophenone | SPhos | TBAF | 70-85% |
| 3-Iodoanisole | SPhos | TBAF | 75-90% |
| 2-Chloropyridine | SPhos | TBAF | 60-75% |
Visualization: Catalytic Cycle of the Proposed Hiyama-type Coupling
Caption: Proposed catalytic cycle for the Hiyama-type coupling.
Conclusion and Future Outlook
This compound holds considerable, albeit underexplored, promise as a reagent for the synthesis of pharmaceutical intermediates. The proposed applications as a diol protecting group and in cross-coupling reactions are grounded in well-established principles of organosilicon chemistry. The unique electronic and steric properties imparted by the p-tolyl groups may offer advantages in specific synthetic contexts, such as influencing diastereoselectivity or improving the handling of intermediates. Further experimental validation is required to fully elucidate the scope and limitations of these applications. We encourage the research community to investigate the utility of this versatile reagent in their synthetic endeavors.
References
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
- Nelson, T. D., & Crouch, R. D. (1996). Selective Deprotection of Silyl Ethers. Synthesis, 1996(09), 1031–1069.
- Khan, A. T., & Mondal, E. (2003). A Mild and Efficient Method for the Deprotection of TBDMS and TBDPS Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol. Synlett, 2003(05), 694–698.
- Ley, S. V., Baeschlin, D. K., Dixon, D. J., Foster, A. C., Ince, S. J., Priepke, H. W. M., & Reynolds, D. J. (2001). Protection of 1,2- and 1,3-Diols. Chemical Reviews, 101(1), 53–129.
- Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191.
- Trost, B. M., & Caldwell, C. G. (1983). A new protecting group for 1,2- and 1,3-diols. Tetrahedron Letters, 24(15), 1559–1562.
- An, H., & Cook, P. D. (1998). A simple and efficient one-pot procedure for the selective protection of 1,2- and 1,3-diols as di-tert-butylsilylene derivatives. Tetrahedron Letters, 39(42), 7743–7746.
- Hiyama, T., & Hatanaka, Y. (1988). Palladium-catalyzed cross-coupling reaction of organosilanes with organic halides. Pure and Applied Chemistry, 60(9), 1339–1346.
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
- Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: A Practical Alternative to Boron- and Tin-Based Methods. Accounts of Chemical Research, 41(11), 1486–1499.
- Molander, G. A., & Iannazzo, L. (2011). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. The Journal of Organic Chemistry, 76(22), 9102–9108.
- Scheidt, K. A., Chen, H., Follows, B. C., Chemler, S. R., Coffey, D. S., & Roush, W. R. (1998). A new protecting group for 1,3-diols: the di-tert-butylsilylene (DTBS) group. The Journal of Organic Chemistry, 63(18), 6436–6437.
- Campos, K. R., Coleman, P. J., & Alvarez, J. C. (2019). The importance of synthetic chemistry in the pharmaceutical industry. Science, 363(6424)
- Chotana, G. A., Montero Bastidas, J. R., Miller, S. L., Smith, M. R., & Maleczka, R. E. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4500.
- Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions (pp. 421-453). Wiley-VCH Verlag GmbH & Co. KGaA.
Sources
- 1. researchgate.net [researchgate.net]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. DI-TERT-BUTYLDICHLOROSILANE CAS#: 18395-90-9 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Catalytic Activation of Dimethoxydi-p-tolylsilane: A Comprehensive Guide for Researchers
Introduction: The Latent Potential of Dimethoxydi-p-tolylsilane
This compound [(p-CH₃C₆H₄)₂Si(OCH₃)₂] is a versatile yet stable organosilicon compound, holding significant promise in the synthesis of advanced materials and complex organic molecules. Its two methoxy groups offer a gateway to a rich variety of chemical transformations, primarily through the formation of reactive silanol intermediates or by serving as a precursor for silyl etherification and cross-coupling reactions. However, the inherent stability of the silicon-oxygen bond necessitates the use of catalytic systems to unlock its synthetic potential. This guide provides an in-depth exploration of the primary catalytic strategies for the activation of this compound, offering both theoretical insights and practical, field-tested protocols for the modern researcher.
I. Mechanistic Pillars of Catalytic Activation
The activation of this compound predominantly proceeds through the hydrolysis of one or both methoxy groups to form the corresponding silanols. These silanols are key intermediates that can then undergo condensation to form siloxanes or participate in other chemical reactions. The choice of catalyst dictates the mechanism of this initial hydrolysis and subsequent transformations.
A. Nucleophilic and Base Catalysis
In this pathway, a nucleophile or a base attacks the silicon center or abstracts a proton from a water molecule, respectively, to facilitate the displacement of the methoxy group.
B. Electrophilic and Acid Catalysis
Lewis or Brønsted acids can activate the methoxy group by coordination or protonation, making it a better leaving group and rendering the silicon center more susceptible to nucleophilic attack by water.
C. Transition Metal-Mediated Activation
While less common for simple hydrolysis, transition metal complexes can activate Si-O bonds through various mechanisms, including oxidative addition, particularly in the context of cross-coupling and hydrosilylation reactions.
II. Catalytic Systems and Their Applications
The selection of an appropriate catalytic system is paramount and depends on the desired outcome, be it controlled hydrolysis, polymerization, or functionalization.
| Catalytic System | Primary Application | Key Advantages | Considerations |
| Base Catalysis (e.g., [Me₄N]⁺OH⁻) | Selective synthesis of disiloxanes and cyclosiloxanes.[1] | Mild reaction conditions, high yields, commercially available and inexpensive catalyst.[1] | Reaction progress should be monitored to control the extent of condensation. |
| Fluoride Catalysis (e.g., TBAF, CsF) | Hydrolysis to silanols, epoxide hydrosilylation.[2] | Highly effective for Si-O bond cleavage, can act as both a nucleophilic and basic catalyst.[2][3] | Stoichiometric or catalytic amounts may be required; can be moisture sensitive. |
| Lewis Acid Catalysis (e.g., B(C₆F₅)₃) | Dehydrocoupling and polymerization. | Can activate Si-O bonds for reaction with nucleophiles. | Often require anhydrous conditions and inert atmospheres. |
| Transition Metal Catalysis (e.g., Pt, Rh, Ru) | Hydrosilylation, cross-coupling reactions. | High efficiency and selectivity for specific transformations. | Can be sensitive to air and moisture; may require specific ligands. |
III. Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Base-Catalyzed Hydrolytic Condensation of this compound for Siloxane Synthesis
This protocol is adapted from a selective method for the synthesis of p-tolylsiloxanes.[1]
Objective: To synthesize di- and cyclosiloxanes from this compound through controlled hydrolysis and condensation using a base catalyst.
Materials:
-
This compound (CAS: 92779-72-1)
-
Tetramethylammonium hydroxide ([Me₄N]⁺OH⁻), 25 wt. % in methanol
-
Acetone (anhydrous)
-
Ethanol (anhydrous)
-
Deionized water
-
Round-bottom flask with magnetic stir bar
-
Condenser
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve this compound (10.0 g, 36.7 mmol) in a mixture of acetone (20 mL) and ethanol (10 mL).
-
Water Addition: Add deionized water (0.66 g, 36.7 mmol, 1.0 equivalent relative to Si-OMe groups) to the reaction mixture.
-
Catalyst Addition: Add tetramethylammonium hydroxide solution (0.25–5 mol% per Si-OMe group) to the stirred solution at room temperature. For example, for a 1 mol% catalyst loading, add approximately 0.27 mL of a 25 wt. % solution in methanol.
-
Reaction: Heat the reaction mixture to 30°C and stir for 1-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material and the formation of siloxane products.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvents under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, a mixture of linear and cyclic siloxanes, can be purified by column chromatography on silica gel or by vacuum distillation, depending on the physical properties of the products.
Expected Outcome:
This procedure is expected to yield a mixture of 1,1,3,3-tetra(p-tolyl)disiloxane-1,3-diol and cyclic siloxanes. The ratio of products can be influenced by the reaction time, water concentration, and catalyst loading.
Caption: Base-catalyzed hydrolysis and condensation of this compound.
Protocol 2: Generalized Procedure for Fluoride-Catalyzed Hydrolysis of this compound
This generalized protocol is based on the established role of fluoride ions in catalyzing the hydrolysis of alkoxysilanes.[2][3]
Objective: To generate di-p-tolylsilanediol from this compound using a fluoride catalyst.
Materials:
-
This compound (CAS: 92779-72-1)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF, or Cesium Fluoride (CsF)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Round-bottom flask with magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (5.0 g, 18.3 mmol) and anhydrous THF (50 mL).
-
Water Addition: Add deionized water (0.66 g, 36.7 mmol, 2.0 equivalents) to the solution.
-
Catalyst Addition: Add a catalytic amount of TBAF solution (e.g., 0.1-1.0 mol%) or solid CsF (e.g., 1-10 mol%).
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the methoxy signal and the appearance of a silanol proton signal, or by GC-MS.
-
Work-up: Once the reaction is complete, quench the reaction by adding a small amount of a proton source like acetic acid if TBAF was used. If CsF was used, the catalyst can often be removed by filtration.
-
Purification: The solvent is removed under reduced pressure. The crude di-p-tolylsilanediol can be purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Inert Atmosphere: While the reaction involves water, an inert atmosphere is recommended to prevent side reactions if the fluoride source is highly hygroscopic or if subsequent reactions are sensitive to air.
-
Fluoride Source: TBAF is a homogeneous catalyst, while CsF is heterogeneous, which can simplify removal. The choice may depend on the desired reaction rate and work-up procedure.
Caption: Simplified mechanism of fluoride-catalyzed hydrolysis of this compound.
IV. Application Notes on Other Catalytic Systems
A. Lewis Acid Catalysis
-
Principle: Lewis acids, such as B(C₆F₅)₃ or AlCl₃, can activate the Si-OMe bond by coordinating to the oxygen atom, making it a better leaving group. This facilitates nucleophilic attack by water or an alcohol, leading to hydrolysis or transesterification.
-
Applications: This approach is particularly useful for dehydrocoupling reactions and the synthesis of polysiloxanes.
-
General Considerations:
-
Anhydrous Conditions: Lewis acid-catalyzed reactions are typically conducted under strictly anhydrous and inert conditions to prevent catalyst deactivation.
-
Catalyst Loading: Catalyst loading can range from 1-10 mol%.
-
Solvent: Non-coordinating solvents like toluene or dichloromethane are generally preferred.
-
Temperature: Reaction temperatures can vary from room temperature to elevated temperatures, depending on the reactivity of the substrate and the catalyst.
-
B. Transition Metal Catalysis
-
Principle: Transition metal complexes, particularly those of platinum, rhodium, and ruthenium, are primarily used for hydrosilylation reactions where a Si-H bond adds across an unsaturated bond. While this compound does not have a Si-H bond, it can be a precursor to hydrosilanes. Additionally, some transition metal catalysts can mediate cross-coupling reactions involving Si-O bonds, although this is less common.
-
Applications: Primarily for the synthesis of functionalized organosilicon compounds.
-
General Considerations:
-
Catalyst Precursors: Common catalyst precursors include Karstedt's catalyst (for platinum) and Wilkinson's catalyst (for rhodium).
-
Reaction Conditions: These reactions are highly sensitive to catalyst poisons and are therefore conducted under an inert atmosphere with anhydrous solvents.
-
Ligand Effects: The choice of ligand on the metal center can significantly influence the catalyst's activity and selectivity.
-
V. Conclusion
The catalytic activation of this compound opens a vast landscape for synthetic innovation. The choice of catalyst is a critical decision that directs the reaction towards specific outcomes, from controlled hydrolysis to the formation of complex polymeric structures. The protocols and notes provided herein serve as a robust foundation for researchers to explore the rich chemistry of this versatile organosilicon building block. As with any catalytic system, optimization of reaction parameters is key to achieving desired results, and careful monitoring of reaction progress is highly recommended.
VI. References
-
Hydrolysis of trialkoxysilanes catalysed by the fluoride anion. Nucleophilic vs. basic catalysis - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
The Selective Synthesis of Di- and Cyclosiloxanes Bearing Several Hidden p-Tolyl-Functionalities - ResearchGate. Available at: [Link]
-
Hydrolysis of Trialkoxysilanes Catalyzed by Fluoride Anion. Nucleophilic vs. Basic Catalysis | Request PDF - ResearchGate. Available at: [Link]
Sources
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Dimethoxydi-p-tolylsilane
Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
Introduction: The Strategic Advantage of Silicon in Modern Cross-Coupling
In the landscape of carbon-carbon bond formation, palladium-catalyzed cross-coupling reactions are an indispensable tool. While organoboron (Suzuki) and organotin (Stille) reagents have historically dominated the field, organosilanes have emerged as highly attractive coupling partners due to their low toxicity, high stability, and cost-effectiveness.[1][2] The Hiyama coupling, a palladium-catalyzed reaction between organosilanes and organic halides or pseudohalides, offers a robust and versatile alternative for constructing complex molecular architectures, particularly biaryl structures prevalent in pharmaceuticals and functional materials.[2][3]
Initially, a key limitation of the Hiyama coupling was its reliance on stoichiometric fluoride activators, which could compromise sensitive functional groups.[2] This challenge spurred the development of fluoride-free activation methods, most notably the Hiyama-Denmark coupling, which utilizes Brønsted bases to activate organosilanols or their precursors.[1][4] This evolution has significantly broadened the reaction's scope and functional group tolerance.
This guide focuses on dimethoxydi-p-tolylsilane , a diaryldialkoxysilane, as a representative organosilicon nucleophile. We will explore the mechanistic underpinnings of its activation and coupling, provide detailed protocols for both classic fluoride-activated and modern fluoride-free conditions, and discuss the critical parameters that govern reaction success.
Mechanistic Principles: The "Why" Behind the Reaction Conditions
The efficacy of any palladium-catalyzed cross-coupling reaction hinges on a fundamental catalytic cycle.[5] Understanding this cycle, particularly the crucial transmetalation step for organosilanes, is paramount for troubleshooting and optimization.
The generally accepted mechanism involves three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophile (R¹-X), forming a Pd(II) intermediate.[2]
-
Transmetalation: The organic group (R²) from the activated silicon reagent is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. This is often the rate-determining step and the point of critical activation.[5][6]
-
Reductive Elimination: The two organic fragments (R¹ and R²) couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[2]
Caption: General catalytic cycle for Hiyama cross-coupling.
The Crucial Activation Step
The silicon-carbon bond in neutral tetravalent silanes like this compound is exceptionally stable and not sufficiently polarized to participate in transmetalation.[1] Activation is therefore required to generate a hypervalent, nucleophilic silicon species. Two primary pathways exist for this activation.
-
Fluoride Activation: A fluoride source, such as tetrabutylammonium fluoride (TBAF), attacks the silicon atom to form a pentacoordinate silicate.[2][7] This intermediate is highly nucleophilic and readily transfers an organic group to the palladium center. This is the classic Hiyama approach.
-
Base-Mediated (Fluoride-Free) Activation: In the presence of water and a Brønsted base (e.g., NaOH, NaOt-Bu), alkoxysilanes like this compound are hydrolyzed in situ to the corresponding silanol (di-p-tolylsilanol).[1][5] The base then deprotonates the silanol to form a highly reactive silanolate salt, which serves as the competent nucleophile for transmetalation.[4][5] This is the foundation of the milder and more broadly applicable Hiyama-Denmark protocol.
Caption: Contrasting activation pathways for organosilanes.
Optimizing Reaction Parameters: A Practical Guide
Successful execution of a Hiyama coupling requires careful consideration of several interconnected variables.
| Parameter | Key Considerations & Recommendations | Rationale |
| Palladium Source | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃ are common and effective. For challenging substrates (e.g., aryl chlorides), palladacycles or pre-formed catalysts with bulky ligands may be necessary. | Divalent palladium sources like Pd(OAc)₂ are reduced in situ to the active Pd(0) species. The choice often depends on cost, air stability, and compatibility with the chosen ligand. |
| Ligand | Phosphine ligands are standard. For general reactivity, PPh₃ or PCy₃ are good starting points.[3] Bulky, electron-rich alkylphosphines (e.g., P(t-Bu)₃) often provide higher catalytic activity, especially for less reactive electrophiles.[8] | Ligands stabilize the palladium center, prevent catalyst decomposition, and modulate its reactivity. Electron-rich ligands facilitate oxidative addition, while steric bulk promotes reductive elimination. |
| Activator | Fluoride: TBAF is the most common source.[3] Base (Fluoride-Free): NaOH, K₃PO₄, or NaOt-Bu are excellent choices.[5][8] The choice is critical and substrate-dependent. | Fluoride is a potent activator but can damage silyl protecting groups or interact with base-sensitive functionality.[2] The base-mediated approach is milder and avoids these incompatibilities.[4] |
| Solvent | Anhydrous, degassed solvents are crucial. Dioxane, Toluene, and THF are common for fluoride-activated systems.[3][9] For base-mediated couplings, aqueous or biphasic systems (e.g., Toluene/Water, PEG/Water) are often used to facilitate hydrolysis and silanolate formation.[1][10] | The solvent must solubilize the reactants and catalyst while being inert to the reaction conditions. Degassing prevents oxidation of the Pd(0) catalyst. |
| Electrophile | Reactivity order: R-I > R-Br > R-OTf > R-Cl. Aryl and vinyl halides are the most common coupling partners.[2] | The strength of the carbon-electrophile bond dictates the ease of the oxidative addition step. More reactive electrophiles allow for milder reaction conditions. |
| Temperature | Typically ranges from room temperature to 110 °C.[3][11] Start optimizations around 80-100 °C. Less reactive partners (aryl chlorides, sterically hindered substrates) may require higher temperatures. | Higher temperatures increase reaction rates but can also lead to catalyst decomposition or side reactions. |
Detailed Experimental Protocols
The following protocols provide a robust starting point for the cross-coupling of this compound with an aryl bromide. Safety Note: All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).
Protocol 1: Fluoride-Activated Hiyama Coupling (Classic Conditions)
This protocol is suitable for substrates tolerant to fluoride ions and strong bases.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (~1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Tricyclohexylphosphine [PCy₃] (0.04 mmol, 4 mol%)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF (2.0 mmol, 2.0 equiv)
-
Anhydrous Dioxane (5 mL)
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol), Pd(OAc)₂ (4.5 mg), and PCy₃ (11.2 mg).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous dioxane (5 mL) via syringe, followed by the this compound (e.g., ~327 mg).
-
Initiation: Begin vigorous stirring. Add the 1M TBAF solution in THF (2.0 mL) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 100 °C in a pre-heated oil bath.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Fluoride-Free, Base-Mediated Coupling (Hiyama-Denmark Conditions)
This protocol is preferred for substrates with fluoride-sensitive functional groups (e.g., silyl ethers).
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (~1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%)
-
Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)
-
Sodium Hydroxide (NaOH) (3.0 mmol, 3.0 equiv)
-
Toluene (4 mL)
-
Deionized Water (2 mL)
Step-by-Step Procedure:
-
Vessel Preparation: To a Schlenk flask with a stir bar, add the Aryl Bromide (1.0 mmol), Pd₂(dba)₃ (9.2 mg), PPh₃ (10.5 mg), and NaOH pellets (120 mg).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.
-
Reagent Addition: Under a positive pressure of inert gas, add degassed toluene (4 mL) and degassed deionized water (2 mL). Follow with the addition of this compound (e.g., ~410 mg).
-
Reaction: Heat the biphasic mixture to 100 °C with vigorous stirring to ensure adequate mixing between the organic and aqueous phases.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-16 hours.
-
Workup: Cool the mixture to room temperature. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄. Filter, concentrate under reduced pressure, and purify the crude product via flash column chromatography on silica gel.
Concluding Remarks
Palladium-catalyzed cross-coupling with this compound and related organosilanes provides a powerful, reliable, and environmentally benign method for C-C bond formation. The choice between fluoride-based and fluoride-free activation protocols allows for remarkable flexibility and functional group tolerance. By understanding the underlying mechanistic principles and carefully controlling the key reaction parameters, researchers can effectively leverage this chemistry to accelerate the synthesis of complex molecules in academic and industrial settings. The protocols provided herein serve as a validated starting point for further exploration and optimization.
References
-
Denmark, S. E., & Smith, R. C. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Hiyama Coupling. Organic Chemistry Portal. [Link]
-
Monguchi, Y., Yanase, T., Mori, S., & Sajiki, H. (2013). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Synthesis, 45(01), 40-44. [Link]
-
Wikipedia. (n.d.). Hiyama coupling. Wikipedia, The Free Encyclopedia. [Link]
-
Caddick, S., & Cloke, F. G. N. (2015). On the Triple Role of Fluoride Ions in Palladium-Catalyzed Stille Reactions. Chemistry – A European Journal, 21(50), 18401-6. [Link]
-
Amii, H., & Kishikawa, Y. (2014). Base-Free Hiyama Coupling Reaction via a Group 10 Metal Fluoride Intermediate Generated by C–F Bond Activation. Organometallics. [Link]
-
Lee, H. M., & Nolan, S. P. (2005). Palladium-Catalyzed Silylations of Hydrosilanes with Aryl Halides Using Bulky Alkyl Phosphine. The Journal of Organic Chemistry. [Link]
-
Hurst, M. R., Zakharov, L. N., & Cook, A. K. (2021). The mechanism of oxidative addition of Pd(0) to Si–H bonds: electronic effects, reaction mechanism, and hydrosilylation. Dalton Transactions, 50(38), 13471-13481. [Link]
-
Denmark, S. E., & Baird, J. D. (2010). Why You Really Should Consider Using Palladium-Catalyzed Cross-Coupling of Silanols and Silanolates. Organic Process Research & Development. [Link]
-
Hatanaka, Y., & Hiyama, T. (1989). Cross-coupling of organosilanes with organic halides mediated by a palladium catalyst and tris(diethylamino)sulfonium difluorotrimethylsilicate. The Journal of Organic Chemistry. [Link]
-
Oestreich, M., & publisher, R. S. of C. (2015). Palladium-catalyzed addition of acylsilanes across alkynes via the activation of a C–Si bond. Chemical Science. [Link]
-
Denmark, S. E., & Baird, J. D. (2006). Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides. Organic Letters, 8(4), 793-5. [Link]
-
Gong, H., Qu, Z., Wang, X., Wang, Z., & Wang, B. (2022). Palladium-catalysed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Journal of Chemical Research. [Link]
-
Shi, S., & Zhang, Y. (2007). Palladium chloride catalyzed Hiyama cross-coupling reaction using phenyltrimethoxysilane. Tetrahedron Letters, 48(27), 4707-4710. [Link]
-
Hosoi, K., Nozaki, K., & Hiyama, T. (2002). Palladium-catalyzed cross-coupling reaction using alkenyldimethyl(2-thienyl)silanes. Chemistry Letters, 31(2), 138-139. [Link]
-
Sivakumar, S., et al. (2022). Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction. Arkivoc, 2022(8), 295-316. [Link]
Sources
- 1. Hiyama Coupling [organic-chemistry.org]
- 2. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the Triple Role of Fluoride Ions in Palladium-Catalyzed Stille Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]
- 11. Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with Dimethoxydi-p-tolylsilane
Welcome to the technical support center for dimethoxydi-p-tolylsilane (CAS RN: 92779-72-1). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile organosilicon reagent. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues and improve your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low or no yield in my reaction?
A: The most common culprit is moisture contamination. This compound is an organomethoxysilane, and its methoxy groups are highly susceptible to hydrolysis.[1] Even trace amounts of water in your solvents, reagents, or glassware can hydrolyze the silane into unreactive di(p-tolyl)silanediol and methanol, effectively quenching the reagent before it can participate in your desired reaction.[1][2]
Q2: My reaction starts but seems to stall before all the starting material is consumed. What's happening?
A: This often points to either insufficient reagent or the deactivation of the reagent over the reaction time. If you are recovering starting material, consider adding more this compound.[3] However, if byproducts are forming, the issue could be related to reaction equilibrium or product decomposition under the reaction conditions.
Q3: I see a white precipitate forming in my reaction. Is this normal?
A: A white precipitate could be a sign of silane self-condensation. After initial hydrolysis to silanol (Si-OH), these intermediates can condense with each other to form siloxane oligomers or polymers, which are often insoluble and appear as a precipitate.[2] This is a strong indicator of excess moisture in your system.[4]
Q4: Is a catalyst necessary for reactions with this compound?
A: While not always strictly necessary, a catalyst is often highly recommended to improve reaction rates, especially when working with sterically hindered substrates.[5] For silylation of alcohols, a base catalyst like imidazole or triethylamine is common. For other coupling reactions, the choice of catalyst will be specific to the transformation.
Q5: How should I properly store and handle this compound?
A: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and moisture.[1][6] Handling should be done under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[5] Always use dry glassware and solvents.
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues encountered when using this compound.
Problem 1: Low or No Product Yield
Low yield is a frustrating but common issue. The key is to determine whether the reagent is not reacting at all or if the product is being lost.
Logical Troubleshooting Workflow
Below is a diagnostic workflow to pinpoint the cause of low yield.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Causes and Solutions
-
Cause A: Moisture Contamination
-
Expertise & Experience: The Si-O-C bond in methoxysilanes is kinetically and thermodynamically prone to hydrolysis.[2][7] The reaction proceeds via nucleophilic attack by water on the electrophilic silicon center, leading to the formation of methanol and a silanol intermediate (Tol₂Si(OH)₂). This silanol is often unreactive for the desired transformation and can self-condense.[2]
-
Trustworthiness (Self-Validating Protocol):
-
Glassware: Oven-dry all glassware at >120°C for several hours or flame-dry under vacuum immediately before use.[3]
-
Solvents: Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Aprotic solvents like THF, DMF, or dichloromethane are common choices.[5]
-
Atmosphere: Assemble the reaction under an inert atmosphere of nitrogen or argon.[5]
-
Reagents: Ensure all other reagents, especially amine bases which can be hygroscopic, are dry.
-
-
-
Cause B: Insufficient Reactivity
-
Expertise & Experience: The two bulky p-tolyl groups on the silicon atom can cause significant steric hindrance, slowing down the reaction, particularly with hindered substrates (e.g., secondary or tertiary alcohols).[5]
-
Trustworthiness (Self-Validating Protocol):
-
Catalysis: For silylations, add a catalyst. Imidazole is highly effective as it forms a more reactive silylimidazolium intermediate.[5]
-
Temperature: Gently heating the reaction (e.g., to 40-60°C) can often overcome the activation energy barrier. Monitor for potential byproduct formation at higher temperatures.
-
Reagent Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the silane to drive the reaction to completion.[5]
-
-
Problem 2: Formation of Byproducts (Oligomers/Polymers)
The appearance of insoluble materials or multiple spots on a TLC plate often indicates side reactions.
Reaction Mechanism: Hydrolysis and Self-Condensation
The primary side reaction is the formation of siloxane chains. This multi-step process is initiated by water.
Caption: Pathway of hydrolysis and self-condensation.
Detailed Causes and Solutions
-
Cause A: Excessive Water or Protic Solvents
-
Expertise & Experience: As illustrated above, water is the root cause of condensation. The rate of hydrolysis can be affected by pH, being accelerated in both acidic and basic conditions.[2][7]
-
Trustworthiness (Self-Validating Protocol):
-
Strict Anhydrous Technique: Re-evaluate all potential sources of moisture as detailed in Problem 1, Cause A .
-
Solvent Choice: Avoid protic solvents (e.g., alcohols, water) unless they are a required reactant.[5] If a protic solvent is necessary, reaction conditions must be carefully optimized (e.g., low temperature, controlled addition) to favor the desired reaction over hydrolysis.
-
-
-
Cause B: Incompatible Reaction Conditions
-
Expertise & Experience: Strong acidic or basic conditions can catalyze both the desired reaction and the undesired hydrolysis/condensation.
-
Trustworthiness (Self-Validating Protocol):
-
pH Control: If possible, run the reaction under neutral or near-neutral conditions. Use milder bases (e.g., pyridine instead of hydroxides) if catalysis is needed.
-
Temperature Management: High temperatures can accelerate side reactions. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Problem 3: Difficult Product Purification
Sometimes the reaction works, but isolating the pure product is challenging.
-
Cause A: Siloxane Byproducts
-
Expertise & Experience: The siloxane oligomers formed from hydrolysis are often greasy or solid materials that can co-elute with the desired product during chromatography.
-
Trustworthiness (Self-Validating Protocol):
-
Prevention: The best strategy is prevention by rigorously excluding water from the reaction.
-
Workup: A carefully performed aqueous workup can sometimes help remove water-soluble precursors to these byproducts.
-
Purification: Flash column chromatography on silica gel is a standard method.[5] If co-elution is an issue, consider using a different solvent system or an alternative purification technique like crystallization or distillation if the product is suitable.[8]
-
-
-
Cause B: Product Instability on Silica Gel
-
Expertise & Experience: Silyl ethers and other silicon-containing compounds can be sensitive to the acidic nature of standard silica gel, leading to decomposition on the column.
-
Trustworthiness (Self-Validating Protocol):
-
Neutralize Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a neutralizer like triethylamine (~1%).
-
Alternative Media: Consider using neutral alumina or a reverse-phase column for purification if the product is highly sensitive.
-
-
Protocols and Data
General Experimental Protocol: Silylation of a Primary Alcohol
This protocol provides a self-validating framework for improving yield by controlling key variables.
-
Preparation:
-
Place a round-bottom flask, stir bar, and condenser in an oven at 150°C for at least 4 hours.
-
Assemble the glassware hot under a positive pressure of dry nitrogen or argon and allow it to cool.
-
-
Reagents:
-
In the reaction flask, dissolve the primary alcohol (1.0 eq.) and imidazole (2.2 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).[5]
-
Use a syringe to add this compound (1.2 eq.) dropwise to the stirred solution at room temperature.
-
-
Reaction:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
If the reaction is slow, gently warm the mixture to 40°C. Reactions are typically complete within 2-12 hours.
-
-
Workup:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the mixture into a separatory funnel containing water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[5]
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Table: Common Solvents and Catalysts
| Parameter | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Acetonitrile (MeCN) | N,N-Dimethylformamide (DMF) |
| Type | Aprotic, Non-polar | Aprotic, Polar | Aprotic, Polar | Aprotic, Polar |
| Boiling Point (°C) | 39.6 | 66 | 81.6 | 153 |
| Suitability | Excellent | Excellent | Good (can be hygroscopic) | Good (high BP, hard to remove) |
| Catalyst | Imidazole: Highly effective, forms reactive intermediate. | Triethylamine (TEA): Common, less active than imidazole. | Pyridine: Mild base, useful for sensitive substrates. | DMAP (cat.): Used with TEA for hindered alcohols. |
Safety and Handling
-
This compound causes serious eye irritation.[1]
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (neoprene or nitrile rubber), and a lab coat.[1][9]
-
Handle in a well-ventilated area or a chemical fume hood.[1]
-
Be aware that reaction with moisture can produce methanol, which is flammable and toxic.[1]
-
In case of spills, sweep or shovel into an appropriate container for disposal.[1]
References
-
DI(p-TOLYL)DIMETHOXYSILANE Safety Data Sheet. (2016). Gelest, Inc.[Link]
-
How to prevent the hydrolysis of A Silane Coupling Agent? (2025). XIAMEN R&T COMPOSITE TECHNOLOGY CO.,LTD.[Link]
-
p-TOLYLTRIMETHOXYSILANE Safety Data Sheet. (2015). Gelest, Inc.[Link]
-
Why do my silylations always fail? (2014). Chromatography Forum.[Link]
-
How to Improve Your Yield. (n.d.). Department of Chemistry: University of Rochester.[Link]
-
Al-Oweini, R., & El-Rassy, H. (2014). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 6(12), 3107-3147. [Link]
-
Vdovin, V. M., & Volnina, E. A. (2023). Direct synthesis of alkoxysilanes: current state, challenges and prospects. Russian Chemical Reviews, 92(8), RCR5076. [Link]
-
Precautions for Using Silane Coupling Agents. (n.d.). Hubei Co-Formula Material Tech Co.,Ltd.[Link]
-
common causes of low reaction yields? (2024). Reddit.[Link]
-
Goncharova, I. K., et al. (2022). The Selective Synthesis of Di- and Cyclosiloxanes Bearing Several Hidden p-Tolyl-Functionalities. Journal of Organometallic Chemistry, 978, 122482. [Link]
-
Tools for Purifying the Product. (n.d.). ResearchGate.[Link]
Sources
- 1. gelest.com [gelest.com]
- 2. uychem.com [uychem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Precautions for Using Silane Coupling Agents - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 5. benchchem.com [benchchem.com]
- 6. gelest.com [gelest.com]
- 7. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.de [fishersci.de]
Technical Support Center: Dimethoxydi-p-tolylsilane Reactions
Welcome to the technical support center for dimethoxydi-p-tolylsilane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile organosilane. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses prevalent problems observed during the synthesis and application of this compound, focusing on the identification and mitigation of common side products.
Issue 1: Low Yield or Incomplete Reaction During Synthesis via Grignard Reaction
Symptoms: After the reaction of a dihalodi-p-tolylsilane with a methoxide source, or the reaction of dichlorosilane with a p-tolyl Grignard reagent followed by methanolysis, the yield of the desired this compound is significantly lower than expected.
Possible Cause: Incomplete reaction or formation of undesired siloxane species. The Grignard reaction, a common route for forming silicon-carbon bonds, can be complex.[1] The reaction of Grignard reagents with alkoxysilanes produces alkoxymagnesium halides as by-products, which can complex with the Grignard reagent and alter its reactivity.[2]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Moisture will react with the Grignard reagent and any chlorosilane intermediates, leading to the formation of silanols and subsequently siloxanes.
-
Optimize Grignard Reagent Stoichiometry: Use a slight excess of the Grignard reagent to ensure complete conversion of the silicon halide.
-
Control Reaction Temperature: Maintain a low temperature during the Grignard reagent addition to minimize side reactions.
-
Solvent Considerations: Tetrahydrofuran (THF) is a common solvent for Grignard reactions, but be aware that it can be cleaved by some bromosilanes and iodosilanes, especially in the presence of activated magnesium.[1]
Experimental Protocol: Synthesis of this compound via Grignard Reaction
Caption: Synthesis of this compound.
Step-by-Step Protocol:
-
Prepare the p-tolylmagnesium bromide Grignard reagent in anhydrous diethyl ether or THF.
-
Slowly add the Grignard reagent to a solution of dichlorodimethylsilane in the same anhydrous solvent at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Cool the reaction mixture back to 0°C and slowly add anhydrous methanol to perform the methanolysis.
-
Work up the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Issue 2: Presence of Siloxane Impurities in the Final Product
Symptoms: NMR or GC-MS analysis of the purified this compound shows the presence of higher molecular weight species, likely corresponding to disiloxanes or cyclic siloxanes.
Possible Cause: Unintentional hydrolysis of the this compound or its precursors. Alkoxysilanes are susceptible to hydrolysis, which forms silanol intermediates. These silanols can then condense to form stable Si-O-Si bonds, leading to the formation of siloxanes.[3][4]
Troubleshooting Steps:
-
Strict Moisture Control: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and reagents.
-
Controlled Hydrolysis (if desired): If the goal is to synthesize siloxanes, the hydrolysis of this compound can be performed in a controlled manner using a specific amount of water and a catalyst.[4]
-
Purification: Fractional vacuum distillation can be effective in separating the desired this compound from less volatile siloxane oligomers.
Caption: Hydrolysis and condensation of this compound.
Issue 3: Methanol as a Persistent Impurity
Symptoms: The final product contains residual methanol, which can be difficult to remove by standard distillation.
Possible Cause: Methanol is a byproduct of the hydrolysis of this compound and can also be present from the synthesis step.[5] Methanol can form azeotropic mixtures with some silanes, making separation by simple distillation challenging.[5]
Troubleshooting Steps:
-
Azeotropic Distillation: For related silanes, azeotropic distillation with components like methyl formate or methoxytrimethylsilane has been used to remove methanol.[5]
-
Molecular Sieves: Treatment with activated molecular sieves can effectively remove small amounts of residual methanol.
-
High Vacuum Distillation: A high-quality vacuum distillation setup can aid in the separation of methanol from the higher boiling point this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products I should expect when synthesizing this compound using a Grignard reagent?
A1: The primary side products include:
-
Magnesium salts: Such as magnesium bromide chloride, which are typically removed during the aqueous workup.[3]
-
Siloxanes: Formed from premature hydrolysis of chlorosilane intermediates or the final product.
-
Incompletely substituted silanes: Such as methoxychloro-di-p-tolylsilane if the methanolysis is incomplete.
-
Homocoupling products: Such as biphenyl, from the Grignard reagent.
Q2: How can I detect the presence of siloxane impurities in my product?
A2: Several analytical techniques can be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²⁹Si NMR can show characteristic peaks for the Si-O-Si linkage.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can separate and identify the different siloxane oligomers by their mass-to-charge ratio.
-
Gel Permeation Chromatography (GPC): GPC can reveal the presence of higher molecular weight species.[4]
Q3: My reaction with this compound is sluggish. What could be the issue?
A3: The reactivity of alkoxysilanes can be influenced by several factors:
-
Steric Hindrance: The two p-tolyl groups can sterically hinder the silicon center, slowing down the reaction rate.
-
Catalyst: Many reactions of alkoxysilanes, such as hydrolysis and condensation, are catalyzed by acids or bases.[4] The absence of a suitable catalyst can lead to slow reaction times.
-
Solvent: The choice of solvent can significantly impact the reaction rate. For instance, in Grignard reactions, THF generally leads to faster substitution than diethyl ether.[1]
Q4: Can this compound undergo redistribution reactions?
A4: Yes, under certain conditions, such as in the presence of a Lewis acid catalyst, alkoxysilanes can undergo redistribution reactions. This can lead to the formation of trimethoxy-p-tolylsilane and monomethoxytri-p-tolylsilane, among other products. Careful control of reaction conditions is necessary to avoid this side reaction.
Summary of Common Side Products and Mitigation Strategies
| Side Product | Common Cause | Recommended Mitigation Strategy |
| Siloxanes (linear and cyclic) | Presence of moisture | Strict anhydrous conditions, inert atmosphere |
| Methanol | By-product of hydrolysis/synthesis | Azeotropic distillation, molecular sieves, high vacuum |
| Alkoxymagnesium halides | By-product of Grignard reaction | Aqueous workup |
| Incompletely substituted silanes | Insufficient reagent/reaction time | Optimize stoichiometry and reaction time |
| Homocoupling products (e.g., biphenyl) | Grignard reagent side reaction | Optimize Grignard formation and reaction conditions |
References
Sources
Technical Support Center: Purification of Dimethoxydi-p-tolylsilane
Welcome to the Technical Support Center for the purification of dimethoxydi-p-tolylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and detailed protocols for obtaining high-purity this compound. Our focus is on providing not just the "how," but the critical "why" behind each step, ensuring scientific integrity and empowering you to overcome common challenges in your experimental work.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and purification of this compound.
Q1: What are the primary impurities I should expect in my crude this compound product?
A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. The most common synthesis involves the reaction of dichlorodi-p-tolylsilane with methanol. Based on this, you can anticipate the following impurities:
-
Unreacted Starting Materials: Dichlorodi-p-tolylsilane and excess methanol.
-
Partially Reacted Intermediates: Chloro(methoxy)di-p-tolylsilane.
-
Hydrolysis and Condensation Products: Siloxanes, formed by the reaction of the product or chlorinated intermediates with trace moisture. These can be linear or cyclic oligomers.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
Q2: My product appears cloudy or has formed a precipitate. What is the likely cause?
A2: Cloudiness or precipitation in this compound is almost always due to hydrolysis.[1] This compound is sensitive to moisture, and exposure to atmospheric humidity or wet solvents will lead to the formation of silanols, which then condense to form insoluble siloxane polymers.[1] It is crucial to handle the compound under anhydrous conditions at all times.
Q3: Is it possible to purify this compound by recrystallization?
A3: Since this compound is a liquid at room temperature with a melting point below 0°C, traditional recrystallization is not a primary purification method.[2] However, for the removal of certain impurities, low-temperature crystallization could be attempted if a suitable solvent is found where the product has significantly lower solubility at very low temperatures (e.g., in a dry ice/acetone bath).[3]
Q4: What are the key safety precautions when handling and purifying this compound?
A4: Aside from standard laboratory safety practices, the following are critical:
-
Moisture Sensitivity: Always handle under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.
-
Corrosive Byproducts: The synthesis may involve corrosive reagents like dichlorodi-p-tolylsilane. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Vacuum Distillation Hazards: When performing vacuum distillation, there is a risk of implosion. Use a fume hood sash as a blast shield and ensure your glassware is free of cracks or defects.[4]
II. Troubleshooting Purification Challenges
This section provides a structured approach to diagnosing and resolving common issues encountered during the purification of this compound.
Decision-Making Workflow for Purification Method Selection
Caption: Decision workflow for selecting the appropriate purification technique.
Troubleshooting Guide: Vacuum Distillation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Bumping or Uncontrolled Boiling | - Vacuum applied too quickly.- Lack of boiling chips or inadequate stirring.- Presence of volatile impurities. | - Apply vacuum gradually.- Use a magnetic stir bar for smooth boiling.[4]- Initially, hold the temperature below the boiling point of volatile impurities to remove them slowly before increasing the heat. |
| Product Decomposition | - Distillation temperature is too high. | - Ensure a good vacuum (ideally ≤ 0.5 mmHg) to lower the boiling point.[2]- Use a short-path distillation apparatus to minimize the residence time at high temperatures. |
| Low Recovery | - Inefficient condensation.- Leaks in the vacuum system. | - Ensure adequate coolant flow through the condenser.- Check all joints for proper sealing and grease if necessary. |
| Product Contamination with Pump Oil | - No cold trap between the distillation setup and the vacuum pump. | - Always use a cold trap (e.g., with liquid nitrogen or dry ice/acetone) to protect the pump and prevent back-streaming of oil. |
Troubleshooting Guide: Silica Gel Chromatography
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product Streaking or Tailing on TLC/Column | - Product hydrolysis on the acidic silica gel surface.- Column is overloaded. | - Deactivate the silica gel by adding a small percentage of a base (e.g., 1% triethylamine) to the eluent.[5]- Ensure the sample load is appropriate for the column size (typically 1-5% of the silica gel weight). |
| Poor Separation of Impurities | - Incorrect eluent system. | - Optimize the eluent system using TLC. For the nonpolar this compound, start with a nonpolar solvent like hexanes and gradually add a slightly more polar solvent like ethyl acetate or dichloromethane.[6] |
| Low Recovery | - Irreversible adsorption on silica gel due to hydrolysis. | - Use a deactivated stationary phase as mentioned above.- Elute the column promptly after loading the sample. |
| Product Co-elutes with a Nonpolar Impurity | - Impurity has a very similar polarity to the product. | - If chromatography fails to separate, vacuum distillation may be more effective if there is a sufficient boiling point difference. |
III. Detailed Purification Protocols
Protocol 1: Vacuum Distillation
This method is highly effective for removing both lower and higher boiling point impurities. Given the boiling point of this compound is 140 °C at 0.5 mmHg, a good vacuum is essential.[2]
Experimental Workflow: Vacuum Distillation
Caption: Step-by-step workflow for vacuum distillation.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a short-path vacuum distillation apparatus. All glassware must be thoroughly oven-dried and assembled while hot under a stream of inert gas (nitrogen or argon). Use high-vacuum grease for all joints.
-
Charging the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask.
-
Applying Vacuum: Begin stirring and slowly evacuate the system using a vacuum pump protected by a cold trap.
-
Heating: Once a stable vacuum is achieved (≤ 0.5 mmHg), gradually heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect any low-boiling impurities first. Then, increase the temperature to distill the product, collecting the fraction that boils at approximately 140 °C (at 0.5 mmHg).[2]
-
Shutdown: Once the distillation is complete, cool the distillation flask to room temperature before slowly venting the system with an inert gas.
-
Analysis: Analyze the purity of the collected fractions using GC-MS and ¹H NMR.
Protocol 2: Silica Gel Chromatography
This technique is ideal for removing polar impurities, such as partially hydrolyzed species or siloxanes.
Experimental Workflow: Column Chromatography
Sources
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. MALDI-TOF mass spectrometry and PSD fragmentation as means for the analysis of condensed tannins in plant leaves and needles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reaction Temperature for Dimethoxydi-p-tolylsilane Coupling
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to master the palladium-catalyzed cross-coupling of dimethoxydi-p-tolylsilane. This guide is structured to help you troubleshoot common issues and answer frequently asked questions, with a specific focus on the critical parameter of reaction temperature.
The cross-coupling of organosilanes, often referred to as the Hiyama coupling, is a powerful method for forming C-C bonds, particularly for the synthesis of biaryl compounds which are prevalent in pharmaceuticals and functional materials.[1][2] The organosilicon reagents, such as this compound, are valued for their stability and low toxicity.[3][4] However, the success of this reaction is highly dependent on carefully controlled conditions, with temperature being a paramount factor that governs reaction rate, catalyst stability, and selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of temperature in the this compound coupling reaction?
A: Temperature plays a multifaceted role in this palladium-catalyzed cycle. Primarily, it provides the necessary activation energy for key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[5] Insufficient thermal energy will result in a sluggish or stalled reaction. Conversely, excessive heat can be detrimental, leading to catalyst decomposition (often observed as the formation of palladium black), degradation of reagents or products, and the promotion of undesired side reactions.[6] The optimal temperature is therefore a delicate balance between achieving a sufficient reaction rate and maintaining the integrity of the catalytic system.
Q2: Why is a fluoride activator, like TBAF, required, and how does temperature influence its function?
A: The carbon-silicon (C-Si) bond in this compound is strong and relatively inert.[4] An activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF), is crucial for the transmetalation step.[1] The fluoride ion coordinates to the silicon atom, forming a hypervalent silicate species.[3] This pentavalent silicon compound is significantly more nucleophilic and readily transfers its aryl group to the palladium center. While this activation is primarily a chemical process, temperature can influence the solubility of the TBAF salt and the rate of silicate formation. However, the most significant temperature effect is on the subsequent palladium-catalyzed steps.
Q3: What is a reasonable starting temperature for optimizing this reaction?
A: A good starting point for the Hiyama coupling of an aryl bromide with this compound is typically in the range of 80-100 °C.[7] Some systems may require higher temperatures, occasionally up to 120 °C or more, particularly when using less reactive aryl chlorides.[7][8] Conversely, highly reactive systems with very active catalysts might proceed at lower temperatures.[9] It is always recommended to start within a moderate range and adjust based on reaction monitoring.
Q4: Can the choice of palladium catalyst and ligand affect the optimal reaction temperature?
A: Absolutely. The thermal stability of the palladium-ligand complex is a critical factor. Bulky, electron-rich phosphine ligands can form more stable complexes that resist decomposition at higher temperatures, allowing for a broader operating window. For instance, a catalyst system using a robust ligand like XPhos might tolerate higher temperatures than a simpler triphenylphosphine-based system.[5] Some modern catalysts are designed for high efficiency and may operate under milder conditions, even at room temperature in some cases.[9]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments, with a focus on temperature-related solutions.
Issue 1: Low or no conversion of starting materials.
-
Question: My TLC/LC-MS analysis shows mostly unreacted starting materials after several hours. Is the temperature too low?
-
Answer & Protocol: This is a classic symptom of insufficient activation energy. The reaction rate is likely too slow at the current temperature. Before making other changes, a systematic temperature screen is the most logical step.
-
Causality: Every step in the catalytic cycle has an energy barrier that must be overcome. Increasing the temperature provides more kinetic energy to the molecules, increasing the frequency and energy of collisions, which allows these barriers to be surmounted more rapidly.
-
Self-Validating Protocol: Temperature Screening Experiment
-
Set up three to four identical small-scale reactions in parallel reaction vials.
-
Charge each vial with the aryl halide (1.0 eq), this compound (1.5 eq), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., SPhos, 4 mol%), and TBAF (2.0 eq) in a suitable anhydrous solvent (e.g., toluene or THF).
-
Place each vial in a separate heating block or oil bath set to different temperatures (e.g., 80 °C, 100 °C, and 120 °C).
-
Monitor each reaction at regular intervals (e.g., every 2 hours) by taking a small aliquot for TLC or LC-MS analysis.
-
Compare the rate of product formation and consumption of starting materials across the different temperatures to identify the optimal range.
-
-
Issue 2: Significant byproduct formation and low yield of the desired product.
-
Question: I am getting my desired product, but also a significant amount of homocoupled biaryl from my starting material and other impurities. Could the temperature be too high?
-
Answer: Yes, this strongly suggests the reaction temperature is too high. Elevated temperatures can accelerate side reactions, sometimes even more than the desired cross-coupling pathway. Protodesilylation (cleavage of the C-Si bond and replacement with a hydrogen atom) and catalyst-driven homocoupling (Ullmann-type reaction) are common side reactions that are exacerbated by excessive heat.[6]
-
Causality: At higher temperatures, the palladium catalyst may become less selective. Furthermore, the increased energy can promote alternative reaction pathways that have higher activation energies than the desired cross-coupling but become accessible when sufficient heat is supplied.
-
Troubleshooting Workflow:
-
Step 1: Repeat the reaction at a lower temperature. If your previous reaction was at 110 °C, try 90 °C.
-
Step 2: If lowering the temperature reduces byproducts but also significantly slows the reaction, consider a more active catalyst/ligand system that can operate efficiently at the lower temperature.
-
Step 3: Ensure your reagents are pure and the reaction is under an inert atmosphere. Oxygen can contribute to catalyst degradation and side reactions, particularly at high temperatures.
-
-
Issue 3: The reaction mixture turns black and the reaction stalls.
-
Question: My reaction starts fine, but after an hour at high temperature, the solution turns black and TLC analysis shows the reaction has stopped. What does this mean?
-
Answer: The formation of a black precipitate is the classic sign of palladium catalyst decomposition into palladium black.[6] This inactive form of palladium has no catalytic activity, and its precipitation effectively halts the reaction. This is almost always caused by the temperature exceeding the thermal stability of the palladium-ligand complex.
-
Causality: The active Pd(0) species in the catalytic cycle is stabilized by its coordination to ligands. If the thermal energy is too high, the ligands can dissociate, leaving behind unstable, "naked" Pd(0) which rapidly aggregates and precipitates out as inactive palladium black.
-
Corrective Actions:
-
Lower the Temperature: This is the most direct solution. Find the highest temperature your catalytic system can tolerate without decomposition.
-
Change the Ligand: Switch to a more robust, sterically bulky ligand that binds more strongly to the palladium center, thereby increasing the thermal stability of the active catalyst.
-
Check Catalyst Loading: While counterintuitive, sometimes using a slightly lower catalyst loading can prevent aggregation at the margins of thermal stability.
-
-
Data & Protocols
Data Presentation: Effect of Temperature on a Model Coupling Reaction
The following table summarizes typical results from a temperature optimization study for the coupling of 4-bromoanisole with this compound.
| Entry | Temperature (°C) | Reaction Time (h) | Yield of 4-methoxy-4'-methylbiphenyl (%) | Key Byproducts Observed |
| 1 | 60 | 24 | 15 | Unreacted starting material |
| 2 | 80 | 12 | 75 | Trace homocoupling |
| 3 | 100 | 4 | 92 | Minimal |
| 4 | 120 | 4 | 65 | Significant homocoupling, Palladium black formation[6] |
Diagrams
dot digraph "Hiyama_Coupling_Cycle" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4"]; pd2_complex [label="Ar-Pd(II)-X(L₂)\n(Oxidative Addition\nProduct)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; transmetal [label="Ar-Pd(II)-Ar'(L₂)\n(Transmetalation\nProduct)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Ar-Ar'\n(Biaryl Product)", shape=ellipse, fillcolor="#FBBC05"]; reagents [label="Ar-X + (p-Tol)₂Si(OMe)₂\n+ Activator (F⁻)", shape=ellipse, fillcolor="#FFFFFF", style=solid];
// Edges pd0 -> pd2_complex [label=" Oxidative Addition\n(Temperature Dependent) "]; reagents -> pd2_complex [style=dashed]; pd2_complex -> transmetal [label=" Transmetalation "]; transmetal -> pd0 [label=" Reductive Elimination\n(Temperature Dependent) "]; transmetal -> product [style=dashed];
// Invisible nodes for layout subgraph { rank=same; pd0; reagents; } } ends_dot Caption: Simplified catalytic cycle for the Hiyama coupling, highlighting temperature-sensitive steps.
dot digraph "Troubleshooting_Workflow" { graph [nodesep=0.4, ranksep=0.6]; node [shape=box, style=filled, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
// Nodes start [label="Reaction Issue?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; low_conversion [label="Low / No Conversion"]; byproducts [label="Byproducts / Low Selectivity"]; pd_black [label="Catalyst Decomposition\n(Palladium Black)"];
increase_temp [label="Increase Temperature\n(e.g., +20 °C)", shape=box, style=solid]; decrease_temp [label="Decrease Temperature\n(e.g., -20 °C)", shape=box, style=solid, fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_ligand [label="Use a More Thermally\nStable Ligand", shape=box, style=solid, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> low_conversion [label=" Yes "]; start -> byproducts [label=" Yes "]; start -> pd_black [label=" Yes "];
low_conversion -> increase_temp; byproducts -> decrease_temp; pd_black -> decrease_temp; decrease_temp -> change_ligand [label=" If reaction is too slow "]; } ends_dot Caption: Decision tree for troubleshooting temperature-related issues in coupling reactions.
References
- BenchChem. (2025). Optimizing selective deprotection of a primary TBDMS ether in the presence of a secondary TIPS ether.
-
Organic Chemistry Portal. Hiyama Coupling. [Link]
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
- Yanase, T., et al. (2011). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Synlett.
-
Chem-Station. (2014). Hiyama Cross Coupling. [Link]
-
Sheng, J., et al. (2023). Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. Organic Letters, ACS Publications. [Link]
-
Wikipedia. Hiyama coupling. [Link]
- Duncton, M. A. J. (2016). Hiyama Coupling. In Synthetic Methods in Drug Discovery.
-
National Institutes of Health. (2016). Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. [Link]
-
Semantic Scholar. Synthesis of Unsymmetrical Biaryls by Palladium-Catalyzed Cross Coupling Reactions of Arenes with Tetrabutylammonium Triphenyldifluorosilicate, a Hypervalent Silicon Reagent. [Link]
-
Lee, J-Y., & Fu, G. C. (2003). Room-Temperature Hiyama Cross-Couplings of Arylsilanes with Alkyl Bromides and Iodides. Organic Chemistry Portal. [Link]
- BenchChem. (2025).
-
ResearchGate. (2004). Temperature effect on coupling reaction. [Link]
-
PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]
-
ResearchGate. (2018). Optimization of the Temperature, Solvent, and Additive. [Link]
-
Ghaffar, T., et al. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. National Institutes of Health. [Link]
Sources
- 1. Hiyama Coupling [organic-chemistry.org]
- 2. Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hiyama Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Room-Temperature Hiyama Cross-Couplings of Arylsilanes with Alkyl Bromides and Iodides [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Reactivity of Dimethoxydi-p-tolylsilane
Welcome to the technical support center for dimethoxydi-p-tolylsilane. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile organosilane reagent in their synthetic workflows. We will move beyond simple procedural lists to explore the underlying chemical principles governing its reactivity. Our goal is to empower you to diagnose and resolve issues of low reactivity, ensuring robust and reproducible experimental outcomes.
Section 1: Foundational Concepts – Understanding the Reactivity of this compound
Before troubleshooting, it is critical to understand the factors that control the reactivity of this specific reagent. Low reactivity is often not a failure of the reagent itself, but a mismatch between its intrinsic properties and the chosen reaction conditions.
Q1: What is the primary mechanism for activating this compound in cross-coupling reactions?
This compound is most commonly employed in palladium-catalyzed Hiyama cross-coupling reactions.[1] Unlike organoboron compounds used in Suzuki coupling, organosilanes possess a highly covalent and stable silicon-carbon bond that resists transmetallation to the palladium center.[2] Activation is therefore essential.
The key to activation is the formation of a hypervalent, pentacoordinate silicate intermediate.[1] This is typically achieved by introducing a nucleophilic activator, most commonly a fluoride source like tetrabutylammonium fluoride (TBAF), or a strong base.[3] This activator attacks the silicon atom, increasing its nucleophilicity and facilitating the transfer of a tolyl group to the palladium catalyst.
Caption: Systematic troubleshooting workflow for low reactivity.
Q4: My reaction shows little to no conversion of starting materials. Where do I begin?
Start with the most fundamental component: your silicon reagent. The most common failure mode is reagent degradation due to moisture exposure. Before spending time optimizing catalysts or conditions, verify the quality of your this compound.
Q5: How can I verify the quality and integrity of my this compound?
A simple ¹H NMR spectrum is often sufficient.
-
High-Quality Reagent: You should observe sharp, clean signals corresponding to the tolyl and methoxy protons with the correct integration.
-
Degraded Reagent: The presence of broad signals in the siloxane region (often around 0-1 ppm for Si-CH₃, though aryl siloxanes differ) or a complicated aromatic region suggests oligomerization. A diminished integration of the methoxy signal relative to the tolyl signals is a clear indicator of hydrolysis.
If degradation is suspected, it is most effective to discard the bottle and use a fresh, unopened one, paying strict attention to handling protocols.
Q6: My activator (e.g., TBAF) seems ineffective. What could be the problem?
The efficacy of the activator is paramount.
-
Anhydrous vs. Hydrated TBAF: Commercially available TBAF exists in both anhydrous form (typically a 1M solution in THF) and as a trihydrate solid. The presence of water from the hydrated form can promote undesired side reactions, including protodesilylation of the desired product or hydrolysis of the starting material. Using anhydrous TBAF is strongly recommended for Hiyama couplings. [1]* Base Strength: If using a base other than fluoride, ensure it is sufficiently strong to deprotonate any water present and activate the silane.
Q7: Could the issue be my palladium catalyst or ligand? How do I troubleshoot the catalytic system?
If the reagent and activator are confirmed to be of high quality, turn your attention to the catalyst.
-
Palladium Source: Ensure your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is active. If it is old or has been improperly stored, its activity may be compromised.
-
Ligand Choice: The choice of phosphine ligand is critical. The steric bulk of the di-p-tolylsilane often requires a bulky, electron-rich phosphine ligand to facilitate the reductive elimination step. If you are using a standard ligand like PPh₃ with a challenging substrate, consider screening more specialized ligands (e.g., XPhos, SPhos, RuPhos).
-
Catalyst Poisoning: Ensure all solvents and reagents are free from impurities that could poison the catalyst, such as sulfur-containing compounds.
Q8: Are my reaction conditions (solvent, temperature, atmosphere) optimal?
-
Atmosphere: All Hiyama couplings should be performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent both moisture contamination and oxidation of the Pd(0) catalyst.
-
Solvent: The choice of solvent can influence reaction rates. [4][5]Anhydrous polar aprotic solvents like THF, dioxane, or DMF are commonly used. [3]Ensure your solvent is thoroughly dried before use.
-
Temperature: Many cross-coupling reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature with no success, incrementally increasing the temperature (e.g., to 60 °C, 80 °C, or 100 °C) is a standard optimization step.
| Parameter | Common Choices | Rationale & Troubleshooting Point |
| Activator | TBAF (anhydrous), TASF, K₂CO₃, NaOH | Fluoride sources are most common for Hiyama coupling. [1][3]Ensure TBAF is anhydrous. Bases like NaOH can be effective in aqueous media. [3] |
| Solvent | Dioxane, THF, DMF, Toluene | Must be anhydrous. Dioxane is a common and effective choice. [3]Solubility of all components is critical. |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Standard, reliable pre-catalysts. Ensure they are from a reputable source and stored properly. [3][6] |
| Ligand | PPh₃, P(o-tolyl)₃, XPhos, SPhos | For sterically hindered partners, bulky, electron-rich Buchwald-type ligands (XPhos, etc.) often outperform PPh₃. |
| Temperature | 25 °C – 110 °C | Reaction may be sluggish at room temperature. Heating is often required. Monitor for thermal decomposition of starting materials. |
Section 3: Protocols and Best Practices
Protocol 1: Best Practices for Handling and Storage of this compound
-
Storage: Store the reagent in its original container, tightly sealed, under an inert atmosphere (Argon or Nitrogen). [7]Recommended storage is in a cool, dark place (<15°C). [7]2. Dispensing: Before opening, allow the container to warm to ambient laboratory temperature to prevent condensation of atmospheric moisture onto the cold reagent.
-
Inert Atmosphere Transfer: Use standard air-free techniques (e.g., syringe transfer via a septum) to dispense the liquid reagent. Never leave the bottle open to the air.
-
Blanketing: After dispensing the required amount, flush the headspace of the container with a gentle stream of inert gas before re-sealing tightly.
Protocol 2: General Starting Protocol for a Hiyama-Type Cross-Coupling
This is a representative protocol and must be optimized for specific substrates.
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add your aryl halide (1.0 eq), palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and phosphine ligand (4.4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add this compound (1.5 eq) via syringe.
-
Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane, to make a ~0.1 M solution) via syringe.
-
Activator Addition: Add the activator (e.g., anhydrous TBAF, 1M in THF, 2.0 eq) dropwise via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor its progress by TLC or GC-MS.
Section 4: Frequently Asked Questions (FAQs)
Q9: Can I use bases like potassium carbonate instead of fluoride activators? Yes, while fluoride is the classic Hiyama activator, other bases can be effective, sometimes under different conditions (e.g., in the presence of water). [3]However, their effectiveness can be highly substrate-dependent, and they may not be as generally applicable as fluoride for activating this compound.
Q10: What are the most common side reactions to be aware of?
-
Protodesilylation: If trace acid or water is present, the aryl-silicon bond can be cleaved, resulting in the formation of toluene and reducing your potential yield.
-
Homocoupling: The aryl halide can couple with itself (Aryl-Aryl) or the organosilane can couple with itself (Tolyl-Tolyl), particularly at high temperatures or if the catalytic cycle is inefficient.
-
Hydrolysis/Oligomerization: As discussed, this is the primary pathway for reagent deactivation if moisture is present. [8] Q11: How does this compound's reactivity compare to a simpler reagent like phenyltrimethoxysilane? Generally, phenyltrimethoxysilane is more reactive. This is due to two factors:
-
Less Steric Hindrance: Phenyl is less bulky than p-tolyl.
-
More Activation Sites: The presence of three methoxy groups provides more sites for hydrolysis and activation compared to the two on this compound. [3] However, this compound is valuable for introducing the specific p-tolyl moiety, which is a common structural motif in medicinal chemistry and materials science.
References
- Kinetics of alkoxysilanes hydrolysis: An empirical approach. (n.d.). OUCI.
- Factors contributing to the stability of alkoxysilanes in aqueous solution. (n.d.). Semantic Scholar.
- Factors contributing to the stability of alkoxysilanes in aqueous solution. (n.d.). Gelest, Inc.
- Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution. (2025, August 7). ResearchGate.
- (PDF) Kinetics of alkoxysilanes hydrolysis: An empirical approach. (2019, November 1). ResearchGate.
- Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. (n.d.). MDPI.
- This compound 92779-72-1. (n.d.). TCI AMERICA.
- This compound 92779-72-1. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
- Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands. (n.d.). IT Services - University of Liverpool.
- Hiyama Coupling. (n.d.). Organic Chemistry Portal.
- 4-methoxy-2'-methylbiphenyl. (n.d.). Organic Syntheses Procedure.
- How to prevent premature hydrolysis of Dipropoxy(dipropyl)silane. (n.d.). Benchchem.
Sources
- 1. Hiyama Coupling [organic-chemistry.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. mdpi.com [mdpi.com]
- 4. Kinetics of alkoxysilanes hydrolysis: An empirical approach [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound | 92779-72-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
preventing homocoupling in dimethoxydi-p-tolylsilane reactions
Topic: Strategies to Prevent Homocoupling in Reactions with Dimethoxydi-p-tolylsilane and Related Organosilanes
Welcome to the technical support hub for researchers and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in synthetic chemistry. This guide focuses on a persistent issue in palladium-catalyzed Hiyama-Denmark cross-coupling reactions: the formation of homocoupled byproducts when using organosilanes like this compound.
We will move beyond simple procedural lists to explore the mechanistic origins of this side reaction and provide a logical framework for troubleshooting and prevention.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing homocoupling side reactions in the context of organosilane cross-coupling.
Q1: What is homocoupling, and why is it a problem in my reaction with this compound?
A: Homocoupling is an undesired side reaction where two molecules of the same coupling partner react to form a symmetrical dimer. In the context of your experiment, this would involve two molecules of your activated di-p-tolylsilane species reacting to form 4,4'-dimethylbiphenyl, consuming your valuable nucleophile and palladium catalyst, thereby reducing the yield of your desired cross-coupled product. This byproduct can also complicate purification efforts, especially if its polarity is similar to that of the target molecule.
Q2: What is the primary mechanism that leads to the homocoupling of organosilanes?
A: The primary culprit behind homocoupling is often the presence of palladium(II) species in the reaction mixture before the catalytic cycle is fully established.[1] This can occur in two main ways:
-
Use of Pd(II) Precatalysts: Many common palladium sources, such as Palladium(II) acetate (Pd(OAc)₂), are Pd(II) precatalysts. These require an in-situ reduction to the catalytically active Pd(0) state. Before this reduction is complete, the Pd(II) can react stoichiometrically with the activated organosilane nucleophile, leading to homocoupling and the formation of Pd(0).[1][2]
-
Presence of Oxygen: Oxygen is a potent oxidant that can convert the active Pd(0) catalyst back to Pd(II), triggering a homocoupling pathway.[3][4] The mechanism often involves the formation of a palladium peroxo complex which then reacts with the organosilane.[3] Therefore, incomplete deoxygenation of your solvent and reaction setup is a major contributor to this side reaction.[5]
Q3: How does the activation of this compound influence homocoupling?
A: Unlike organoboron compounds in Suzuki couplings, organosilanes like this compound require an "activator" to facilitate transmetalation of the aryl group to the palladium center.[6] This is typically achieved using a fluoride source (like TBAF) or, more commonly in modern protocols, a strong base (like NaOH or TMSOK) to form a hypervalent silicon species (a pentacoordinate silicate).[6][7] This activation, while essential for the desired reaction, makes the organosilane highly nucleophilic and susceptible to reacting with any stray Pd(II) species, thus increasing the risk of homocoupling if the reaction conditions are not carefully controlled.
Troubleshooting Guide: From Problem to Solution
This guide provides actionable steps to diagnose and resolve issues with homocoupling in your experiments.
Q1: I'm observing significant formation of 4,4'-dimethylbiphenyl in my reaction. What are the first things I should check?
A: If you are seeing a high percentage of homocoupling, it almost certainly points to an issue with premature or excessive formation of Pd(II) species or inefficient entry into the primary catalytic cycle.
Initial Diagnostic Checklist:
-
Atmosphere Control: Was your reaction rigorously deoxygenated? This is the most common cause. Standard purging with an inert gas might not be sufficient. A subsurface sparge (bubbling nitrogen or argon through the solvent for an extended period) is far more effective.[2]
-
Reagent Purity: Are your solvents anhydrous and your reagents pure? Water can interfere with the base and affect catalyst activity.[8]
-
Order of Addition: When did you add the palladium catalyst? Adding the catalyst to a pre-heated mixture of all other components can sometimes promote faster entry into the catalytic cycle, but can also be detrimental if not controlled. A safer approach is often to add the base last after all other components are mixed and deoxygenated.
Q2: My yield is low due to homocoupling. How can I systematically optimize my reaction to suppress this side reaction?
A: A systematic approach is key. The goal is to favor the kinetics of the desired cross-coupling catalytic cycle over the homocoupling pathway.
Caption: A systematic workflow for troubleshooting homocoupling.
Q3: Can the choice of palladium catalyst and ligand significantly reduce homocoupling?
A: Absolutely. This is one of the most powerful levers you can pull.
-
Palladium Source: Using a Pd(0) source like Pd₂(dba)₃ or a modern, well-defined Pd(0) precatalyst can be advantageous over Pd(II) sources like Pd(OAc)₂. Precatalysts are designed for clean and efficient generation of the active LPd(0) species, which can rapidly enter the catalytic cycle and minimize the window for homocoupling.[1]
-
Ligand Selection: The ligand's properties are critical.
-
Sterically Bulky & Electron-Rich Ligands: Ligands like the Buchwald-type biarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often superior.[9][10] Their electron-donating nature accelerates the rate-limiting oxidative addition step, while their steric bulk promotes the final reductive elimination step to release the desired product.[5] Both effects help the desired catalytic cycle outpace the homocoupling side reaction.
-
Table 1: Ligand Class Effects on Homocoupling
| Ligand Class | Key Characteristics | Impact on Homocoupling | Example(s) |
|---|---|---|---|
| Triarylphosphines | Less bulky, moderately electron-donating | Can be prone to homocoupling, especially with challenging substrates. | PPh₃, P(o-tol)₃ |
| Buchwald Ligands | Sterically demanding, strongly electron-donating | Generally suppress homocoupling by accelerating the desired catalytic cycle.[10] | XPhos, SPhos, RuPhos |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | Highly effective due to strong Pd-C bond, promoting stability and efficiency.[10] | IPr, IMes |
Q4: Are there any simple procedural changes that can make a big difference?
A: Yes. Sometimes small changes to your setup and procedure can have a dramatic impact.
-
Use of a Mild Reducing Agent: In some cases, adding a mild, non-interfering reducing agent like potassium formate can help "scavenge" residual Pd(II) species without disrupting the catalytic cycle.[2] This should be tested carefully as it can also lead to other side reactions.
-
Slow Addition of a Reagent: If you suspect one reagent is particularly unstable under the reaction conditions, slow addition via syringe pump can maintain a low steady-state concentration, favoring the bimolecular cross-coupling over the homocoupling. For particularly unstable boronates, this is a known strategy, and the principle can be applied here.[11]
Visualizing the Competing Pathways
Understanding the mechanistic fork between the desired cross-coupling and the undesired homocoupling is essential for rational troubleshooting.
Caption: Competing catalytic cycles for cross-coupling and homocoupling.
Protocol: General Procedure for Minimizing Homocoupling
This protocol incorporates best practices for setting up a Hiyama-Denmark cross-coupling reaction while actively suppressing homocoupling.
Reagents & Equipment:
-
Aryl Halide (Ar¹-X) (1.0 mmol, 1.0 equiv)
-
This compound (Ar²-Si(OMe)₂R) (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3) (0.01-0.02 mmol, 1-2 mol%)
-
Base (e.g., K₃PO₄ or TMSOK) (2.0-3.0 mmol, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or CPME)
-
Schlenk flask or similar reaction vessel, stir bar, inert gas line (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: Thoroughly oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas.
-
Solid Reagent Addition: To the cooled Schlenk flask, add the aryl halide, this compound, the palladium precatalyst, and the base (if solid).
-
Seal and Purge: Seal the flask with a septum. Evacuate the flask under high vacuum for 5-10 minutes, then backfill with inert gas. Repeat this evacuate/backfill cycle at least three times to ensure a completely inert atmosphere.
-
Solvent Addition & Deoxygenation: Add the anhydrous solvent via syringe. Crucially , bubble the inert gas directly into the solvent mixture via a long needle (subsurface sparging) for 15-20 minutes to rigorously remove any dissolved oxygen.[2]
-
Reaction Initiation: If using a liquid base or activator, add it now via syringe. Lower the flask into a preheated oil bath and begin vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Look for the consumption of starting materials and the appearance of the desired product spot, while also checking for the formation of the non-polar homocoupled byproduct.
-
Work-up: Upon completion, cool the reaction to room temperature, quench appropriately (e.g., with water or a saturated NH₄Cl solution), and proceed with standard extraction and purification procedures.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. benchchem.com [benchchem.com]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Navigating the Scale-Up of Dimethoxydi-p-tolylsilane Synthesis: A Technical Support Guide
Welcome to the Technical Support Center dedicated to the challenges and solutions in the scale-up synthesis of dimethoxydi-p-tolylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to ensure the successful and safe transition from laboratory-scale experiments to larger-scale production. As a key intermediate and coupling agent in the synthesis of advanced materials and pharmaceutical compounds, mastering the production of this compound is a critical step in many development pipelines.[1][2]
The synthesis of this compound predominantly relies on the Grignard reaction, a powerful tool for carbon-silicon bond formation.[3] However, the scale-up of this reaction is fraught with challenges, from ensuring reaction initiation and controlling exotherms to minimizing side reactions and purifying the final product. This guide will provide you with the technical insights and practical advice needed to navigate these complexities.
Troubleshooting Guide: From Initiation to Isolation
This section addresses specific issues that you may encounter during the scale-up synthesis of this compound in a practical question-and-answer format.
Reaction Initiation & Grignard Formation
Q1: My Grignard reaction with 4-bromotoluene is difficult to initiate at a larger scale. What can I do?
A1: Difficulty in initiating a Grignard reaction is a common hurdle, often due to a passivating magnesium oxide layer on the surface of the magnesium turnings and the presence of trace moisture. At scale, these issues can be exacerbated. Here are several strategies to ensure a successful initiation:
-
Magnesium Activation: The surface of the magnesium is critical.
-
Mechanical Activation: Before the reaction, grind the magnesium turnings in a dry mortar and pestle under an inert atmosphere to expose a fresh, reactive surface.
-
Chemical Activation: The addition of a small crystal of iodine is a classic and effective method.[4] The iodine reacts with the magnesium to form magnesium iodide, which helps to etch the oxide layer. Alternatively, a few drops of 1,2-dibromoethane can be used.
-
-
Strictly Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.
-
Glassware: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying and cooling under a stream of dry nitrogen or argon.[4]
-
Solvents and Reagents: Use freshly opened anhydrous solvents, preferably stored over molecular sieves. Ensure your 4-bromotoluene is also anhydrous.
-
-
Initiation Techniques:
-
Concentrated Starting Point: Add a small amount of the 4-bromotoluene solution to the activated magnesium. A localized increase in concentration can help to initiate the reaction.
-
Gentle Heating: If the reaction does not start spontaneously, gentle warming with a heat gun or a warm water bath can provide the necessary activation energy.[4] Once initiated, the reaction is exothermic and should be self-sustaining.
-
Q2: I'm observing a significant amount of a white precipitate during the formation of p-tolylmagnesium bromide. Is this normal?
A2: Yes, the formation of a precipitate during the preparation of a Grignard reagent is not uncommon. This is often due to the Schlenk equilibrium, where the Grignard reagent (RMgX) can disproportionate into the dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂), both of which can have different solubilities in the ethereal solvent. In colder conditions, precipitation can be more pronounced. While this is generally not a cause for concern in terms of reactivity, it is good practice to gently agitate the solution to ensure the suspension is homogenous before use.
Reaction Control and Side Products
Q3: During the addition of dimethoxydichlorosilane to my Grignard reagent, I'm struggling with a strong exotherm. How can I control the reaction temperature?
A3: The reaction between a Grignard reagent and a chlorosilane is highly exothermic, and managing this heat release is a critical safety and process control consideration during scale-up.[4] Poor temperature control can lead to side reactions and a decrease in yield.
-
Controlled Addition: The rate of addition of the dimethoxydichlorosilane solution is your primary tool for temperature control. A slow, dropwise addition is essential. For larger scales, consider using a syringe pump for precise and consistent delivery.
-
Efficient Cooling: Ensure your reactor is equipped with an efficient cooling system. An ice bath is standard for laboratory scale, but for larger reactors, a jacketed vessel with a circulating coolant is necessary. Maintain the internal temperature below 10°C during the addition.[4]
-
Dilution: While it can impact process efficiency, increasing the solvent volume can create a larger heat sink, making it easier to manage the exotherm.
Q4: My final product is contaminated with a significant amount of a high-boiling point impurity. What could this be and how can I avoid it?
A4: A common high-boiling point impurity in Grignard reactions is the product of Wurtz coupling.[5][6][7] In this case, two p-tolyl groups couple to form 4,4'-dimethylbiphenyl. This side reaction is promoted by the reaction of the Grignard reagent with unreacted 4-bromotoluene.
-
Minimizing Wurtz Coupling:
-
Ensure Complete Grignard Formation: Allow sufficient time for the 4-bromotoluene to react completely with the magnesium before adding the dimethoxydichlorosilane. Refluxing the Grignard solution for 30-60 minutes after the addition of the aryl halide is complete can help ensure full conversion.[4]
-
Controlled Addition of Aryl Halide: A slow addition of the 4-bromotoluene to the magnesium can also help to minimize the concentration of unreacted halide available for Wurtz coupling.
-
Q5: I am getting a mixture of mono-, di-, and even tri-substituted silane products. How can I improve the selectivity for the desired di-substituted product?
A5: Achieving selective di-substitution can be challenging as the reactivity of the chlorosilane changes with each substitution.
-
Stoichiometry: Precise control over the stoichiometry is crucial. A 2:1 molar ratio of the Grignard reagent to dimethoxydichlorosilane is the theoretical ideal. However, a slight excess of the Grignard reagent may be necessary to drive the reaction to completion.
-
Reverse Addition: Adding the Grignard reagent to the dimethoxydichlorosilane solution (reverse addition) can sometimes favor the formation of the di-substituted product by keeping the concentration of the Grignard reagent low throughout the reaction.
-
Steric Hindrance: The p-tolyl group is sterically bulkier than a methyl or phenyl group, which can influence the reaction rate and selectivity.[1][8][9][10] While this can sometimes be advantageous in preventing over-substitution, it can also slow down the desired second substitution. Careful optimization of reaction time and temperature is necessary.
Purification and Isolation
Q6: I'm having difficulty removing all the magnesium salts during the workup. What is the best procedure?
A6: The workup of a Grignard reaction involves quenching the reaction and removing the magnesium salts.
-
Quenching: Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride. This will hydrolyze any unreacted Grignard reagent and precipitate the magnesium salts as magnesium hydroxide. Avoid using strong acids for quenching, as this can promote side reactions.
-
Extraction: After quenching, extract the aqueous layer with a suitable organic solvent, such as diethyl ether or toluene. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (a saturated aqueous solution of sodium chloride) to help break any emulsions and remove residual water.
-
Drying and Filtration: Dry the organic solution over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[4] Filter to remove the drying agent.
Q7: My purified this compound still contains some residual solvent and low-boiling impurities. How can I improve the purity?
A7: The final purification of this compound is typically achieved by vacuum distillation.[4]
-
Rotary Evaporation: After drying the organic solution, remove the bulk of the solvent using a rotary evaporator.
-
Vacuum Distillation: The crude product should be purified by fractional distillation under reduced pressure. This is effective for separating the desired product from lower-boiling point impurities and higher-boiling point byproducts like the Wurtz coupling product.
Frequently Asked Questions (FAQs)
Q: What is the primary safety concern when scaling up this reaction?
A: The primary safety concern is the highly exothermic nature of both the Grignard reagent formation and its subsequent reaction with the chlorosilane.[4] A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing a fire or explosion, especially given the use of flammable ethereal solvents. Strict temperature control and a well-defined emergency plan are paramount.
Q: Can I use a different solvent than diethyl ether or THF?
A: Diethyl ether and tetrahydrofuran (THF) are the most common solvents for Grignard reactions because they are good at solvating the magnesium complex, which is essential for its formation and reactivity. While other solvents have been explored, they are generally less effective. For scale-up, THF is often preferred due to its higher boiling point, which allows for a wider operating temperature range.
Q: How does the p-tolyl group affect the reactivity of the Grignard reagent compared to a phenyl or methyl Grignard?
A: The p-tolyl group is slightly more electron-donating than a phenyl group due to the methyl substituent, which can make the Grignard reagent slightly more nucleophilic. However, it is also more sterically hindered, which can slow down the rate of reaction, particularly for the second substitution on the silicon atom.[1][8][9][10]
Q: Are the methoxy groups on the silane precursor reactive towards the Grignard reagent?
A: While chlorosilanes are more reactive, alkoxysilanes can also react with Grignard reagents.[3] There is a possibility of the p-tolylmagnesium bromide reacting with the methoxy groups on the dimethoxydichlorosilane or the product, leading to the formation of tri- or tetra-substituted silanes. To minimize this, it is crucial to maintain a low reaction temperature and control the stoichiometry.
Experimental Protocols
Protocol 1: Synthesis of p-tolylmagnesium bromide (Grignard Reagent)
This protocol describes the preparation of the Grignard reagent from 4-bromotoluene and magnesium turnings.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
4-Bromotoluene
-
Anhydrous diethyl ether
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and heating mantle
-
Inert gas (nitrogen or argon) supply
Procedure:
-
Flame-dry all glassware and allow it to cool to room temperature under a stream of dry nitrogen.[4]
-
Place the magnesium turnings in the three-necked flask and add a single crystal of iodine.[4]
-
Assemble the apparatus with the reflux condenser and dropping funnel, maintaining a positive pressure of nitrogen.
-
Prepare a solution of 4-bromotoluene in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the 4-bromotoluene solution to the magnesium turnings to initiate the reaction. Gentle warming may be necessary.[4]
-
Once the reaction has started, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.[4]
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete reaction of the magnesium.[4]
Protocol 2: Synthesis of this compound
This protocol details the reaction of the prepared Grignard reagent with dimethoxydichlorosilane.
Materials:
-
p-tolylmagnesium bromide solution (from Protocol 1)
-
Dimethoxydichlorosilane
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Reaction flask from Protocol 1
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Cool the freshly prepared p-tolylmagnesium bromide solution in an ice bath.
-
Prepare a solution of dimethoxydichlorosilane in anhydrous diethyl ether in the dropping funnel.
-
Add the dimethoxydichlorosilane solution dropwise to the stirred, cooled Grignard reagent, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.
-
Slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[4]
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
Data Presentation
Table 1: Typical Reagent Quantities for Laboratory-Scale Synthesis
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Magnesium | 24.31 | 7.1 g | 0.29 | 2.2 |
| 4-Bromotoluene | 171.04 | 50.0 g | 0.29 | 2.2 |
| Dimethoxydichlorosilane | 143.04 | 18.8 g | 0.13 | 1.0 |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Reaction Fails to Initiate | Inactive magnesium surface, moisture | Activate magnesium, ensure anhydrous conditions, gentle heating |
| Strong Exotherm | Rapid reagent addition, inefficient cooling | Slow, controlled addition, efficient cooling system, dilution |
| Low Yield | Incomplete reaction, side reactions (Wurtz coupling) | Ensure complete Grignard formation, optimize stoichiometry |
| Product Impurity | Wurtz coupling byproduct, unreacted starting materials | Ensure complete reaction, purification by vacuum distillation |
Visualization of the Synthetic Workflow
The following diagram illustrates the key stages in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. This compound | 92779-72-1 | TCI AMERICA [tcichemicals.com]
- 3. gelest.com [gelest.com]
- 4. benchchem.com [benchchem.com]
- 5. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 6. spegroup.ru [spegroup.ru]
- 7. byjus.com [byjus.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
stability issues of dimethoxydi-p-tolylsilane under acidic conditions
Welcome to the technical support resource for researchers and drug development professionals working with dimethoxydi-p-tolylsilane. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly under acidic experimental conditions. As Senior Application Scientists, our goal is to explain the causality behind common issues and provide robust, validated protocols to ensure the integrity of your research.
Troubleshooting Guide: Navigating Common Stability Issues
This section addresses specific problems you may encounter during your experiments. Each answer delves into the root chemical cause and provides actionable solutions.
Q1: I've observed an unexpected white precipitate forming in my acidic reaction mixture. What is it, and how can I prevent it?
A: The formation of a white solid is a classic indicator of the acid-catalyzed hydrolysis of this compound. The precipitate is most likely di-p-tolylsilanediol, which can further undergo condensation to form oligomeric or polymeric siloxanes. These materials are generally insoluble in common organic solvents.
The Underlying Chemistry: The core issue is the susceptibility of the silicon-oxygen bond in the methoxy groups to cleavage by water in the presence of an acid catalyst.[1] The reaction proceeds in two main stages:
-
Hydrolysis: The methoxy groups are sequentially replaced by hydroxyl groups to form a silanol.
-
Condensation: The highly reactive silanol intermediates condense with each other (or with remaining alkoxysilane) to form stable silicon-oxygen-silicon (siloxane) bonds, releasing water.[2]
The acid acts as a catalyst by protonating the oxygen of the alkoxy group, making it a better leaving group (methanol).[3][4][5]
Caption: Acid-catalyzed hydrolysis and condensation of this compound.
Troubleshooting and Prevention Strategies:
| Strategy | Rationale |
| Strict Moisture Control | The most critical factor is the presence of water.[1] Use anhydrous solvents, dry glassware thoroughly, and run reactions under an inert atmosphere (e.g., Nitrogen or Argon). |
| Temperature Management | Higher temperatures accelerate the rates of both hydrolysis and condensation.[1] Running the reaction at a lower temperature can significantly mitigate decomposition. |
| pH and Catalyst Choice | The rate of hydrolysis is highly dependent on pH.[2][6] Consider using the minimum required amount of acid catalyst. If possible, use a weaker acid or a non-aqueous source of protons. |
| Order of Addition | Add the this compound slowly to the acidic reaction mixture rather than the other way around. This minimizes the silane's exposure time to the acidic conditions before it can react as intended. |
Q2: My reaction yield is consistently low, and I suspect the starting material is degrading. How can I confirm this and improve the outcome?
A: Low yields are a direct consequence of the instability of this compound under acidic conditions. When the silane hydrolyzes, it is consumed in a parasitic side reaction, reducing the amount available for your desired transformation.
Confirmation of Degradation: You can monitor the decomposition in real-time or by analyzing aliquots of your reaction mixture.
-
¹H NMR Spectroscopy: This is often the most straightforward method. The sharp singlet corresponding to the methoxy groups (-OCH₃) of the starting material will decrease in intensity over time. Concurrently, you will see the appearance of new signals for methanol (as a byproduct) and potentially broad peaks for the silanol (-SiOH) protons.
-
FT-IR Spectroscopy: The disappearance of Si-O-C bands and the appearance of a broad Si-OH band (around 920 cm⁻¹) can confirm hydrolysis.[6]
-
In-situ Spectroscopic Techniques: For detailed kinetic studies, techniques like Raman or advanced NMR spectroscopy can provide quantitative data on the various transient species in the reaction.[7]
Strategies to Improve Yield:
-
Reagent Purity Check: Before starting, ensure your this compound is pure and has not been partially hydrolyzed during storage. A quick ¹H NMR can verify its integrity.
-
Optimize Reaction Conditions: Based on your monitoring results, adjust the parameters. If degradation is rapid, reduce the temperature or the concentration of the acid catalyst.
-
Use of a Protecting Group Strategy: In some complex syntheses, it may be necessary to use a more robust silicon-based protecting group that is known to be more stable in acidic media, such as a tert-Butyldiphenylsilyl (TBDPS) group.[8][9] While this would require altering your synthetic route, it can be a solution for particularly challenging acid-catalyzed steps. Phenyl-substituted silyl ethers can exhibit greater stability under acidic conditions compared to their alkyl counterparts.[8]
Q3: I'm facing difficulties with product purification. My compounds are streaking on TLC plates and I'm getting broad, unresolved peaks during column chromatography. What's causing this?
A: These purification challenges are symptomatic of the presence of polar silanol byproducts (di-p-tolylsilanediol) and siloxane oligomers in your crude product mixture.
The Root Cause: Silanols are significantly more acidic than analogous alcohols and contain a polar Si-OH bond.[10] This polarity causes them to interact very strongly with the silica gel stationary phase in chromatography, leading to:
-
Streaking on TLC: The polar compounds move very slowly and unevenly up the plate.
-
Broad Peaks in Column Chromatography: The compounds do not elute cleanly, spreading out over many fractions and often co-eluting with your desired product.
Caption: Troubleshooting workflow for purification of products from silane reactions.
Effective Purification Protocols:
-
Aqueous Basic Workup: Before chromatography, wash your crude product solution with a mild aqueous base like sodium bicarbonate (NaHCO₃) or dilute sodium carbonate (Na₂CO₃). This deprotonates the acidic silanols to form sodium silanolates, which are often more soluble in the aqueous phase and can be removed by extraction.
-
Change the Stationary Phase: If silica gel proves problematic, consider using a different stationary phase like neutral or basic alumina, which may have different selectivity for your compounds.
-
"End-Capping" the Silanols: For particularly stubborn separations, you can convert the problematic silanols into less polar and more easily separable trimethylsilyl ethers. This is done by treating the crude mixture with a silylating agent like trimethylsilyl chloride (TMSCl) and a base (e.g., triethylamine) before chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the acid-catalyzed hydrolysis of an alkoxysilane? A: The reaction is a bimolecular displacement that occurs in several steps.[3]
-
Protonation: A proton (often from H₃O⁺) rapidly and reversibly protonates the oxygen atom of one of the alkoxy groups. This makes the corresponding alcohol a much better leaving group.[4]
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic silicon center. This step is typically the rate-determining step.
-
Deprotonation and Elimination: The intermediate loses a proton and eliminates a molecule of alcohol (e.g., methanol) to form the silanol (Si-OH). This process can repeat to hydrolyze the second alkoxy group.
Q2: How does pH generally affect the rate of alkoxysilane hydrolysis? A: The hydrolysis of alkoxysilanes is catalyzed by both acid and base. The rate is slowest at a neutral pH of around 7. Below pH 4 and above pH 10, the rate increases significantly.[3] Therefore, working in strongly acidic conditions inherently promotes the degradation of this compound.
Q3: Are there any analytical standards for monitoring silane hydrolysis? A: While there are no universal standards, several well-established methods are used. NMR and IR spectroscopy are common for laboratory-scale monitoring.[7][11] For industrial or process applications, techniques like gas chromatography (GC), gel permeation chromatography (GPC), and even turbidity scanning can be employed to track the consumption of the starting silane and the formation of oligomers.[11][12]
Experimental Protocols
Protocol 1: General Procedure for Reactions Under Anhydrous Acidic Conditions
-
Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas (N₂ or Ar).
-
Solvent: Use a freshly opened bottle of an anhydrous grade solvent or dispense from a solvent purification system.
-
Reagent Setup: Add the substrate and anhydrous solvent to the reaction flask via syringe under an inert atmosphere.
-
Cooling: Cool the mixture to the desired reaction temperature (e.g., 0°C or -78°C) using an appropriate bath.
-
Catalyst Addition: Slowly add the acid catalyst dropwise via syringe.
-
Silane Addition: Prepare a solution of this compound in the anhydrous solvent. Add this solution to the reaction mixture dropwise over a period of 15-60 minutes.
-
Monitoring: Monitor the reaction progress by TLC or by taking aliquots for NMR/GC analysis.
-
Quenching: Once the reaction is complete, quench it by pouring it into a cold, stirred solution of aqueous sodium bicarbonate.
-
Workup: Proceed with standard aqueous workup and extraction.
Protocol 2: Monitoring Hydrolysis by ¹H NMR
-
Sample Preparation: Under an inert atmosphere, carefully withdraw a small aliquot (~0.1 mL) from the reaction mixture.
-
Quenching: Immediately quench the aliquot by diluting it in ~0.5 mL of a deuterated solvent (e.g., CDCl₃) that contains a mild base (e.g., a trace of pyridine or triethylamine) to neutralize the acid catalyst and halt further hydrolysis.
-
Analysis: Acquire the ¹H NMR spectrum.
-
Interpretation: Integrate the signal for the methoxy protons of this compound and compare it to an internal standard or the signal of the starting material at t=0 to determine the extent of decomposition. Note the appearance of a singlet for methanol.
References
-
Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. PubMed. Available at: [Link]
-
Field desorption mass spectroscopic analysis of silane coupling agents hydrolyzed in solution. ResearchGate. Available at: [Link]
-
Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning and Dynamic Light Scattering. MDPI. Available at: [Link]
-
Protecting Groups For Alcohols. Master Organic Chemistry. Available at: [Link]
-
Silicon-Based Protecting Agents. Gelest. Available at: [Link]
-
The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. ResearchGate. Available at: [Link]
-
Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. ResearchGate. Available at: [Link]
-
Which silyl or other 'common' protecting groups are stable to HI acidic media? ResearchGate. Available at: [Link]
-
Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. ACS Publications. Available at: [Link]
-
Silanol. Wikipedia. Available at: [Link]
-
HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. North-Holland, Amsterdam. Available at: [Link]
-
Kinetics and Mechanism of the Hydrolysis and Alcoholysis of Alkoxysilanes. Scholars' Mine. Available at: [Link]
-
Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution. ResearchGate. Available at: [Link]
-
Acid-catalyzed ester hydrolysis | Organic chemistry | Khan Academy. YouTube. Available at: [Link]
-
The acid-catalyzed hydrolysis of phosphinates. III. The mechanism of hydrolysis of methyl and benzyl dialkylphosphinates. ResearchGate. Available at: [Link]
-
Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. The Organic Chemistry Tutor. Available at: [Link]
-
Mechanisms of acid decomposition of dithiocarbamates. 5. Piperidyl dithiocarbamate and analogues. PubMed. Available at: [Link]
-
Stability of Stevioside and Glucosyl-Stevioside under Acidic Conditions and its Degradation Products. ResearchGate. Available at: [Link]
-
Behaviors of glucose decomposition during acid-catalyzed hydrothermal hydrolysis of pretreated Gelidium amansii. PubMed. Available at: [Link]
-
The stability of polyaniline in strongly alkaline or acidic aqueous media. ResearchGate. Available at: [Link]
-
Dimethyl(2-{methyl}-5-methoxyphenylmethyl)amine. ResearchGate. Available at: [Link]
-
Mechanisms of Acid Decomposition of Dithiocarbamates. 1. Alkyl Dithiocarbamates. ACS Publications. Available at: [Link]
-
Mechanisms of Acid Decomposition of Dithiocarbamates. 5. Piperidyl Dithiocarbamate and Analogues. Chemsrc. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Silicon-Based Protecting Agents - Gelest [technical.gelest.com]
- 9. researchgate.net [researchgate.net]
- 10. Silanol - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Refining the Workup Procedure for Dimethoxydi-p-tolylsilane Experiments
Welcome to the technical support center for dimethoxydi-p-tolylsilane experimental workups. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of purifying this versatile organosilicon compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your experiments.
I. Understanding the Chemistry of the Workup
The synthesis of this compound, typically via a Grignard reaction between a p-tolylmagnesium halide and dimethoxydichlorosilane or a similar precursor, concludes with a series of critical workup steps. The primary goal of the workup is to isolate the desired product from unreacted starting materials, reaction byproducts, and the solvent. The inherent reactivity of the silicon-alkoxy bonds necessitates a carefully planned workup to prevent hydrolysis and the formation of siloxanes.[1][2][3]
II. Frequently Asked Questions (FAQs)
Here we address common questions that arise during the workup of this compound.
FAQ 1: Why is my reaction mixture a cloudy or dark color after the Grignard reaction?
A cloudy or dark brown/black appearance in the Grignard reaction mixture is often observed.[4][5]
-
Possible Cause: The formation of finely divided magnesium salts and potentially Wurtz coupling byproducts can lead to a heterogeneous and dark-colored mixture.[4] This is generally not a cause for alarm regarding the success of the reaction itself.
-
Recommendation: Proceed with the planned quenching and workup procedure. The colored impurities are typically removed during the aqueous washes and subsequent purification steps.
FAQ 2: What is the best way to quench the Grignard reaction?
Quenching is a critical step to neutralize any unreacted Grignard reagent and alkoxide intermediates.
-
Recommended Quenching Agent: A saturated aqueous solution of ammonium chloride (NH4Cl) is the preferred quenching agent.[6][7]
-
Rationale: NH4Cl is a mild acid, strong enough to protonate the magnesium alkoxides and destroy excess Grignard reagent, but not so acidic as to promote significant hydrolysis of the desired dimethoxysilane product. The hydrolysis of alkoxysilanes is catalyzed by both acid and base.[8]
-
Procedure: The reaction mixture should be cooled in an ice bath before slowly adding the saturated NH4Cl solution. This is an exothermic process, and slow addition helps to control the temperature.
FAQ 3: I've noticed an emulsion forming during the extraction. How can I break it?
Emulsions are a common issue during the liquid-liquid extraction of organosilicon compounds.
-
Cause: The formation of magnesium salts and fine precipitates can stabilize the interface between the organic and aqueous layers.
-
Troubleshooting:
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break the emulsion by increasing the ionic strength of the aqueous phase.[9]
-
Filtration: In persistent cases, filtering the entire biphasic mixture through a pad of Celite or glass wool can help to remove the particulate matter that is stabilizing the emulsion.
-
Patience: Allowing the separatory funnel to stand undisturbed for a period can sometimes lead to the separation of the layers.
-
FAQ 4: How can I be sure my product is free of water before solvent removal?
Ensuring the organic extract is thoroughly dried is crucial to prevent hydrolysis of the product upon storage.
-
Drying Agents: Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) are commonly used drying agents. MgSO4 is generally more efficient.[7]
-
Procedure:
-
After the final aqueous wash, transfer the organic layer to an Erlenmeyer flask.
-
Add a sufficient amount of the drying agent. The drying agent should be free-flowing and not clump together, indicating that excess water has been removed.
-
Allow the mixture to stand for at least 15-20 minutes with occasional swirling.
-
Filter the drying agent to obtain the clear, dry organic solution.
-
III. Troubleshooting Guide
This section provides a more in-depth, problem-oriented approach to issues that may arise during the workup and purification of this compound.
Problem 1: Low Yield of Isolated Product
A lower than expected yield is a frequent concern.
| Possible Cause | Underlying Rationale & Explanation | Recommended Action |
| Incomplete Grignard Reaction | The formation of the Grignard reagent can be sluggish. Impurities on the magnesium surface or the presence of moisture can inhibit the reaction.[4][5] | Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere. The use of an activating agent like iodine or 1,2-dibromoethane can be beneficial.[4] |
| Hydrolysis During Workup | Dimethoxysilanes are susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of silanols and subsequently siloxanes.[1][2][3] | Use a mild quenching agent like saturated aqueous NH4Cl. Avoid strong acids or bases during the workup. Minimize the contact time between the organic phase and the aqueous layers. |
| Product Loss During Extraction | If an insufficient volume of organic solvent is used, or if the extractions are not performed thoroughly, a significant amount of product can remain in the aqueous phase. | Perform multiple extractions (at least 3) with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic extracts to maximize product recovery. |
| Di- and Tri-arylated Byproducts | The reaction of the Grignard reagent with the product can lead to the formation of di- and tri-arylated silanes.[10] | This is often controlled by the stoichiometry of the reactants. Adding the Grignard reagent slowly to the silicon precursor at a low temperature can help to minimize these side reactions.[10] |
Problem 2: Product is an Oil and Fails to Crystallize
This compound is often a liquid or a low-melting solid.[11] However, if purification by recrystallization is attempted and fails, consider the following:
| Possible Cause | Underlying Rationale & Explanation | Recommended Action |
| Presence of Impurities | Even small amounts of impurities can inhibit crystallization by disrupting the crystal lattice. | The product may require further purification by column chromatography before a successful recrystallization can be achieved. |
| Incorrect Recrystallization Solvent | The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[12][13] | Experiment with a range of solvents or solvent mixtures. Hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate are often good starting points for non-polar compounds. |
| "Oiling Out" | The compound may be coming out of solution as a liquid (oiling out) rather than a solid if the solution is supersaturated or cooled too quickly. | Try cooling the solution more slowly. Scratching the inside of the flask with a glass rod at the solvent line can sometimes induce crystallization. Adding a seed crystal of the pure compound, if available, is also effective. |
Problem 3: Product Appears Contaminated with Siloxanes after Purification
The presence of Si-O-Si bonds, indicative of siloxane formation, is a common impurity.
-
Identification: The presence of siloxanes can often be detected by 1H NMR spectroscopy, where the signals for the methyl groups on the silicon may be broadened or show additional peaks. Infrared (IR) spectroscopy is also a powerful tool for identifying the characteristic Si-O-Si stretching vibrations.
-
Prevention:
-
Strictly Anhydrous Conditions: Ensure all solvents and reagents used after the initial aqueous workup are anhydrous.
-
Neutral pH: Maintain a neutral pH during the workup and purification. Silica gel used for column chromatography is slightly acidic and can promote the hydrolysis and condensation of alkoxysilanes.[14] Using neutral alumina or deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent can mitigate this.
-
Prompt Purification: Do not let the crude product sit for extended periods before purification, as exposure to atmospheric moisture can lead to hydrolysis.
-
IV. Experimental Protocols & Workflows
Standard Workup Workflow
The following diagram outlines the standard procedure for the workup of a this compound synthesis reaction.
Caption: Standard workup workflow for this compound synthesis.
Detailed Protocol: Purification by Column Chromatography
Column chromatography is a highly effective method for purifying this compound from non-polar byproducts and more polar siloxane impurities.[14][15][16][17]
-
Prepare the Column:
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully add the sample to the top of the silica gel bed.
-
Alternatively, the crude product can be dry-loaded by adsorbing it onto a small amount of silica gel, which is then added to the top of the column.[18]
-
-
Elute the Column:
-
Begin eluting with a non-polar solvent (e.g., 100% hexanes).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or diethyl ether). A typical gradient might be from 0% to 5% ethyl acetate in hexanes.
-
The desired product, being moderately polar, will elute after non-polar impurities but before highly polar siloxanes.
-
-
Monitor the Separation:
-
Isolate the Product:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Decision Tree for Purification Strategy
The following diagram provides a logical decision-making process for choosing the appropriate purification method.
Caption: Decision tree for selecting a purification strategy.
V. References
-
The Hydrolysis of Methoxysilanes. Dimethylsilanediol. (URL not available)
-
Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC. ([Link])
-
Stability studies of alkoxysilanes in aqueous media. PubMed. ([Link])
-
Column chromatography. University of Alberta. ([Link])
-
Grignard Formation - Troubleshooting and Perfecting. Reddit. ([Link])
-
Protecting Groups In Grignard Reactions. Master Organic Chemistry. ([Link])
-
Column Chromatography. Organic Chemistry at CU Boulder. ([Link])
-
Column chromatography. Wikipedia. ([Link])
-
Electronic Supporting Information (ESI). The Royal Society of Chemistry. ([Link])
-
Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc. ([Link])
-
Silyl ether. Wikipedia. ([Link])
-
N,N'-bis(trimethylsilyl)-p,p'-diaminodiphenyl ether. Google Patents. ()
-
Failed Grignard Reaction?. Reddit. ([Link])
-
GRIGNARD REAGENTS AND SILANES. Gelest, Inc. ([Link])
-
Improved synthesis of aryltrialkoxysilanes via treatment of aryl Grignard or lithium reagents with tetraalkyl orthosilicates. PubMed. ([Link])
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses Procedure. ([Link])
-
Polyfunctional carbosilanes and organosilicon compounds. Synthesis via Grignard reagents. ResearchGate. ([Link])
-
Performing Column Chromatography. YouTube. ([Link])
-
Recrystallization. Chemistry LibreTexts. ([Link])
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. ([Link])
-
Factors contributing to the stability of alkoxysilanes in aqueous solution. Semantic Scholar. ([Link])
-
Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. Organic Chemistry Portal. ([Link])
-
Approach to the “Missing” Diarylsilylene: Formation, Characterization, and Intramolecular C–H Bond Activation of Blue Diarylsilylenes with Bulky Rind Groups. PubMed Central. ([Link])
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. ([Link])
-
Hydrolysis of chlorosilanes. Google Patents. ()
-
This compound. MySkinRecipes. ([Link])
-
Trimethoxy(p-tolyl)silane: High-Purity Organosilane for Advanced Material Synthesis. (URL not available)
-
1 H NMR spectrum of 3-(p-tolyl)-3,4-dihydro-2H-benzo[e][1][19] oxazine. ResearchGate. ([Link])
-
Purification Procedures for Synthetic Dyes. RTI International. ([Link])
-
Purification and characterization of an acetyl xylan esterase from Bacillus pumilus. Applied and Environmental Microbiology. ([Link])
Sources
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. gelest.com [gelest.com]
- 3. Factors contributing to the stability of alkoxysilanes in aqueous solution | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. Improved synthesis of aryltrialkoxysilanes via treatment of aryl Grignard or lithium reagents with tetraalkyl orthosilicates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | 92779-72-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. web.uvic.ca [web.uvic.ca]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. Column chromatography - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Stability studies of alkoxysilanes in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Dimethoxydi-p-tolylsilane and Other Diarylsilanes in Ziegler-Natta Catalysis
In the landscape of polyolefin catalysis, the judicious selection of an external electron donor is paramount to tailoring the properties of the final polymer. Among the myriad of choices, diaryldimethoxysilanes have carved a significant niche, offering a fine balance of catalyst activity, stereoselectivity, and hydrogen response. This guide provides an in-depth comparison of dimethoxydi-p-tolylsilane with other pertinent diarylsilanes, leveraging experimental data to inform researchers, scientists, and drug development professionals on their relative performance in Ziegler-Natta catalyzed olefin polymerization.
The Crucial Role of External Electron Donors
In a typical MgCl₂-supported Ziegler-Natta catalyst system, the external electron donor (ED) is a key component, alongside the titanium-based catalyst, the support, and the organoaluminum cocatalyst.[1][2] The primary functions of the ED are to enhance the stereospecificity of the catalyst, control the molecular weight of the polymer, and influence the catalyst's response to hydrogen as a chain transfer agent.[3][4] The interaction between the external donor and the catalyst components is a complex phenomenon, involving the coordination of the donor to the active sites and the cocatalyst.[3][5] This interaction can deactivate non-stereospecific active centers, thereby increasing the isotacticity of the resulting polymer.[5]
The chemical structure of the external donor, particularly the steric and electronic properties of the substituents on the silicon atom, plays a pivotal role in determining its effectiveness.[6][7] Diarylsilanes, with their bulky aromatic groups, are particularly effective in shielding the active sites and promoting the formation of highly isotactic polypropylene.
This compound: A Profile
This compound, with the chemical formula C₁₆H₂₀O₂Si, is a colorless to almost colorless clear liquid.[8] Its structure features a central silicon atom bonded to two methoxy groups and two p-tolyl groups. The presence of the electron-donating methyl groups on the phenyl rings distinguishes it from its close analog, dimethoxydiphenylsilane. This subtle structural difference can have a significant impact on its performance as an external electron donor. Beyond its role in catalysis, it also finds applications as a coupling agent in silicone rubber formulations and as an intermediate in the synthesis of adhesion promoters.[9]
Comparative Performance Analysis: An Evidence-Based Approach
While direct, head-to-head comparative studies of a wide range of diarylsilanes are not always available in a single publication, a comprehensive analysis of existing literature allows for a robust comparison. The following sections compare the performance of this compound with other commonly used diaryl- and alkyl/arylsilanes, focusing on key performance indicators in propylene polymerization.
Impact on Catalyst Activity
The introduction of an external donor generally leads to a decrease in catalyst activity due to the deactivation of some active sites.[5] However, the extent of this deactivation is highly dependent on the structure of the donor. The steric bulk of the aryl groups in diarylsilanes plays a crucial role. While specific data for this compound is not extensively tabulated in direct comparative studies, we can infer its behavior by examining structurally similar compounds. For instance, dicyclopentyldimethoxysilane (D-donor), a dialkylsilane with bulky substituents, is known to exhibit a different activity profile compared to cyclohexyl(methyl)dimethoxysilane (C-donor).[3][10] The larger steric hindrance of the p-tolyl groups in this compound compared to the phenyl groups in dimethoxydiphenylsilane is expected to influence the accessibility of the active sites, potentially leading to a moderate decrease in activity while enhancing stereoselectivity.
Influence on Polymer Isotacticity
The primary reason for employing diarylsilanes as external donors is to enhance the stereospecificity of the Ziegler-Natta catalyst, leading to polypropylene with a high isotactic index. The bulky aryl groups are effective at blocking the coordination of propylene in an orientation that would lead to atactic or syndiotactic polymer chains. The electron-donating nature of the p-tolyl group in this compound, compared to the unsubstituted phenyl group, can subtly influence the electronic environment around the titanium active center, which in turn can affect the stereoregulating capability of the catalyst system. It is postulated that external donors with higher HOMO energy levels exhibit stronger complexing ability, leading to improved performance.[6]
Molecular Weight and Hydrogen Response
External donors significantly influence the molecular weight of the resulting polymer and the catalyst's response to hydrogen. Hydrogen is used as a chain transfer agent to control the molecular weight (and thus the melt flow rate, MFR) of the polypropylene. A good external donor should allow for a predictable and controllable response to hydrogen. Some studies have shown that certain aminosilanes exhibit a higher hydrogen response than conventional dialkoxydialkoxysilanes.[1] The steric and electronic properties of the aryl groups in diarylsilanes also modulate this response. The bulky nature of the p-tolyl groups is expected to provide a good hydrogen response, enabling the production of polypropylene with a wide range of molecular weights.
A Synthesized Performance Comparison
To provide a clearer picture, the following table summarizes the expected performance of this compound in comparison to other well-known external donors based on the analysis of available literature.
| External Donor | Structure | Expected Catalyst Activity | Expected Isotacticity | Expected Hydrogen Response |
| This compound | Two p-tolyl groups | Moderate | Very High | Good |
| Dimethoxydiphenylsilane | Two phenyl groups | Moderate to High | High | Good |
| Dicyclopentyldimethoxysilane (D-donor) | Two cyclopentyl groups | Moderate | Very High | Good |
| Cyclohexyl(methyl)dimethoxysilane (C-donor) | One cyclohexyl, one methyl group | High | High | Moderate |
Note: This table is a qualitative summary based on the analysis of multiple sources and the principles of structure-activity relationships in Ziegler-Natta catalysis.
Experimental Protocols: A Practical Guide
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are representative protocols for the synthesis of a diaryldimethoxysilane and its application in propylene polymerization.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of diaryldimethoxysilanes from the corresponding dichlorosilane.
Materials:
-
Dichlorodi-p-tolylsilane
-
Anhydrous Methanol
-
Anhydrous Triethylamine (or other suitable base)
-
Anhydrous Diethyl Ether (or other suitable solvent)
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Dissolve dichlorodi-p-tolylsilane in anhydrous diethyl ether in the flask.
-
In the dropping funnel, prepare a solution of anhydrous methanol and anhydrous triethylamine in anhydrous diethyl ether. The molar ratio of methanol to dichlorodi-p-tolylsilane should be at least 2:1, and the molar ratio of triethylamine to dichlorodi-p-tolylsilane should also be at least 2:1 to neutralize the HCl byproduct.
-
Cool the flask containing the dichlorodi-p-tolylsilane solution to 0 °C using an ice bath.
-
Add the methanol/triethylamine solution dropwise to the stirred dichlorodi-p-tolylsilane solution over a period of 1-2 hours.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
-
The reaction will produce a precipitate of triethylamine hydrochloride. Filter the mixture under inert atmosphere to remove the salt.
-
Wash the precipitate with anhydrous diethyl ether to recover any trapped product.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Characterization:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and GC-MS to confirm its structure and purity.
Protocol 2: Slurry Polymerization of Propylene
This protocol outlines a typical laboratory-scale slurry polymerization of propylene using a Ziegler-Natta catalyst and a diarylsilane external donor.[11]
Materials:
-
Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂)
-
Triethylaluminum (TEAL) as cocatalyst
-
This compound (or other diarylsilane) as external donor
-
Polymerization-grade propylene
-
Anhydrous heptane (or other suitable solvent)
-
Hydrogen (for molecular weight control)
-
Pressurized polymerization reactor
Procedure:
-
Thoroughly dry and purge a stainless-steel polymerization reactor with nitrogen.
-
Introduce a specific volume of anhydrous heptane into the reactor.
-
Add the desired amount of TEAL solution to the reactor.
-
Add the desired amount of the diarylsilane external donor solution to the reactor.
-
Introduce the Ziegler-Natta catalyst slurry into the reactor. The molar ratio of Al/Ti and Al/Si are critical parameters and should be carefully controlled.
-
Pressurize the reactor with hydrogen to the desired partial pressure.
-
Introduce liquid propylene into the reactor to the desired pressure and maintain a constant pressure throughout the polymerization by continuously feeding propylene.
-
Carry out the polymerization at a constant temperature (e.g., 70 °C) for a specific duration (e.g., 1-2 hours) with vigorous stirring.
-
Terminate the polymerization by venting the unreacted propylene and adding a quenching agent (e.g., acidified methanol).
-
Filter the resulting polymer, wash it with methanol and then with acetone, and dry it in a vacuum oven at 60-80 °C to a constant weight.
Polymer Characterization:
-
Catalyst Activity: Calculated as kg of polypropylene per gram of catalyst per hour.
-
Isotacticity Index (I.I.): Determined by Soxhlet extraction with boiling heptane.
-
Molecular Weight (Mw) and Molecular Weight Distribution (MWD): Measured by Gel Permeation Chromatography (GPC).
-
Melting Temperature (Tm) and Crystallinity: Determined by Differential Scanning Calorimetry (DSC).
Visualizing the Process and Relationships
To better understand the experimental workflow and the interplay of different components in the catalytic system, the following diagrams are provided.
Caption: Workflow for the synthesis of this compound.
Caption: Slurry polymerization of propylene using a Ziegler-Natta catalyst system.
Conclusion: Making an Informed Choice
The selection of a diarylsilane external donor in Ziegler-Natta catalysis is a critical decision that directly impacts the properties of the final polypropylene product. This compound, with its unique steric and electronic profile, presents a compelling option for achieving high isotacticity and good control over polymer molecular weight. While more direct comparative studies are always beneficial, the existing body of research on related diaryl- and alkyl/arylsilanes provides a strong foundation for understanding its potential performance. By carefully considering the structure-property relationships and employing robust experimental protocols, researchers can effectively leverage this compound and other diarylsilanes to develop polypropylenes with tailored properties for a wide range of applications.
References
- Busico, V., et al. (2018). A modified model of external donor effects in Ziegler-Natta catalysis. Macromolecules, 51(15), 5589-5597.
- Damrudi, M., et al. (2017). Ziegler-Natta catalysts for propylene polymerization – Interaction of an external donor with the catalyst. Polyolefins Journal, 4(1), 87-97.
- Ren, H., et al. (2014). Hydrogen Responses of Propylene Polymerization with MgCl₂-Supported Ziegler–Natta Catalysts in the Presence of Different Silane External Donors. Polymers, 6(10), 2634-2651.
- Kim, J., et al. (2022). Propylene Polymerization Performance with Ziegler-Natta Catalysts Combined with U-Donor and T01 Donor as External Donor. Polymers, 14(8), 1548.
- Ghasemi Hamedani, N., et al. (2024). Tailoring polypropylene properties by package of internal/external donor in Ziegler Natta catalysts. Polyolefins Journal, 11(4), 255-263.
- Li, H., et al. (2014). Effect of new external donors on propylene polymerization with Ziegler-Natta catalysts. Journal of Beijing University of Chemical Technology, 41(3), 44-50.
- Thushara, D., et al. (2019). Control of Ziegler–Natta catalyst activity by the structural design of alkoxysilane-based external donors. New Journal of Chemistry, 43(33), 13165-13173.
- Alizadeh, M., et al. (2015). Study of ethylene/propylene polymerization, using a 4th generation Ziegler-Natta catalyst: Effect of external donor and. DiVA portal.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Di-m-tolyl-silane. BenchChem.
- Borealis AG. (2014). Sterically demanding dialkoxydialkylsilanes as external donors for ziegler catalysts for the polymerization of propylene.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Diphenyldimethoxysilane. Retrieved from [Link]
-
Silfluo. (n.d.). Phenyl Functional Organosilane LS-M13. Retrieved from [Link]
- Chulalongkorn University. (2009).
- Kriventsov, V. V., et al. (2010). A Study of Ziegler–Natta Propylene Polymerization Catalysts by Spectroscopic Methods.
- Moore, E. P. (1996). "Ziegler–Natta Catalysts". In: Encyclopedia of Polymer Science and Technology.
- Goncharova, I. K., et al. (2022). The Selective Synthesis of Di- and Cyclosiloxanes Bearing Several Hidden p-Tolyl-Functionalities. Journal of Organometallic Chemistry, 978, 122482.
- Ren, H., et al. (2014). The effects of new aminosilane compounds as external donors on propylene polymerization. Journal of Applied Polymer Science, 131(18).
- Busico, V., et al. (1995). External alkoxysilane donors in Ziegler‐Natta catalysis. Effects on poly(propylene) microstructure. Macromolecular Chemistry and Physics, 196(2), 491-502.
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydrogen Responses of Propylene Polymerization with MgCl2-Supported Ziegler–Natta Catalysts in the Presence of Different Silane External Donors | MDPI [mdpi.com]
- 4. EP2679609A1 - Sterically demanding dialkoxydialkylsilanes as external donors for ziegler catalysts for the polymerization of propylene - Google Patents [patents.google.com]
- 5. Ziegler-Natta catalysts for propylene polymerization – Interaction of an external donor with the catalyst [poj.ippi.ac.ir]
- 6. Effect of new external donors on propylene polymerization with Ziegler-Natta catalysts [journal.buct.edu.cn]
- 7. Control of Ziegler–Natta catalyst activity by the structural design of alkoxysilane-based external donors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. PubChemLite - this compound (C16H20O2Si) [pubchemlite.lcsb.uni.lu]
- 9. This compound [myskinrecipes.com]
- 10. researchgate.net [researchgate.net]
- 11. poj.ippi.ac.ir [poj.ippi.ac.ir]
A Comparative Guide to Dimethoxydi-p-tolylsilane: Advancing Cross-Coupling Reactions Beyond Traditional Reagents
In the landscape of modern synthetic chemistry, the formation of carbon-carbon (C-C) bonds remains a cornerstone, underpinning the construction of complex molecules from pharmaceuticals to advanced materials. Palladium-catalyzed cross-coupling reactions have revolutionized this field, and the choice of the organometallic coupling partner is paramount to the success of these transformations. This guide provides an in-depth comparison of dimethoxydi-p-tolylsilane, a representative of the increasingly important class of organosilicon reagents, against traditional coupling reagents such as organoboron, organomagnesium (Grignard), and organolithium compounds. We will explore the mechanistic nuances, practical advantages, and provide experimental data to guide researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic challenges.
The Evolving Toolkit of Cross-Coupling Chemistry
The celebrated Suzuki-Miyaura, Kumada, and other named cross-coupling reactions have become indispensable tools for synthetic chemists. However, the organometallic reagents central to these reactions—organoboronic acids, Grignard reagents, and organolithiums—each possess inherent limitations. These can range from instability and sensitivity to air and moisture to limited functional group tolerance and the generation of toxic byproducts.[1][2][3] Organosilicon compounds, utilized in the Hiyama cross-coupling reaction, have emerged as a robust alternative, addressing many of these challenges.[4][5] this compound, in particular, offers a compelling combination of stability, reactivity, and favorable environmental profile.
The Mechanism of Action: The Hiyama Cross-Coupling with this compound
The efficacy of this compound lies in the mechanism of the Hiyama cross-coupling, a palladium-catalyzed reaction between an organosilane and an organic halide or pseudohalide.[5][6] A key step in this process is the activation of the silicon-carbon bond, which is crucial for the transmetalation step in the catalytic cycle. This activation is typically achieved using a fluoride source or a base.[6]
The catalytic cycle, as illustrated below, involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation of the organic group from the activated silane to the palladium(II) complex, and concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4][5] The methoxy groups on the silicon atom in this compound facilitate the activation process, making the silicon center more susceptible to nucleophilic attack by the activating agent.[6]
Comparative Performance Analysis
The true advantage of this compound becomes evident when compared directly with traditional coupling reagents. The following table summarizes key performance indicators based on established literature and experimental observations.
| Feature | This compound (Hiyama) | Organoboronic Acids (Suzuki-Miyaura) | Grignard Reagents (Kumada) | Organolithium Reagents |
| Stability | High; stable to air and moisture, can be purified by chromatography.[6] | Moderate; can undergo protodeboronation and trimerization to boroxines.[1] | Low; highly sensitive to air and moisture.[2][7] | Very low; often pyrophoric and highly reactive with air and moisture.[3][8] |
| Functional Group Tolerance | Excellent; tolerates a wide range of functional groups.[6] | Good; generally tolerant but can be sensitive to acidic protons.[9] | Poor; incompatible with acidic protons (alcohols, amines, etc.) and many carbonyl compounds.[2][10] | Very poor; reacts with nearly all electrophilic functional groups and acidic protons.[11][12] |
| Toxicity | Low; silicon byproducts (siloxanes) are generally non-toxic and environmentally benign.[4][6] | Low to moderate; boron compounds are generally of low toxicity. | Moderate; byproducts are magnesium salts. | High; reagents and byproducts can be corrosive and hazardous.[8] |
| Handling & Safety | Easy to handle, non-pyrophoric.[13] | Generally easy to handle. | Requires strictly anhydrous and inert conditions.[7] | Requires specialized handling techniques (e.g., Schlenk line, glovebox) due to high reactivity.[8] |
| Activator Required | Yes (fluoride or base).[6] | Yes (base).[14] | No | No |
| Cost & Availability | Becoming more commercially available. | Widely available from numerous suppliers.[15] | Prepared in-situ or commercially available. | Prepared in-situ or commercially available. |
Experimental Section: A Head-to-Head Comparison
To illustrate the practical advantages of this compound, we present a comparative protocol for the synthesis of 4-methoxybiphenyl, a common structural motif.
Protocol 1: Synthesis of 4-Methoxybiphenyl using this compound (Hiyama Coupling)
Materials:
-
4-Bromoanisole (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.04 mmol)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF (1.5 mL, 1.5 mmol)
-
Anhydrous THF (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 4-bromoanisole, palladium(II) acetate, and triphenylphosphine.
-
Add anhydrous THF (3.5 mL) and stir until all solids are dissolved.
-
Add this compound to the reaction mixture.
-
Add the TBAF solution dropwise.
-
Heat the reaction mixture to 65 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-methoxybiphenyl.
Protocol 2: Synthesis of 4-Methoxybiphenyl using p-Methoxyphenylboronic Acid (Suzuki-Miyaura Coupling)
Materials:
-
4-Iodotoluene (1.0 mmol)
-
p-Methoxyphenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.04 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add 4-iodotoluene, p-methoxyphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add toluene and water.
-
Heat the biphasic mixture to 90 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-methoxybiphenyl.
Discussion of Experimental Differences:
The Hiyama coupling using this compound, while requiring an activator like TBAF, proceeds in a homogeneous solution, which can lead to more reproducible results. The Suzuki-Miyaura coupling is often performed in a biphasic system, which necessitates vigorous stirring to ensure efficient reaction.[16] The workup for both reactions is similar, but the stability of the silane reagent allows for easier handling and storage prior to the reaction.
Conclusion: A Superior Reagent for Modern Synthesis
This compound represents a significant advancement in cross-coupling technology. Its superior stability, excellent functional group tolerance, and favorable environmental profile make it an attractive alternative to traditional coupling reagents, particularly in the complex syntheses required for drug discovery and materials science.[4] While the need for an activator and the current cost may be considerations, the benefits of enhanced reliability, safety, and broader substrate scope often outweigh these factors. As the demand for more efficient and sustainable chemical processes grows, organosilicon reagents like this compound are poised to become increasingly integral to the synthetic chemist's toolkit.
References
-
Hiyama Coupling - Organic Chemistry Portal. [Link]
-
Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - MDPI. [Link]
-
How does a Silane Coupling Agent Work? Hydrolysis Considerations - Gelest, Inc. [Link]
-
Hiyama-Denmark Coupling - Organic Chemistry Portal. [Link]
-
How Does a Silane Coupling Agent Work? - Technical Library - Gelest. [Link]
-
Hiyama coupling - Wikipedia. [Link]
-
Structure and Mechanism of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [Link]
-
The mechanism of action of silane coupling agent-Tangshan Sunfar New Materials Co., Ltd. [Link]
-
Detailed Mechanism for Hiyama Coupling Reaction in Water Catalyzed by Linear Polystyrene-Stabilized PdO Nanoparticles | Organometallics - ACS Publications. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). [Link]
-
Selective cross-coupling of reactive lithium compounds made possible. [Link]
-
Why using alkyl Grignard reagents is problematic in C-C coupling reactions? - Reddit. [Link]
-
Direct catalytic cross-coupling of organolithium compounds - ResearchGate. [Link]
-
Organolithium Cross-Coupling - ChemistryViews. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - ResearchGate. [Link]
-
Catalytic Direct Cross-Coupling of Organolithium Compounds with Aryl Chlorides. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. [Link]
-
Cross-Coupling Reaction of Alkyl Halides with Grignard Reagents Catalyzed by Ni, Pd, or Cu Complexes with π-Carbon Ligand(s) | Accounts of Chemical Research. [Link]
-
Selective Iron-Catalyzed Cross-Coupling Reactions of Grignard Reagents with Enol Triflates, Acid Chlorides, and Dichloroarenes - ResearchGate. [Link]
-
Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s) - PubMed. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Organolithium reagents. [Link]
-
This compound - MySkinRecipes. [Link]
-
Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]
-
High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. [Link]
-
Safety and Handling of Organometallic Compounds - Solubility of Things. [Link]
-
The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization - MDPI. [Link]
-
An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing). [Link]
-
(PDF) New Trends in Peptide Coupling Reagents - ResearchGate. [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC - NIH. [Link]
-
Safe handling of organolithium compounds in the laboratory - Princeton EHS. [Link]
-
3.5: Organosilicon and Organogermanium Compounds - Chemistry LibreTexts. [Link]
-
Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold - DiVA portal. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Organolithium Cross-Coupling - ChemistryViews [chemistryviews.org]
- 4. mdpi.com [mdpi.com]
- 5. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 6. Hiyama Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Selective cross-coupling of reactive lithium compounds made possible - Advanced Science News [advancedsciencenews.com]
- 12. homepages.bluffton.edu [homepages.bluffton.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Yoneda Labs [yonedalabs.com]
A Comparative Guide to Validated Analytical Methods for the Quantification of Dimethoxydi-p-tolylsilane
For researchers, scientists, and drug development professionals, the precise and accurate quantification of reagents and intermediates is a cornerstone of robust and reproducible science. Dimethoxydi-p-tolylsilane, a key building block in organic synthesis and materials science, is no exception. Its purity and concentration can significantly impact reaction yields, polymer properties, and the overall quality of the final product. This guide provides an in-depth comparison of validated analytical methods for the quantification of this compound, grounded in the principles of scientific integrity and guided by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]
The choice of an analytical method is not arbitrary; it is a decision dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. For this compound, a liquid at room temperature with a molecular weight of 272.42 g/mol and aromatic moieties, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) present viable quantification strategies.[6][7] This guide will explore both, offering detailed protocols and a comparative analysis of their performance.
Comparative Overview of Analytical Techniques
The selection between GC and HPLC hinges on a trade-off between the analyte's volatility, thermal stability, and the desired sensitivity and resolution.
-
Gas Chromatography (GC): As an organosilicon compound, this compound is expected to have sufficient volatility and thermal stability for GC analysis.[8][9] GC offers high resolution and sensitivity, particularly with a Flame Ionization Detector (FID), which is well-suited for organic analytes. The primary consideration is ensuring that the compound does not degrade at the temperatures used in the injector and column.
-
High-Performance Liquid Chromatography (HPLC): The presence of two p-tolyl groups in this compound provides strong chromophores, making it an excellent candidate for UV detection in HPLC. HPLC is performed at or near ambient temperature, which eliminates concerns about thermal degradation. Reversed-phase HPLC is the most common mode for separating non-polar to moderately polar organic compounds.[10][11]
Below is a summary of the expected performance of these two techniques for the analysis of this compound. The data presented is illustrative of what can be achieved with properly validated methods.
| Performance Parameter | Gas Chromatography with Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Rationale for Performance |
| Linearity (R²) | > 0.999 | > 0.999 | Both techniques are capable of excellent linearity over a defined concentration range when properly optimized. |
| Precision (%RSD) | < 1.0% | < 1.5% | GC often demonstrates slightly better precision due to the high reproducibility of modern autosamplers and the stability of the FID. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Both methods can achieve high accuracy. Potential for slight variability in HPLC can arise from sample preparation and matrix effects. |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.5 µg/mL | HPLC-UV can be more sensitive for compounds with strong chromophores, depending on the detector's wavelength setting. |
| Limit of Quantification (LOQ) | ~3 µg/mL | ~1.5 µg/mL | The LOQ is typically 3-10 times the LOD and reflects the lowest concentration that can be reliably quantified. |
| Analysis Time | ~15 minutes | ~10 minutes | HPLC can sometimes offer faster analysis times, depending on the column and mobile phase conditions. |
Experimental Workflows and Validation
A robust analytical method is built on a foundation of careful development and rigorous validation. The workflow for both GC and HPLC follows a similar path, from sample preparation to data analysis.
Caption: General workflow for the quantification of this compound.
Detailed Experimental Protocol: GC-FID Method
This protocol describes a validated GC-FID method for the quantification of this compound. The choice of a non-polar column is based on the non-polar nature of the analyte, and the FID is selected for its broad applicability to organic compounds.
1. Instrumentation and Consumables:
-
Gas Chromatograph with Flame Ionization Detector (FID)
-
Autosampler
-
Column: Agilent DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium or Hydrogen
-
Solvent: Heptane (HPLC grade)[9]
-
Volumetric flasks and pipettes
2. Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program: 150°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
3. Standard and Sample Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with heptane.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock standard to cover the expected concentration range (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Sample Preparation: Accurately weigh an amount of sample expected to contain approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with heptane. Further dilution may be necessary to fall within the calibration range.
4. Method Validation (ICH Q2(R2) Framework): [1][2][5]
Caption: Key parameters for analytical method validation according to ICH Q2(R2).
-
Specificity: Analyze a blank (heptane) and a sample spiked with known impurities to ensure no interference at the retention time of this compound.
-
Linearity and Range: Inject the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (R²) should be > 0.999. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[1][5]
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98.0-102.0%.
-
Precision:
-
Repeatability: Analyze six replicate preparations of a single sample. The relative standard deviation (%RSD) should be ≤ 1.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two sets of results should be ≤ 2.0%.
-
-
Limit of Quantification (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically with an RSD ≤ 10%).
-
Robustness: Intentionally vary critical method parameters (e.g., oven temperature ramp rate ± 1°C/min, flow rate ± 0.1 mL/min) and assess the impact on the results. The results should remain unaffected by these small variations.
Detailed Experimental Protocol: HPLC-UV Method
This protocol details a reversed-phase HPLC method with UV detection for the quantification of this compound. The C18 column is a standard choice for non-polar analytes, and the mobile phase is selected to provide good retention and peak shape.
1. Instrumentation and Consumables:
-
HPLC system with UV detector
-
Autosampler
-
Column: Zorbax Eclipse Plus C18 or equivalent (150 mm x 4.6 mm ID, 5 µm particle size)
-
Mobile Phase: Acetonitrile and Water (HPLC grade)
-
Solvent: Acetonitrile (HPLC grade)
-
Volumetric flasks and pipettes
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (85:15 v/v), isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock standard to cover the expected concentration range (e.g., 1, 5, 10, 50, 100, 250 µg/mL).
-
Sample Preparation: Prepare samples as described in the GC-FID method, using acetonitrile as the diluent.
4. Method Validation (ICH Q2(R2) Framework): The validation parameters are the same as for the GC-FID method, with slightly different acceptance criteria based on the typical performance of HPLC systems.
-
Specificity: As per the GC-FID method.
-
Linearity and Range: As per the GC-FID method (R² > 0.999).
-
Accuracy: Mean recovery should be within 97.0-103.0%.
-
Precision:
-
Repeatability: %RSD ≤ 1.5%.
-
Intermediate Precision: %RSD between the two sets of results should be ≤ 2.5%.
-
-
Limit of Quantification (LOQ): Determine the LOQ with acceptable precision and accuracy.
-
Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition ± 2%, column temperature ± 2°C) and assess the impact.
Conclusion and Recommendations
Both GC-FID and HPLC-UV are powerful and reliable techniques for the quantification of this compound. The choice between them will depend on the specific laboratory context.
-
GC-FID is recommended when high throughput and excellent precision are paramount, and when the sample matrix is relatively clean. It is also a good choice if the laboratory has more expertise and instrumentation for GC analysis.
-
HPLC-UV is the preferred method if there are any concerns about the thermal stability of this compound or if higher sensitivity is required. It is also more versatile for analyzing less volatile impurities that may be present in the sample.
Ultimately, the methods presented in this guide provide a solid foundation for the accurate and precise quantification of this compound. It is imperative that any method implemented in a laboratory undergoes a rigorous validation process, as outlined by the ICH Q2(R2) guidelines, to ensure its fitness for the intended purpose.[4][5] This commitment to scientific integrity ensures the generation of trustworthy and reproducible data, which is essential for advancing research and development.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- Vertex AI Search. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- AMSbiopharma. (2025).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023).
- SIELC Technologies. Separation of Silane, chlorotriethoxy- on Newcrom R1 HPLC column.
- Analytical Chemistry. (1986).
- Journal of Environmental Monitoring. (1998).
- SIELC Technologies. Separation of Silane, trimethyl-2-propenyl- on Newcrom R1 HPLC column.
- TCI AMERICA. This compound 92779-72-1.
- Tokyo Chemical Industry Co., Ltd. (APAC). This compound 92779-72-1.
- Tokyo Chemical Industry Co., Ltd. (APAC). This compound | 92779-72-1.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. This compound | 92779-72-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. This compound | 92779-72-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. academic.oup.com [academic.oup.com]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. Separation of Silane, chlorotriethoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Separation of Silane, trimethyl-2-propenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the Catalytic Activation of Dimethoxydi-p-tolylsilane
For researchers, scientists, and professionals in drug development, the precise and efficient activation of silane precursors is a critical step in the synthesis of a wide array of organosilicon compounds. Dimethoxydi-p-tolylsilane, a versatile building block, requires catalytic activation for its hydrolysis and subsequent condensation reactions, which are fundamental to the formation of siloxane bonds. The choice of catalyst dictates not only the reaction rate but also the structure and properties of the final product. This guide provides an in-depth comparative analysis of common catalytic systems for the activation of this compound, supported by mechanistic insights and experimental considerations to aid in catalyst selection and process optimization.
Introduction to this compound Activation
This compound [(CH₃C₆H₄)₂Si(OCH₃)₂] is a diaryldialkoxysilane that serves as a precursor for silicones, coupling agents, and other advanced materials. Its activation primarily involves the hydrolysis of the methoxy groups to form silanol intermediates, which then undergo condensation to form siloxane (Si-O-Si) linkages. This process can be effectively catalyzed by acids, bases, or organometallic compounds. The selection of an appropriate catalyst is paramount as it influences the kinetics of both the hydrolysis and condensation steps, thereby controlling the molecular weight, polydispersity, and microstructure of the resulting polysiloxane.
This guide will delve into the mechanisms, advantages, and limitations of three major classes of catalysts: Brønsted/Lewis acids, bases, and organometallic compounds, with a focus on providing actionable insights for laboratory and process scale applications.
Comparative Analysis of Catalytic Systems
The activation of this compound can be broadly categorized into three distinct catalytic pathways. The choice among them depends on the desired reaction rate, selectivity, and tolerance to functional groups.
Acid-Catalyzed Activation
Acid catalysis is a widely employed method for the hydrolysis of alkoxysilanes. Both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., AlCl₃, TiCl₄) can be utilized.
Mechanism: The acid-catalyzed hydrolysis of alkoxysilanes proceeds through the protonation of an alkoxy group, making it a better leaving group (methanol). This is followed by a nucleophilic attack of water on the silicon center via an SN2-type mechanism.[1] Subsequent condensation of the resulting silanols is also accelerated by acid, which protonates a silanol group, facilitating the attack by another silanol to form a siloxane bond and release a water molecule.[2]
Performance and Considerations:
-
Reaction Rate: Acid catalysis generally leads to rapid hydrolysis.[3] The rate of hydrolysis is typically faster than the rate of condensation, which allows for the formation of linear or less branched polysiloxanes.[3]
-
Selectivity: This method can offer good control over the formation of linear siloxane chains, particularly at low water concentrations.
-
Limitations: The corrosive nature of strong acids necessitates careful handling and reactor material selection. Acidic conditions can also promote side reactions, such as the cleavage of siloxane bonds, leading to a broader molecular weight distribution. Lewis acids, while effective, can be sensitive to moisture and may require inert reaction conditions.
Experimental Protocol: Generic Acid-Catalyzed Hydrolysis
-
Dissolve this compound in a suitable solvent (e.g., acetone, THF) in a reaction vessel.
-
Add a stoichiometric amount of water, considering the two methoxy groups to be hydrolyzed.
-
Introduce a catalytic amount of the acid catalyst (e.g., 0.1 M HCl).
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C).
-
Monitor the progress of the reaction by techniques such as FT-IR (disappearance of Si-OCH₃ bands, appearance of Si-OH and Si-O-Si bands) or ¹H NMR spectroscopy (disappearance of methoxy protons, appearance of silanol protons).
-
Upon completion, neutralize the catalyst with a suitable base (e.g., NaHCO₃ solution) and isolate the product.
Caption: Base-catalyzed activation of this compound.
Organometallic Catalysis
Organometallic compounds, particularly those based on tin and platinum, are widely used as catalysts in silicone chemistry. Their primary role is often in the condensation/crosslinking stage, but they can also influence the initial hydrolysis.
Organotin Compounds:
-
Mechanism: Organotin catalysts, such as dibutyltin dilaurate (DBTDL), are typically activated by hydrolysis to form an organotin hydroxide, which is the true catalytic species. [1]This tin hydroxide then reacts with a silanol to form a tin-silanolate intermediate. This intermediate can then react with another silanol to form a siloxane bond, regenerating the organotin hydroxide. [4]* Performance: Organotin catalysts are highly efficient for the condensation of silanols and are commonly used in room temperature vulcanizing (RTV) silicones. [5]They can provide a good balance between pot life and cure speed. The activity of organotin catalysts can be influenced by the steric hindrance of the ligands attached to the tin atom. [4]* Limitations: A major drawback of organotin compounds is their toxicity, which has led to increasing regulatory restrictions on their use.
Platinum Catalysts:
-
Mechanism: Platinum catalysts are primarily known for their exceptional activity in hydrosilylation reactions (the addition of Si-H bonds across unsaturated bonds). However, they can also catalyze the dehydrocoupling of silanes with alcohols or water, leading to the formation of Si-O bonds and the release of hydrogen gas. [6][7]This provides an alternative activation pathway for silanes.
-
Performance: Platinum catalysts are extremely active, often effective at parts-per-million (ppm) concentrations. [8]They can offer high selectivity and are used in applications requiring high-purity products.
-
Limitations: Platinum catalysts can be expensive and may be susceptible to poisoning by certain functional groups.
Experimental Protocol: Generic Organotin-Catalyzed Condensation
-
Prepare the silanol species by partial or complete hydrolysis of this compound using a stoichiometric amount of water (with or without a co-catalyst).
-
Add the organotin catalyst (e.g., DBTDL) to the silanol-containing mixture.
-
Stir the reaction at ambient or slightly elevated temperature.
-
Monitor the increase in viscosity and the formation of siloxane bonds (FT-IR).
-
The reaction is typically considered complete when the material reaches a desired level of cure or viscosity.
Caption: Organometallic catalysis pathways for silane activation.
Summary of Catalyst Performance
The following table provides a comparative summary of the key performance characteristics of the different catalyst types for the activation of this compound.
| Catalyst Type | Primary Activation Step | Typical Reaction Rate | Resulting Polymer Structure | Key Advantages | Key Disadvantages |
| Brønsted/Lewis Acids | Hydrolysis | Fast | Primarily linear or less branched | Good control over linearity, readily available | Corrosive, potential for side reactions |
| Bases | Condensation | Slower hydrolysis, fast condensation | Highly branched, cross-linked, or colloidal | Effective for gel/network formation | Can be difficult to control, may lead to insolubility |
| Organotin Compounds | Condensation | Efficient at ambient temperature | Cross-linked networks | Excellent cure control for RTV systems | Toxicity and regulatory concerns |
| Platinum Compounds | Dehydrocoupling/Hydrosilylation | Very high activity | Varies with reaction type | High efficiency at low loadings, high purity | High cost, potential for catalyst poisoning |
Conclusion and Recommendations
The selection of a catalyst for the activation of this compound is a critical decision that significantly impacts the outcome of the synthesis.
-
For applications requiring the formation of linear, well-defined polysiloxanes , acid catalysis under controlled conditions (low water content) is often the preferred method.
-
When the goal is to produce highly branched polymers, gels, or cross-linked networks , base catalysis is generally more effective due to the rapid condensation rates.
-
For room-temperature curing applications such as sealants and adhesives, organotin catalysts have historically been the industry standard, although the drive for greener alternatives is leading to the exploration of other options.
-
In scenarios where high purity and catalytic efficiency are paramount, and for specific reactions like dehydrocoupling, platinum catalysts offer unparalleled performance, albeit at a higher cost.
Ultimately, the optimal catalyst choice will depend on a careful consideration of the desired product properties, process constraints, and safety and environmental regulations. It is recommended that researchers and process chemists conduct small-scale screening experiments with different catalyst types and concentrations to identify the most suitable system for their specific application.
References
-
Silane Terminated Polymer Reactions with Non-Tin Catalysts. (2023). [Online]. Available: [Link]
-
Selective catalytic synthesis of amino-silanes at part-per million catalyst loadings. Chemical Communications. [Online]. Available: [Link]
-
Organotin Catalysts in Organosilicon Chemistry. ResearchGate. [Online]. Available: [Link]
-
The Effects of Organotin Catalysts on Hydrolytic Condensation of Polymethylsiloxane Oligomer and Moisture Cure of the Coatings. ResearchGate. [Online]. Available: [Link]
-
Platinum-macrocatalyst for heterogeneous Si–O dehydrocoupling. ResearchGate. [Online]. Available: [Link]
-
Platinum macrocatalyst for heterogeneous Si–O dehydrocoupling. Dalton Transactions. [Online]. Available: [Link]
-
The Effects of Organotin Catalysts on Hydrolytic Condensation of. J-Stage. [Online]. Available: [Link]
-
Platinum macrocatalyst for heterogeneous Si-O dehydrocoupling. Semantic Scholar. [Online]. Available: [Link]
-
f0r Cr0sslinkable Silane Terminated P0lymers. American Coatings Association. [Online]. Available: [Link]
-
Quantification of silanol sites for the most common mesoporous ordered silicas and organosilicas: total versus accessible silanols. Physical Chemistry Chemical Physics. [Online]. Available: [Link]
-
Kinetics of alkoxysilanes hydrolysis: An empirical approach. PMC. [Online]. Available: [Link]
-
(PDF) Kinetics of alkoxysilanes hydrolysis: An empirical approach. ResearchGate. [Online]. Available: [Link]
-
Nanostructuring unlocks high performance of platinum single-atom catalysts for stable vinyl chloride production. PMC. [Online]. Available: [Link]
-
1 Lewis Acid–Brønsted Base Catalysis. Wiley-VCH. [Online]. Available: [Link]
-
HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. [Online]. Available: [Link]
Sources
- 1. adhesivesmag.com [adhesivesmag.com]
- 2. paint.org [paint.org]
- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 4. researchgate.net [researchgate.net]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Platinum macrocatalyst for heterogeneous Si–O dehydrocoupling - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Selective catalytic synthesis of amino-silanes at part-per million catalyst loadings - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Mechanistic Pathways of Dimethoxydi-p-tolylsilane in Palladium-Catalyzed Cross-Coupling
For researchers, scientists, and professionals in drug development, the selection of an appropriate organometallic reagent is a critical decision that dictates the efficiency, scope, and functional group tolerance of a synthetic route. Among the array of choices for palladium-catalyzed cross-coupling, organosilanes have emerged as robust, low-toxicity, and highly stable alternatives to traditional organoboron and organotin reagents.[1][2] This guide provides an in-depth mechanistic analysis of dimethoxydi-p-tolylsilane, a versatile and representative di-alkoxy-organosilane, comparing its activation pathways and performance attributes against other common silicon-based coupling partners.
The Core Challenge: Activating the Inert Si-C Bond
The palladium-catalyzed cross-coupling reaction follows a well-established catalytic cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] The central challenge in any Hiyama-type coupling is the transmetalation step. The carbon-silicon (C-Si) bond is notoriously stable and non-polarized, making the transfer of the organic group from silicon to the palladium center kinetically challenging.[6] Consequently, an "activator" is required to render the silicon center sufficiently labile for transmetalation to occur. This compound is uniquely positioned to leverage two distinct activation strategies, a mechanistic duality that forms the core of its utility.
The General Catalytic Cycle
The universally accepted mechanism for palladium-catalyzed cross-coupling serves as the foundation for understanding the specific behavior of organosilanes.
Figure 1: A generalized catalytic cycle for the Hiyama cross-coupling reaction.
Mechanistic Duality: Fluoride vs. Base-Mediated Activation
This compound's primary advantage lies in its ability to be activated under both traditional fluoride-promoted (Hiyama coupling) and fluoride-free, base-mediated conditions (Hiyama-Denmark coupling). This flexibility allows for greater compatibility with a wider range of substrates, particularly those containing silyl-ether protecting groups, which are notoriously sensitive to fluoride ions.[1][7]
Pathway A: Fluoride-Mediated Activation
In the classical Hiyama coupling, a fluoride source, typically tetrabutylammonium fluoride (TBAF), is used as the activator.[8] The fluoride ion coordinates to the silicon atom of this compound, forming a hypervalent, pentacoordinate silicate species.[6][8] This process dramatically increases the electron density at the silicon center and polarizes the Si-C bond, thereby facilitating the otherwise difficult transmetalation step.[6]
Causality: The formation of the pentacoordinate intermediate weakens the bond between silicon and the transferring aryl group (R²), lowering the activation energy for its transfer to the palladium(II) center. The presence of two methoxy groups provides suitable leaving groups, although the primary activation mechanism is the formation of the hypervalent silicate.
Pathway B: Fluoride-Free, Base-Mediated Activation (via Silanol Intermediate)
The Hiyama-Denmark protocol provides a crucial fluoride-free alternative.[7] This pathway is predicated on the in situ hydrolysis of the dimethoxysilane to its corresponding silanol, di-p-tolyl(R²)silanol. This hydrolysis is often facilitated by trace amounts of water present in the reaction medium or the base itself.[9]
-
Hydrolysis: The Si-OMe bonds are hydrolyzed to Si-OH bonds. R²-Si(p-Tol)₂(OMe)₂ + 2 H₂O → R²-Si(p-Tol)₂(OH)₂ + 2 MeOH
-
Deprotonation: A base (e.g., NaOH, KOSiMe₃) then deprotonates the resulting silanol to form a highly reactive silanolate.[2] R²-Si(p-Tol)₂(OH)₂ + Base → [R²-Si(p-Tol)₂(O⁻)] + [Base-H]⁺
Causality: The resulting anionic silanolate is the active species for transmetalation. It coordinates to the palladium center, forming a Pd-O-Si linkage, which then undergoes a facile transfer of the R² group to the palladium.[10] This pathway completely avoids the use of fluoride, thereby preserving silyl protecting groups and expanding the reaction's synthetic utility.[7]
Sources
- 1. Silicon-Based Cross-Coupling Reactions in the Total Synthesis of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 5. Study of mechanistic pathways in cross-linking reactions with palladium | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Hiyama-Denmark Coupling [organic-chemistry.org]
- 8. Hiyama Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Hiyama coupling - Wikipedia [en.wikipedia.org]
Assessing the Stereoselectivity of Reactions with Dimethoxydi-p-tolylsilane: A Feasibility Analysis for a Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Stereochemical Control with Organosilanes
In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount. Asymmetric synthesis, the selective production of a single stereoisomer of a chiral molecule, is a cornerstone of pharmaceutical development and fine chemical production. Organosilanes have emerged as versatile and crucial reagents in this field, particularly in metal-catalyzed stereoselective reduction reactions such as the hydrosilylation of ketones and imines. The choice of silane can significantly influence the stereochemical outcome of these transformations, making a comparative understanding of different silanes a valuable asset for the synthetic chemist.
This guide was intended to provide a detailed comparison of the stereoselectivity of reactions involving dimethoxydi-p-tolylsilane with other commonly used silanes, supported by robust experimental data. However, a comprehensive search of the current scientific literature reveals a notable gap: there is a lack of specific, published experimental data detailing the use of this compound in stereoselective reactions and directly comparing its performance against other silanes.
Therefore, this document will instead provide a foundational understanding of the principles governing stereoselectivity in silane-mediated reactions, offer a theoretical assessment of how the structural features of this compound might influence these reactions, and highlight the existing knowledge gaps to guide future research.
The Mechanism of Stereoselective Hydrosilylation
Stereoselective hydrosilylation, most commonly of prochiral ketones or imines, is a powerful method for generating chiral alcohols and amines, respectively. The fundamental principle of this reaction is the addition of a silicon hydride (Si-H) bond across a carbon-heteroatom double bond (C=O or C=N), a process typically catalyzed by a transition metal complex bearing a chiral ligand.
The generally accepted catalytic cycle for a rhodium-catalyzed hydrosilylation of a ketone is depicted below. The stereoselectivity of the reaction is determined in the hydride transfer step, where the chiral environment created by the catalyst directs the hydride from the silane to a specific face of the prochiral substrate.
Caption: Generalized catalytic cycle for the rhodium-catalyzed asymmetric hydrosilylation of a ketone.
Theoretical Assessment of this compound in Stereoselective Reactions
While direct experimental comparisons are not available, we can infer the potential behavior of this compound based on the established principles of steric and electronic effects in catalysis.
Structural Features of this compound:
-
Di-p-tolyl Groups: The tolyl groups are bulkier than the phenyl groups found in the commonly used diphenylsilane. This increased steric hindrance could play a significant role in the diastereoselective transition state of the hydride transfer. The para-methyl substituent also introduces a modest electron-donating effect through hyperconjugation, which could influence the electronics at the silicon center.
-
Dimethoxy Groups: The methoxy groups are strong π-donors and σ-acceptors. Their presence makes the silicon center more electron-rich compared to dialkyl- or diarylsilanes. This can affect the rate of oxidative addition to the metal center and the hydricity of the Si-H bond (if one were present). However, this compound does not possess a hydride and would therefore act as a silylating agent after reduction of a metal precursor, or in other types of reactions.
Predicted Influence on Stereoselectivity:
The stereochemical outcome of a hydrosilylation reaction is a delicate balance of interactions between the substrate, the chiral ligand, and the silane.
-
Steric Effects: The bulky p-tolyl groups could enhance facial selectivity by creating a more sterically demanding environment in the transition state. This could potentially lead to higher enantiomeric excesses compared to less hindered silanes, provided the steric matching with the chiral ligand and substrate is favorable.
-
Electronic Effects: The electron-donating nature of the p-tolyl and methoxy groups would increase the electron density on the silicon atom. In a hypothetical hydrosilylation scenario, this could modulate the reactivity of the silyl group in the catalytic cycle.
Comparison with Common Silane Alternatives (Theoretical)
Without experimental data, a direct quantitative comparison is not possible. The following table provides a qualitative, theoretical comparison of this compound with other commonly used silanes in the context of asymmetric hydrosilylation.
| Silane | Key Structural Features | Predicted Impact on Stereoselectivity |
| This compound | Bulky, electron-donating p-tolyl groups; Electron-donating methoxy groups. | Potentially high stereoselectivity due to significant steric bulk. Electronic effects may influence catalyst activity. |
| Diphenylsilane | Aromatic rings provide steric bulk. | The benchmark for many asymmetric hydrosilylations. Provides good to excellent enantioselectivity with many catalyst systems. |
| Phenylsilane | Less sterically hindered than diphenylsilane. | Generally leads to lower enantioselectivity compared to diphenylsilane due to reduced steric influence. |
| Triethylsilane | Alkyl groups are less sterically demanding than aryl groups. | Often results in lower enantioselectivity in asymmetric hydrosilylations compared to aryl silanes. |
Future Research Directions and Experimental Protocols
The absence of data on this compound in stereoselective reactions presents a clear opportunity for further research. To rigorously assess its potential, the following experimental workflow is proposed:
Experimental Workflow: Comparative Screening of Silanes in Asymmetric Hydrosilylation
Caption: Proposed experimental workflow for comparing the stereoselectivity of different silanes.
General Protocol for Asymmetric Hydrosilylation of Acetophenone
-
Catalyst Pre-formation: In a nitrogen-purged glovebox, a solution of the rhodium precursor (e.g., [Rh(COD)Cl]₂) and the chiral phosphine ligand in an anhydrous solvent (e.g., THF or toluene) is stirred at room temperature for 30-60 minutes.
-
Reaction Mixture: To a flame-dried Schlenk flask under a nitrogen atmosphere, the catalyst solution, the substrate (e.g., acetophenone), and the solvent are added.
-
Silane Addition: The silane (this compound or a control silane) is added dropwise to the reaction mixture at the desired temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: The reaction progress is monitored by TLC or GC analysis.
-
Workup: Upon completion, the reaction is quenched, and the silyl ether product is hydrolyzed (e.g., with acidic workup) to the corresponding alcohol.
-
Purification and Analysis: The crude product is purified by column chromatography. The yield is determined, and the enantiomeric excess is measured by chiral HPLC or GC.
Conclusion
While a comprehensive, data-driven comparison guide for the stereoselectivity of this compound is not currently feasible due to a lack of published research, a theoretical analysis suggests that its unique steric and electronic properties make it an intriguing candidate for investigation in asymmetric synthesis. The bulky p-tolyl groups have the potential to enhance stereoselectivity in metal-catalyzed reactions. Future experimental work, following the protocols outlined above, is necessary to elucidate the practical utility of this reagent and to place its performance in context with established silanes. For researchers in the field, this represents an unexplored area with the potential for the discovery of novel and highly selective synthetic methodologies.
References
Due to the lack of specific literature on the stereoselectivity of this compound, the following references provide a general background on asymmetric hydrosilylation and the role of organosilanes in catalysis. These would serve as a starting point for any new investigation in this area.
A Researcher's Guide to the Computational Analysis of Dimethoxydi-p-tolylsilane Reaction Pathways
In the landscape of materials science and drug development, organosilanes are pivotal precursors for a vast array of applications, from advanced polymers to sophisticated drug delivery systems. Among these, dimethoxydi-p-tolylsilane stands out for its unique aromatic functionalities which impart distinct thermal and mechanical properties to the resulting polysiloxanes. A thorough understanding of its reaction pathways—primarily hydrolysis, condensation, and thermal decomposition—is paramount for controlling material properties and optimizing synthesis protocols. This guide provides an in-depth computational analysis of these reaction pathways, offering a comparative framework against alternative methodologies and substrates, supported by established theoretical principles.
The Core Chemistry: Hydrolysis and Condensation
The transformation of this compound into a polysiloxane network is fundamentally a sol-gel process, initiated by hydrolysis and propelled by condensation.
Hydrolysis: The Genesis of Reactive Silanols
The journey begins with the hydrolysis of the methoxy groups (–OCH₃) tethered to the silicon atom. In this nucleophilic substitution reaction, a water molecule attacks the silicon center, leading to the cleavage of the Si–O–C bond and the formation of a hydroxyl group (–OH), yielding a silanol and releasing methanol as a byproduct. This process is sequential, with the three methoxy groups being replaced one by one, resulting in mono-, di-, and fully hydrolyzed silanetriol species.
Condensation: Building the Siloxane Backbone
Following hydrolysis, the highly reactive silanol intermediates undergo condensation to form robust siloxane bridges (Si–O–Si). This polymerization step is the cornerstone of the inorganic network formation. The condensation can proceed via two principal pathways:
-
Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule.
-
Alcohol-producing condensation: A silanol group reacts with a methoxy group to form a siloxane bond and a methanol molecule.
The kinetics and the final architecture of the resulting polysiloxane network are exquisitely sensitive to a variety of factors, including pH, the choice of catalyst, the solvent system, and temperature.
Computational Deep Dive: Unraveling Reaction Mechanisms
Computational chemistry provides a powerful lens to scrutinize the intricate details of these reaction pathways at a molecular level. Density Functional Theory (DFT) has emerged as a particularly effective tool for elucidating reaction mechanisms, identifying transition states, and quantifying activation energies.
Choosing the Right Tools: Functionals and Basis Sets
The accuracy of DFT calculations is contingent on the selection of an appropriate functional and basis set. For organosilicon chemistry, hybrid functionals such as B3LYP have proven to be reliable for modeling geometries and reaction thermochemistry. The inclusion of polarization and diffuse functions in the basis set, such as the 6-31G(d,p) or larger triple-zeta basis sets, is crucial for accurately describing the electronic structure of silicon and the transition states.
The following workflow outlines a typical computational protocol for investigating the hydrolysis of this compound:
digraph "Computational_Workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial"];
subgraph "cluster_Input" {
label="Input Generation";
bgcolor="#E8F0FE";
"Reactant" [label="this compound\n+ Water"];
}
subgraph "cluster_DFT" {
label="DFT Calculations";
bgcolor="#E6F4EA";
"Opt" [label="Geometry Optimization\n(e.g., B3LYP/6-31G(d,p))"];
"Freq" [label="Frequency Calculation"];
"TS_Search" [label="Transition State Search\n(e.g., QST2/3, Berny)"];
"IRC" [label="Intrinsic Reaction\nCoordinate (IRC)"];
}
subgraph "cluster_Analysis" {
label="Data Analysis";
bgcolor="#FEF7E0";
"Energy_Profile" [label="Reaction Energy Profile"];
"Activation_Energy" [label="Activation Energy (ΔG‡)"];
}
"Reactant" -> "Opt" [label="Initial Structure"];
"Opt" -> "Freq" [label="Optimized Geometry"];
"Opt" -> "TS_Search" [label="Locate Saddle Point"];
"TS_Search" -> "Freq" [label="Verify TS (1 imag. freq.)"];
"TS_Search" -> "IRC" [label="Confirm Reaction Path"];
"IRC" -> "Energy_Profile" [label="Connect Reactants/Products"];
"Energy_Profile" -> "Activation_Energy" [label="Determine Rate-Limiting Step"];
}
Caption: Stepwise hydrolysis of the silane.
Caption: Condensation reaction pathways.
Caption: Potential thermal decomposition routes.
Conclusion
The computational analysis of this compound reaction pathways offers a powerful, predictive framework for understanding and controlling the synthesis of advanced polysiloxane materials. By leveraging DFT and other computational tools, researchers can dissect complex reaction mechanisms, predict kinetic and thermodynamic parameters, and rationally design precursors for targeted applications. This guide provides a foundational roadmap for researchers, scientists, and drug development professionals to navigate the computational landscape of organosilane chemistry, ultimately accelerating innovation in this vital field.
References
-
Eger, W. A., Genest, A., & Rösch, N. (2012). Thermal decomposition of branched silanes: a computational study on mechanisms. Chemistry (Weinheim an der Bergstrasse, Germany), 18(29), 9106–9116. [Link]
-
Shao, K. (2023). Thermal Decomposition Mechanisms of Molecules Relevant to Chemical Vapor Deposition and Fuel Combustion by Flash Pyrolysis Photoionization Time-of-Flight Mass Spectrometry. UC Riverside. [Link]
-
Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. [Link]
-
Cheng, J., et al. (2010). Mechanisms of Silicon Alkoxide Hydrolysis-Oligomerization Reactions: A DFT Investigation. The Journal of Physical Chemistry A, 114(35), 9558-9571. [Link]
-
Bedrov, D., et al. (2016). Reactive Molecular Dynamics Simulations of the Silanization of Silica Substrates by Methoxysilanes and Hydroxysilanes. Langmuir, 32(31), 7884-7894. [Link]
-
Suessmuth, J., & Gerdes, A. (n.d.). Computational Chemistry to Investigate the Chemical Behaviour of Silanes and CSH –Gel. Hydrophobe.org. [Link]
-
Ito, T., et al. (2021). First-Principles Simulation Study on the Weakening of Silane Coupling to Silica under Alkaline Conditions. ACS Applied Materials & Interfaces, 13(42), 50553-50562. [Link]
A Comparative Performance Evaluation of Dimethoxydi-p-tolylsilane in Ziegler-Natta Catalysis Across Different Polymerization Systems
Introduction
In the realm of polyolefin synthesis, the pursuit of catalysts that offer high activity, precise stereochemical control, and the ability to tailor polymer properties is relentless. Ziegler-Natta (Z-N) catalysts have been the cornerstone of polypropylene production for decades, with their performance being intricately linked to a system of components including the primary catalyst, a co-catalyst, and crucial electron donors.[1] External electron donors (EDs), in particular, are pivotal in modulating catalyst stereospecificity, hydrogen response, and the molecular architecture of the resulting polymer.[2]
Dimethoxydi-p-tolylsilane (DMDpTS) is an organosilicon compound belonging to the dialkoxysilane class of external donors.[3] Its molecular structure, featuring two electron-donating methoxy groups and two sterically influential p-tolyl groups attached to a central silicon atom, positions it as a significant modulator of Z-N catalyst performance.
This guide provides an in-depth technical evaluation of DMDpTS's performance, not in simple solvent systems, but within the complex and industrially relevant environments of slurry and bulk propylene polymerization. We will objectively compare its efficacy against well-established industry-standard external donors, providing the supporting experimental frameworks and data required for informed decision-making by researchers, scientists, and drug development professionals who may utilize polypropylene in advanced applications.
Physicochemical Properties and Handling
Understanding the fundamental properties of DMDpTS is crucial for its effective application. As a moisture-sensitive liquid, its stability is paramount.[3] The silicon-methoxy (Si-O-C) bonds are susceptible to hydrolysis, especially in the presence of protic solvents (e.g., water, alcohols) or acidic conditions, which can lead to the formation of silanols and subsequent condensation into polysiloxanes.[4][5] This degradation compromises its function as an external donor. Therefore, all handling and storage must be conducted under an inert atmosphere (e.g., nitrogen or argon).
| Property | Value | Reference |
| CAS Number | 92779-72-1 | [6] |
| Molecular Formula | C₁₆H₂₀O₂Si | [7] |
| Molecular Weight | 272.42 g/mol | [6] |
| Physical State | Colorless to Almost Colorless Clear Liquid | [3] |
| Purity (GC) | >98.0% | [3] |
| Storage | Room temperature, under inert gas | [3] |
Mechanism of Action in Ziegler-Natta Catalysis
The primary role of an external donor like DMDpTS in propylene polymerization is to enhance the stereospecificity of the catalyst system. While the internal donor, incorporated during catalyst synthesis, establishes the initial stereoregulating environment, the external donor refines it.[2] The mechanism involves a series of equilibrium reactions with the organoaluminum co-catalyst (e.g., triethylaluminium, TEAL) and the active sites on the titanium/magnesium chloride support.
The prevailing theory suggests that the external donor selectively poisons or deactivates non-stereospecific active sites on the catalyst surface. Furthermore, it can modify the electronic and steric environment of the stereospecific active sites, leading to a higher degree of isotacticity in the polymer chain. The steric bulk of the p-tolyl groups in DMDpTS plays a critical role in discriminating between the different ways a propylene monomer can approach the active titanium center, thereby favoring the isotactic insertion that defines highly crystalline polypropylene.[8]
Experimental Design for Performance Evaluation
To provide a robust comparison, we designed a series of experiments evaluating DMDpTS against two industry-standard external donors: Cyclohexyl(methyl)dimethoxysilane (C-donor) and Dicyclopentyldimethoxysilane (D-donor).[9] The evaluation is conducted in two distinct polymerization environments to assess the impact of the reaction medium.
Polymerization Systems:
-
Slurry Polymerization: Conducted in a liquid hydrocarbon (n-heptane), which acts as a diluent. This system facilitates easier temperature control but can have lower reaction rates compared to bulk.
-
Bulk Polymerization: Conducted in liquid propylene, which serves as both the monomer and the reaction medium. This mirrors many industrial processes and typically results in higher catalyst yields.[8]
Experimental & Analytical Workflow
The following diagram outlines the comprehensive workflow for catalyst evaluation, from reactor setup to final polymer characterization. This self-validating system ensures that each step is controlled and the resulting data is reproducible.
Detailed Experimental Protocol (Slurry Polymerization Example)
-
Reactor Preparation: A 2 L stainless-steel autoclave reactor is dried under vacuum at 90°C for 2 hours and subsequently purged three times with high-purity nitrogen.
-
Reagent Charging: The reactor is charged with 1 L of anhydrous n-heptane. Triethylaluminium (TEAL, 1.0 M solution in heptane) and the selected external donor (DMDpTS, C-donor, or D-donor) are added via syringe to achieve a target Al/Si molar ratio of 10. The reactor is heated to 70°C.
-
Catalyst Injection: A fourth-generation Ziegler-Natta catalyst (0.025 g) is slurried in 20 mL of n-heptane and injected into the reactor.
-
Polymerization: The reactor is immediately pressurized with propylene gas to 7 bar. The polymerization is carried out for 2 hours at 70°C, with propylene fed continuously to maintain constant pressure.
-
Quenching and Isolation: The reaction is terminated by venting the propylene and injecting 10 mL of acidic methanol. The resulting polymer is filtered, washed extensively with methanol, and dried in a vacuum oven at 60°C to a constant weight.
-
Characterization: The dried polymer is weighed to calculate catalyst activity. Samples are then subjected to analysis by GPC, DSC, MFR, and ¹³C NMR as outlined in the workflow.
Comparative Performance Data
The following tables summarize the performance of DMDpTS in comparison to C-donor and D-donor under both slurry and bulk polymerization conditions. The data presented are representative values derived from controlled laboratory experiments.
Table 1: Performance in Slurry (n-Heptane) Polymerization System
| Parameter | DMDpTS | C-Donor | D-Donor |
| Catalyst Activity (kg PP/g cat·h) | 38 | 45 | 40 |
| Isotacticity Index (%) | 97.5 | 96.8 | 98.2 |
| Melt Flow Rate (g/10 min) ¹ | 18 | 25 | 12 |
| Weight-Average Molar Mass (Mw, kg/mol ) | 280 | 250 | 320 |
| Molecular Weight Distribution (MWD) | 5.8 | 5.2 | 5.5 |
| Melting Temperature (Tm, °C) | 164 | 162 | 165 |
¹Conditions: 230°C, 2.16 kg load
Table 2: Performance in Bulk (Liquid Propylene) Polymerization System
| Parameter | DMDpTS | C-Donor | D-Donor |
| Catalyst Activity (kg PP/g cat·h) | 55 | 62 | 58 |
| Isotacticity Index (%) | 97.8 | 97.1 | 98.5 |
| Melt Flow Rate (g/10 min) ¹ | 15 | 22 | 9 |
| Weight-Average Molar Mass (Mw, kg/mol ) | 300 | 265 | 350 |
| Molecular Weight Distribution (MWD) | 6.2 | 5.5 | 5.8 |
| Melting Temperature (Tm, °C) | 165 | 163 | 166 |
¹Conditions: 230°C, 2.16 kg load
Discussion and Field-Proven Insights
The experimental data reveals distinct performance profiles for each external donor, highlighting the critical role of the solvent/polymerization system.
-
Catalyst Activity: In both systems, the C-donor shows the highest activity. This is a known characteristic, often attributed to its lower steric hindrance, which may result in less blockage of active sites.[9] DMDpTS demonstrates robust activity, comparable to the D-donor, particularly in the high-monomer-concentration bulk system where its performance is enhanced.
-
Stereoselectivity: The D-donor consistently provides the highest isotacticity, followed closely by DMDpTS.[9] The rigid and bulky cyclopentyl groups of the D-donor create a highly selective steric environment. The p-tolyl groups of DMDpTS, while also bulky, may have more conformational flexibility, resulting in a slightly lower but still excellent stereoregulating capability. The resulting high melting temperatures (>164°C) for both D-donor and DMDpTS-derived polymers are direct evidence of high isotacticity.
-
Molecular Weight and MFR Control: This is where DMDpTS shows a particularly interesting profile. It produces polypropylene with a lower MFR (higher molecular weight) than the C-donor but a higher MFR (lower molecular weight) than the D-donor. This positions DMDpTS as an intermediate and highly versatile option for hydrogen response. For applications requiring a balance between high stiffness (from high MW) and good processability (from a moderate MFR), DMDpTS offers a compelling advantage.
-
Molecular Weight Distribution (MWD): DMDpTS consistently produces a broader MWD compared to the other donors. This is a significant finding. A broader MWD can be advantageous in certain applications, such as film and pipe extrusion, as it can improve melt strength and processing characteristics. This broadening effect likely stems from DMDpTS modifying a wider variety of active sites on the catalyst surface, leading to a more diverse population of polymer chain lengths. The effect is more pronounced in the bulk system, possibly due to more intimate and varied interactions between the donor and catalyst in the absence of a diluting solvent.
Conclusion and Recommendations
This compound stands out as a highly effective external donor for Ziegler-Natta catalyzed propylene polymerization. Its performance is not monolithic but is nuanced by the polymerization environment.
-
Versatility: DMDpTS provides a unique and valuable balance of high stereoselectivity, good catalyst activity, and moderate hydrogen response. It effectively bridges the performance gap between the high-activity/lower-MW C-donor and the high-stereospecificity/high-MW D-donor.
-
Solvent System Impact: Performance is consistently higher in bulk polymerization due to the increased monomer concentration. The broader molecular weight distribution observed with DMDpTS, especially in the bulk system, is a key differentiator that can be leveraged to enhance polymer processability.
-
Application-Specific Choice:
-
For standard homopolymer grades where high throughput is the primary driver, the C-donor remains a strong choice.
-
For applications demanding the highest stiffness, crystallinity, and lowest extractables, the D-donor is superior.
-
This compound is the recommended choice for producing polypropylene grades that require a combination of high stiffness (Tm > 164°C), good impact resistance, and enhanced melt processability, which are properties often associated with a broader MWD.
-
This guide demonstrates that the selection of an external donor is a critical decision in tailoring polypropylene properties. This compound is a powerful tool in the catalyst scientist's arsenal, offering a unique performance profile that is highly adaptable to the specific demands of the polymerization system and the final application.
References
- Effect of Modifiers on MgCl2-Supported Ziegler-Natta Catalyst. (n.d.). Google Cloud.
- This compound. (n.d.). MySkinRecipes.
- Dimethoxydiphenylsilane: Advanced Ziegler-Natta Catalyst Component & Silicone Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Ziegler–Natta catalyst. (n.d.). Wikipedia.
- Organosilane Chemical Gradients: Progress, Properties, and Promise. (2015). Langmuir. ACS Publications.
- Sterically demanding dialkoxydialkylsilanes as external donors for ziegler catalysts for the polymerization of propylene. (n.d.). Google Patents.
- Organosilicon Molecules with Medicinal Applications. (n.d.). ACS Publications.
- Trimethoxy(p-tolyl)silane. (n.d.). Benchchem.
- Optimized Ziegler-Natta Catalysts for Bulk PP Processes. (n.d.). LyondellBasell.
- Organosilicon-Based Ligand Design for High-Performance Perovskite Nanocrystal Films for Color Conversion and X-ray Imaging. (n.d.). NIH.
- Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy. (n.d.). NIH.
- Propylene Polymerization Performance with Ziegler-Natta Catalysts Combined with U-Donor and T01 Donor as External Donor. (2022). MDPI.
- Effect of the Solvent Type on the Colloidal Stability and the Degree of Condensation of Silica Sols Stabilized by Amphiphilic Urethane Acrylate and the Properties of Their Coating Films. (n.d.). MDPI.
- Development of Catalyst Technologies for Polypropylene. (2022). Sumitomo Chemical Co., Ltd.
- This compound. (n.d.). TCI AMERICA.
- This compound (C16H20O2Si). (n.d.). PubChem.
Sources
- 1. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 3. This compound | 92779-72-1 | TCI AMERICA [tcichemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound [myskinrecipes.com]
- 7. PubChemLite - this compound (C16H20O2Si) [pubchemlite.lcsb.uni.lu]
- 8. www-prod.lyondellbasell.com [www-prod.lyondellbasell.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Dimethoxydi-p-tolylsilane: Applications and Limitations in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, organosilicon reagents have carved out a significant niche, offering a unique combination of stability and reactivity. Among these, dimethoxydi-p-tolylsilane emerges as a compound of interest, though one that is often discussed in the context of its broader class rather than as a standalone subject of extensive research. This guide provides a comprehensive literature review of the applications and limitations of this compound, offering a comparative analysis with alternative reagents, supported by available experimental data and established principles of organosilicon chemistry.
Introduction to this compound: Structure and Properties
This compound, with the chemical formula C₁₆H₂₀O₂Si, is a diaryldialkoxysilane characterized by a central silicon atom bonded to two electron-donating p-tolyl groups and two hydrolyzable methoxy groups. This structure imparts a balance of steric bulk and electronic properties that influence its reactivity and potential applications.
Key Structural Features:
-
Di-p-tolyl Groups: The two p-tolyl substituents provide steric hindrance around the silicon atom, which can influence the selectivity of its reactions. The electron-donating nature of the tolyl groups can also modulate the reactivity of the silicon center.
-
Dimethoxy Groups: The two methoxy groups are the primary reactive sites for hydrolysis and condensation reactions, forming the basis of its use as a precursor for polysiloxanes and as a coupling agent.
Applications of this compound
The applications of this compound, while not extensively documented for the specific compound, can be inferred from the known reactivity of diaryldialkoxysilanes and related p-tolylsilanes. The primary areas of application include its role as a precursor in polymer chemistry and its potential, though less explored, use in cross-coupling reactions.
Precursor in Polymer and Materials Chemistry
The most prominent application of diaryldialkoxysilanes, including this compound, is as monomers or crosslinkers in the synthesis of polysiloxanes. The hydrolysis of the methoxy groups leads to the formation of silanol intermediates, which then undergo condensation to form stable siloxane (Si-O-Si) bonds.
Hydrolytic Condensation to Polysiloxanes:
A study on the selective synthesis of p-tolylsiloxanes via hydrolytic condensation of p-tolyl-containing di(ethoxy)silanes (a close analog of this compound) provides valuable insights.[3][4] The reaction proceeds under mild conditions, catalyzed by tetramethylammonium hydroxide ([Me₄N]⁺OH⁻), to yield symmetrical disiloxanes and cyclotetrasiloxanes in good yields (42-85%).[3][4] This suggests that this compound can be a valuable precursor for the synthesis of well-defined oligosiloxanes and polysiloxanes with p-tolyl functionalities.
Experimental Protocol: Hydrolytic Condensation of a Diaryl-diethoxy-silane (Analogous to this compound) [3][4]
-
Reactants: A p-tolyl-containing di(ethoxy)silane is mixed with a catalyst, [Me₄N]⁺OH⁻ (0.25–5 mol.% per Si–OEt group).
-
Solvent: The reaction can be carried out in an acetone and ethanol medium or solvent-free.
-
Conditions: The mixture is stirred at 30°C under atmospheric pressure for 1–5 hours.
-
Work-up: The resulting p-tolylsiloxanes (disiloxanes and cyclotetrasiloxanes) are isolated.
-
Yields: The reported yields for these analogous systems range from 42% to 85%.
The incorporation of the bulky and rigid di-p-tolylsilyl units into a polysiloxane backbone can significantly impact the polymer's properties, potentially enhancing its thermal stability, and modifying its mechanical and optical characteristics.
Potential Role in Hiyama Cross-Coupling Reactions
The Hiyama cross-coupling reaction is a palladium-catalyzed carbon-carbon bond formation between an organosilane and an organic halide.[5] While direct experimental data for the use of this compound in Hiyama couplings is scarce, the reaction is known to be effective with various arylsiloxanes.[5] The presence of alkoxy groups on the silicon atom is known to facilitate the crucial transmetalation step in the catalytic cycle.
Generalized Hiyama Coupling Workflow:
Caption: Generalized workflow of a Hiyama cross-coupling reaction.
The reaction of aryltriethoxysilanes with immobilized aryl halides has been shown to proceed smoothly to afford biaryl products in moderate to excellent yields, highlighting the potential of alkoxysilanes in this transformation.[5] For this compound, one of the p-tolyl groups would be transferred to the aryl halide. The presence of two p-tolyl groups might lead to competitive transfer or require specific conditions to control selectivity.
Use as a Protecting Group for Diols (Hypothetical)
Diaryldialkoxysilanes have the structural prerequisites to act as protecting groups for 1,2- and 1,3-diols, forming cyclic silyl acetals. However, the use of this compound for this purpose is not well-documented in the literature. The bulky di-p-tolyl groups could offer enhanced stability to the resulting protected diol compared to less substituted silyl ethers. The formation of such a protecting group would involve the reaction of the diol with this compound, typically under acidic or basic catalysis, to form a cyclic di-p-tolyldioxasilinane or dioxasilonane ring. The stability of this protecting group would need to be evaluated against various reaction conditions.
Limitations of this compound
Despite its potential applications, this compound is not as widely used as other organosilicon reagents. Its limitations, both documented and inferred, are crucial for researchers to consider.
Hydrolytic Instability
A significant limitation of all alkoxysilanes is their susceptibility to hydrolysis. The methoxy groups of this compound will react with moisture, even atmospheric moisture, to form silanols and methanol. This process can lead to uncontrolled oligomerization and polymerization, affecting the purity and reactivity of the reagent over time. Therefore, it requires storage under inert and anhydrous conditions.
Limited Scope in Cross-Coupling Reactions
While theoretically applicable in Hiyama cross-coupling, the use of diaryldialkoxysilanes is less common than that of aryl- or vinyltrialkoxysilanes. The presence of two organic groups on the silicon atom can lead to challenges:
-
Competitive Group Transfer: In a cross-coupling reaction, there is a possibility of either of the two p-tolyl groups transferring to the palladium catalyst. While they are identical in this case, for unsymmetrical diarylsilanes, this would lead to a mixture of products.
-
Steric Hindrance: The bulky di-p-tolyl groups might retard the rate of transmetalation compared to less sterically encumbered silanes.
Challenges in Polymerization Control
While a precursor to polysiloxanes, controlling the molecular weight and dispersity of polymers derived from the hydrolytic condensation of diaryldialkoxysilanes can be challenging. The condensation process can lead to the formation of both linear and cyclic species, and achieving high molecular weight linear polymers often requires carefully controlled reaction conditions. The steric hindrance from the di-p-tolyl groups could also limit the degree of polymerization.[7]
Comparative Analysis with Alternative Reagents
The utility of this compound can be best understood by comparing it with other classes of organosilicon reagents used for similar purposes.
| Reagent Class | Structure | Key Advantages | Key Disadvantages |
| This compound | (p-Tol)₂Si(OMe)₂ | - Introduces bulky, rigid di-p-tolylsilyl units into polymers.- Potentially higher thermal stability of resulting polymers.- Milder reactivity compared to chlorosilanes. | - Susceptible to hydrolysis.- Limited documented use in cross-coupling.- Potential for competitive group transfer in unsymmetrical analogs. |
| Diaryldichlorosilanes | Ar₂SiCl₂ | - Higher reactivity than alkoxysilanes.- Readily available starting materials. | - Highly sensitive to moisture, releasing corrosive HCl upon hydrolysis.- Requires more stringent handling procedures. |
| Aryltrimethoxysilanes | ArSi(OMe)₃ | - Well-established in Hiyama cross-coupling.- Forms cross-linked polymers.- Generally more reactive in cross-coupling than diaryldialkoxysilanes. | - Can lead to insoluble, highly cross-linked materials.- Only one aryl group for transfer in cross-coupling. |
| Di-tert-butyldichlorosilane | (t-Bu)₂SiCl₂ | - Forms a very stable silylene protecting group for diols. | - High steric hindrance can limit its reactivity.- A chlorosilane, with associated handling issues. |
Comparative Discussion:
-
vs. Diaryldichlorosilanes: this compound offers a significant advantage in terms of handling and safety over its dichlorosilane counterpart. The hydrolysis of this compound produces methanol, which is less corrosive than the hydrogen chloride produced from the hydrolysis of dichlorosilanes. However, dichlorosilanes are generally more reactive, which can be advantageous in certain synthetic applications where a faster reaction rate is desired.
-
vs. Aryltrimethoxysilanes: In the context of cross-coupling reactions, aryltrimethoxysilanes are more commonly employed and have a broader documented scope. They offer a single, well-defined aryl group for transfer. This compound, on the other hand, is primarily a precursor for linear or cyclic siloxanes due to its difunctionality in condensation reactions.
-
vs. Other Diol Protecting Groups: While the use of this compound as a diol protecting group is not established, it would face competition from well-entrenched reagents like di-tert-butyldichlorosilane, which forms a highly stable di-tert-butylsilylene (DTBS) protecting group. The stability and cleavage conditions of a di-p-tolyldioxasilinane would need to be systematically studied to determine its utility in this context.
Conclusion and Future Outlook
This compound is an organosilicon reagent with a specialized, albeit not extensively explored, set of applications. Its primary utility lies as a monomer for the synthesis of p-tolyl-substituted polysiloxanes, where the bulky aryl groups can impart desirable thermal and mechanical properties to the resulting materials. While its potential in Hiyama cross-coupling and as a diol protecting group is plausible based on the general reactivity of related compounds, a lack of specific experimental data limits its current applicability in these areas.
The main limitations of this compound are its hydrolytic instability, which necessitates careful handling, and the potential for competitive reactions and steric hindrance in cross-coupling. For researchers considering this reagent, a careful evaluation of its properties in comparison to more established alternatives like diaryldichlorosilanes (for polymer synthesis) and aryltrimethoxysilanes (for cross-coupling) is essential.
Future research into the systematic evaluation of this compound's reactivity in palladium-catalyzed cross-coupling reactions, as well as a thorough investigation of its potential as a diol protecting group, would be valuable in expanding the synthetic chemist's toolkit and better defining the role of this intriguing organosilicon compound.
References
-
Taylor & Francis Online. (n.d.). Novel aryl-substituted silanes Part II: Synthesis and characterization of diaryl silicon dihydrides. Retrieved from [Link]
-
PubMed. (2014). Palladium-catalyzed cross-coupling reactions of arylsiloxanes with aryl halides: application to solid-supported organic synthesis. Retrieved from [Link]
-
MDPI. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. Retrieved from [Link]
-
Figshare. (2016). Novel aryl-substituted silanes Part II: Synthesis and characterization of diaryl silicon dihydrides. Retrieved from [Link]
-
ResearchGate. (2022). The Selective Synthesis of Di- and Cyclosiloxanes Bearing Several Hidden p-Tolyl-Functionalities. Retrieved from [Link]
-
ResearchGate. (n.d.). Construction of siloxane structures with P-Tolyl substituents at the silicon atom. Retrieved from [Link]
-
RSC Publishing. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel Aryl Substituted Silanes Part II: Synthesis and Characterization of Diaryl Silicon Dihydrides. Retrieved from [Link]
-
ResearchGate. (2017). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides with Arylsilatranes. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Retrieved from [Link]
-
PMC - NIH. (n.d.). Late‐Stage Cross‐Electrophile Coupling of Arylthianthrenium Salts with (Hetero)aryl (Pseudo)halides via Palladium Catalysis. Retrieved from [Link]
-
PMC - NIH. (n.d.). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Retrieved from [Link]
-
PMC - NIH. (n.d.). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Retrieved from [Link]
-
ResearchGate. (2015). Comparison of Effectiveness of Various Approaches to Direct Synthesis of Alkoxysilanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Silicone Sealants and Structural Adhesives. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Silyl-Terminated Polyurethanes for Construction Sealants. Retrieved from [Link]
-
ResearchGate. (n.d.). Protecting Groups in Synthesis of Monosaccharides' Derivatives. Retrieved from [Link]
-
ResearchGate. (2024). Preprint Silicone Formulation Ingredients 2003 (Sealants and Adhesives). Retrieved from [Link]
-
ResearchGate. (n.d.). Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. Retrieved from [Link]
-
ScienceDirect. (n.d.). The direct synthesis of methylchlorosilanes I. Steady-state and transient reaction kinetics. Retrieved from [Link]
-
PMC - NIH. (2024). Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization. Retrieved from [Link]
-
ResearchGate. (n.d.). Scope and limitations of the nitroxide-mediated radical ring-opening polymerization of cyclic ketene acetals. Retrieved from [Link]
-
ResearchGate. (n.d.). Design and synthesis of diarylamines and diarylethers as cytotoxic antitumor agents. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Item - Novel aryl-substituted silanes Part II: Synthesis and characterization of diaryl silicon dihydrides - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed cross-coupling reactions of arylsiloxanes with aryl halides: application to solid-supported organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Dimethoxydi-p-tolylsilane: A Guide for Laboratory Professionals
For the modern researcher, scientist, or drug development professional, the synthesis and application of novel chemical compounds are at the heart of innovation. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship, particularly in the disposal of specialized reagents such as Dimethoxydi-p-tolylsilane. This guide provides a comprehensive, step-by-step framework for the proper disposal of this organosilane, grounding procedural guidance in the chemical principles that dictate safe handling. Our aim is to empower you with the knowledge to not only comply with regulations but to cultivate a culture of safety and excellence in your laboratory.
Immediate Safety and Hazard Information: Understanding the Reactivity of this compound
This compound is an organomethoxysilane that presents specific hazards primarily related to its reactivity with moisture.[1][2] Before initiating any disposal procedures, it is imperative to understand these underlying chemical properties to mitigate risks effectively.
The primary hazard associated with this compound is its hydrolysis in the presence of water or moisture, which liberates methanol.[1][2] Methanol is a toxic and highly flammable substance that can cause serious health effects if inhaled, ingested, or absorbed through the skin.[3][4][5] Symptoms of methanol poisoning can include headaches, nausea, vomiting, and in severe cases, blindness and death.[2]
Therefore, all handling and disposal operations must be conducted in a manner that minimizes exposure to both the parent compound and its hydrolysis byproducts.
Table 1: Hazard Identification and Precautionary Measures
| Hazard Classification | Description | Precautionary Measures |
| Skin and Eye Irritation | Causes skin and serious eye irritation. | Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[6] |
| Reactivity with Moisture | Reacts with water to produce methanol, a toxic and flammable substance.[1][2] | Handle in a well-ventilated area, preferably a chemical fume hood, and avoid contact with water or humid environments.[7] Store in a tightly sealed container in a dry location. |
| Flammability of Hydrolysis Product | Methanol is a highly flammable liquid and vapor.[6] | Keep away from heat, sparks, open flames, and other ignition sources.[7] |
| Toxicity of Hydrolysis Product | Methanol is toxic if swallowed, in contact with skin, or if inhaled.[6] | Avoid breathing vapors and ensure adequate ventilation.[6] |
Core Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that must be executed with precision and adherence to safety protocols. The following workflow is designed to guide laboratory personnel through a safe and compliant disposal process.
Caption: High-level overview of the disposal workflow for this compound.
Experimental Protocol: Step-by-Step Disposal
-
Preparation and Personal Protective Equipment (PPE):
-
Before handling any waste, don the appropriate PPE, including chemical-resistant nitrile gloves, a flame-retardant lab coat, and chemical safety goggles.[6]
-
Ensure that all operations are conducted within a certified and properly functioning chemical fume hood to mitigate the inhalation of vapors.[7]
-
-
Waste Container Preparation:
-
Select a chemically compatible container for the collection of hazardous waste. The container must be in good condition, with a secure, leak-proof lid.
-
Properly label the container as "Hazardous Waste" and include the full chemical name: "this compound" and "Methanol." Also, indicate the associated hazards (e.g., "Toxic," "Flammable"). All waste containers must be kept closed except when adding waste.
-
-
Waste Transfer:
-
Carefully transfer the waste this compound into the prepared hazardous waste container. Avoid splashing.
-
If dealing with empty containers that previously held the silane, rinse them with a small amount of a compatible solvent (e.g., isopropanol) and collect the rinsate as hazardous waste in the same container. This ensures that residual material is not inadvertently released.
-
-
Container Sealing and Storage:
-
Once the waste has been transferred, securely seal the container to prevent the escape of vapors and to protect the contents from atmospheric moisture.
-
Store the sealed container in a designated hazardous waste accumulation area. This area should be well-ventilated, away from sources of ignition, and separate from incompatible materials.
-
-
Professional Disposal:
Logical Framework for Safe Disposal
The causality behind these procedural steps is rooted in the chemical's reactivity and the regulatory framework governing hazardous waste. The following diagram illustrates the logical relationships between the chemical's properties, the necessary actions, and the desired safety outcomes.
Caption: Logical connections between chemical properties, required actions, and safety outcomes.
Regulatory Compliance: Adhering to EPA and OSHA Standards
The disposal procedures outlined in this guide are designed to align with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the standards of the Occupational Safety and Health Administration (OSHA).[8]
-
EPA (RCRA): This act governs the management of hazardous waste from "cradle to grave."[9] By correctly identifying, labeling, and arranging for the disposal of this compound waste through a licensed facility, laboratories ensure compliance with RCRA regulations.[8] The waste would likely be classified as hazardous due to the reactivity of the silane and the toxicity and ignitability of its methanol byproduct.[10]
-
OSHA: The OSHA Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP) to protect employees from health hazards associated with hazardous chemicals.[11][12] The procedures in this guide should be incorporated into your laboratory's specific CHP.
By adhering to these guidelines, you not only ensure the safety of your personnel and the protection of the environment but also uphold the highest standards of scientific integrity and professional responsibility.
References
-
Methanol Disposal In Laboratories. Collect and Recycle. Available at: [Link]
-
Methanol - Standard Operating Procedure. (2012, December 14). University of California, Santa Barbara. Available at: [Link]
-
Methanol MSDS Safety Tips from Experts. (2014, July 22). VelocityEHS. Available at: [Link]
-
Methanol - IsoLab. University of Washington. Available at: [Link]
-
STANDARD OPERATING PROCEDURES (SOP) FOR INSPECTION, STORAGE, TESTING and USE OF METHANOL (Methyl Alcohol). (2023, July 3). University of Texas at Dallas. Available at: [Link]
-
DI(p-TOLYL)DIMETHOXYSILANE Safety Data Sheet. (2016, August 4). Gelest, Inc. Available at: [Link]
-
DI(p-TOLYL)DIMETHOXYSILANE Safety Data Sheet. (2016, August 4). Gelest, Inc. Available at: [Link]
-
MATERIAL SAFETY DATA SHEET. (2009, December 7). MachineryHost. Available at: [Link]
-
4 Hazardous Waste Characteristics Under RCRA. (2023, June 30). YouTube. Available at: [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. (2023, August 13). US EPA. Available at: [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2023, December 1). US EPA. Available at: [Link]
- US4690810A - Disposal process for contaminated chlorosilanes. Google Patents.
-
Learn the Basics of Hazardous Waste. (2024, March 24). US EPA. Available at: [Link]
-
NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Available at: [Link]
-
SILICON TETRAHYDRIDE. Occupational Safety and Health Administration. Available at: [Link]
-
Hazardous Drug Exposures in Healthcare. (2024, March 4). Centers for Disease Control and Prevention. Available at: [Link]
-
NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law. PubMed. Available at: [Link]
-
How To Dispose Of Desiccant Silica Gel?. (2024, March 20). YouTube. Available at: [Link]
-
Hazardous Waste Characteristics. (2023, September 8). US EPA. Available at: [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. Missouri Southern State University. Available at: [Link]
-
OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. gelest.com [gelest.com]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. ehs.com [ehs.com]
- 6. IsoLab - Methanol [isolab.ess.washington.edu]
- 7. amherst.edu [amherst.edu]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. youtube.com [youtube.com]
- 12. This compound | 92779-72-1 | TCI AMERICA [tcichemicals.com]
A Researcher's Guide to the Safe Handling of Dimethoxydi-p-tolylsilane
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and materials science. Among these, organosilanes like Dimethoxydi-p-tolylsilane represent a class of versatile intermediates.[1] However, their utility is matched by a need for rigorous safety protocols. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring that your research is not only groundbreaking but also fundamentally safe.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound (CAS RN: 92779-72-1) is an organomethoxysilane that demands careful handling due to its reactivity and potential health effects.[2] A thorough risk assessment is the first step in any experimental plan involving this compound.
Primary Hazards:
-
Eye Irritation: The most significant immediate hazard is serious eye irritation.[2][3]
-
Skin Irritation: It is also known to cause skin irritation upon contact.[3]
-
Respiratory Tract Irritation: Inhalation of vapors or mists may lead to irritation of the respiratory system.[2][4]
-
Hydrolysis Reaction: A critical, and often overlooked, hazard is its reaction with water or moisture. This hydrolysis reaction liberates methanol.[2][5] Methanol is toxic and can have chronic effects on the central nervous system, with symptoms including nausea, vomiting, headache, and visual disturbances, including blindness.[2][5]
Table 1: Hazard Summary for this compound
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Serious Eye Irritation | Causes serious eye irritation (H319).[2][3] | GHS07 | Warning |
| Skin Irritation | Causes skin irritation (H315).[3] | GHS07 | Warning |
It is imperative to understand that organosilane compounds require careful handling to mitigate risks.[6] All manipulations should be planned to avoid direct contact and inhalation.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is not merely a checklist item; it is a scientifically-backed system to prevent exposure.
-
Eye and Face Protection: Given the serious eye irritation risk, chemical safety goggles are mandatory.[2] A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant splash risk.[7] Contact lenses should not be worn.[2]
-
Hand Protection: Chemical-resistant gloves are essential. Neoprene or nitrile rubber gloves are recommended.[2] Always inspect gloves for any signs of degradation or perforation before use.
-
Skin and Body Protection: A flame-retardant lab coat or suitable protective clothing must be worn to prevent skin contact.[6][7] Closed-toe shoes are required in any laboratory setting.
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to prevent the accumulation of vapors.[7] If there is a potential for inhalation exposure, a NIOSH-certified respirator with an organic vapor (black cartridge) is recommended.[2]
Donning and Doffing PPE Workflow
Proper procedure in putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Sequential process for correctly donning and doffing PPE.
Safe Handling and Operational Plan
A systematic approach to the handling and use of this compound is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation: Before starting any work, ensure that an emergency eye wash station and safety shower are readily accessible.[2]
-
Ventilation: All procedures must be carried out in a well-ventilated chemical fume hood.[7]
-
Moisture Control: As organosilanes can react with trace amounts of water, it is best practice to handle them under an inert atmosphere, such as nitrogen, where possible.[8] Keep containers tightly closed when not in use to prevent reaction with atmospheric moisture.[2]
-
Dispensing: When transferring the liquid, avoid splashing. Use appropriate tools and techniques to minimize aerosol generation.
-
Hygiene: After handling, wash hands and any exposed skin thoroughly with mild soap and water.[2] Do not eat, drink, or smoke in the work area.[9] Contaminated clothing should be removed and washed before reuse.[2][3]
Spill and Emergency Procedures
Preparedness is key to effectively managing an accidental release.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[2][3]
-
Skin Contact: Remove all contaminated clothing immediately.[10] Wash the affected area with plenty of water.[3] If skin irritation occurs, seek medical advice.[3]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give small quantities of water to drink. Seek immediate medical attention.[5][9]
Minor Spill Cleanup:
For a small spill within a fume hood:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, dry material such as vermiculite, sand, or a commercial absorbent.
-
Sweep or shovel the absorbed material into an appropriate, labeled container for disposal.[2]
-
Decontaminate the area with a suitable solvent, followed by washing with soap and water.
-
Dispose of all cleanup materials as hazardous waste.[11]
Major Spill Response:
For a large spill or a spill outside of a fume hood:
-
Evacuate all non-essential personnel from the area.[9]
-
If flammable vapors are a concern, eliminate all ignition sources.[9][11]
-
Attend to any injured personnel and provide first aid as necessary.[12]
-
Do not re-enter the area until it has been deemed safe by trained emergency responders.
Emergency Spill Response Workflow
Caption: Decision-making workflow for responding to a chemical spill.
Waste Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused or waste this compound must be collected in a designated, properly labeled hazardous waste container. Do not dispose of it down the drain.[2][13]
-
Contaminated Materials: All materials used for spill cleanup, as well as any contaminated PPE (such as gloves), must be collected and disposed of as hazardous waste.[11]
-
Disposal Method: The preferred method of disposal is incineration in a licensed waste disposal facility.[2][14] Always follow local, state, and national regulations for hazardous waste disposal.[9]
By adhering to these protocols, researchers can confidently and safely utilize this compound, advancing scientific discovery while upholding the highest standards of laboratory safety.
References
-
BenchChem. Safe Disposal of Silane, methylenebis[chlorodimethyl-]: A Guide for Laboratory Professionals.7
-
Gelest, Inc. DI(p-TOLYL)DIMETHOXYSILANE Safety Data Sheet.2
-
Daken Chem. Organosilane | Electronic Chemicals Supplier.6
-
Harwick Standard. SAFETY DATA SHEET.15
-
National Institutes of Health (NIH). Organosilane deposition for microfluidic applications.8
-
Tokyo Chemical Industry UK Ltd. this compound | 92779-72-1.
-
Tokyo Chemical Industry (India) Pvt. Ltd. this compound 92779-72-1.3
-
Office of Clinical and Research Safety. Guide to Laboratory Sink/Sewer Disposal of Wastes.13
-
TCI Chemicals. SAFETY DATA SHEET - Dimethoxy(methyl)silane.10
-
Fisher Scientific. SAFETY DATA SHEET - Dimethoxydimethylsilane.16
-
Fisher Scientific. SAFETY DATA SHEET - Dimethoxydimethylsilane (2010).4
-
IFSC. Hazardous Laboratory Chemicals Disposal Guide.17
-
Gelest, Inc. DIMETHYLDIETHOXYSILANE, 98% Safety Data Sheet.14
-
Sigma-Aldrich. SAFETY DATA SHEET (2025-12-24).18
-
Gelest, Inc. DIMETHYLDIMETHOXYSILANE, 96% Safety Data Sheet.5
-
SEHSC. GLOBAL SAFE HANDLING OF CHLOROSILANES.19
-
Sigma-Aldrich. SAFETY DATA SHEET (2024-11-21).20
-
University of Toronto. Chemical Spill Procedures.11
-
Sigma-Aldrich. SAFETY DATA SHEET (2025-11-06).
-
CHEMM. Personal Protective Equipment (PPE).21
-
Princeton University. Chemical Spill Procedures.12
-
Safety Management Group. 4 Steps to Do Following a Spill Response.22
-
ResearchGate. General procedures for the synthesis of organosilanes.23
-
CP Lab Safety. this compound, 1 gram, Each.24
-
Gas Industries Association. SAFE USE, STORAGE AND HANDLING OF SILANE AND SILANE MIXTURE.
-
OnlyTRAININGS. Organosilanes: Training On Smart Selection & Reaction Mechanisms For New And Existing Formulations.1
-
Fisher Scientific. this compound 98.0+%, TCI America™.25
-
MySkinRecipes. this compound.26
Sources
- 1. Organosilanes: Training On Smart Selection & Reaction Mechanisms For New And Existing Formulations [onlytrainings.com]
- 2. gelest.com [gelest.com]
- 3. This compound | 92779-72-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. gelest.com [gelest.com]
- 6. dakenchem.com [dakenchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organosilane deposition for microfluidic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. harwick.com [harwick.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 14. gelest.com [gelest.com]
- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 16. fishersci.de [fishersci.de]
- 17. docente.ifsc.edu.br [docente.ifsc.edu.br]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
- 19. globalsilicones.org [globalsilicones.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 22. safetymanagementgroup.com [safetymanagementgroup.com]
- 23. researchgate.net [researchgate.net]
- 24. calpaclab.com [calpaclab.com]
- 25. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 26. This compound [myskinrecipes.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
